molecular formula C12H20 B1583686 Perhydroacenaphthene CAS No. 2146-36-3

Perhydroacenaphthene

Cat. No.: B1583686
CAS No.: 2146-36-3
M. Wt: 164.29 g/mol
InChI Key: FZDZWLDRELLWNN-UHFFFAOYSA-N
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Description

Perhydroacenaphthene is a useful research compound. Its molecular formula is C12H20 and its molecular weight is 164.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,3a,4,5,5a,6,7,8,8a,8b-dodecahydroacenaphthylene
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InChI

InChI=1S/C12H20/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h9-12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FZDZWLDRELLWNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCC3C2C(C1)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10883801
Record name Acenaphthylene, dodecahydro-
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Molecular Weight

164.29 g/mol
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CAS No.

2146-36-3
Record name Dodecahydroacenaphthylene
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Record name Acenaphthylene, dodecahydro-
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Record name Acenaphthylene, dodecahydro-
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Record name Acenaphthylene, dodecahydro-
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Record name Perhydroacenaphthene
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Foundational & Exploratory

Foreword: The Strategic Importance of Perhydroacenaphthene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of Perhydroacenaphthene

This compound, systematically known as dodecahydroacenaphthylene, is a saturated tricyclic hydrocarbon that has garnered significant interest across diverse scientific and industrial domains. Its compact, rigid structure imparts a high density and substantial volumetric heat of combustion, making it a candidate for advanced high-energy-density fuels in aerospace and propulsion systems.[1][2] Beyond its energetic applications, this compound serves as a critical synthetic intermediate. It is the primary precursor for the synthesis of alkyladamantanes, which are pivotal in nanotechnology and the development of novel pharmaceuticals, including agents for treating neurodegenerative diseases.[3][4][5]

The utility of this compound is intrinsically linked to its stereochemistry. The hydrogenation of its aromatic precursor, acenaphthene, can yield up to four distinct stereoisomers.[6][7] The specific isomeric composition of the final product dictates its physical properties and reactivity in subsequent transformations. Consequently, the ability to control and selectively synthesize a particular isomer is of paramount importance, transforming the synthesis from a simple reduction into a nuanced stereochemical challenge.[6]

This guide provides a comprehensive exploration of the synthesis and characterization of this compound, grounded in established chemical principles and field-proven methodologies. It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile molecule. We will delve into the causality behind experimental choices, from catalyst selection to reaction parameter optimization, and detail the analytical workflows required to validate the product's identity, purity, and isomeric distribution.

Part 1: The Synthetic Landscape - From Acenaphthene to this compound

The cornerstone of this compound synthesis is the complete catalytic hydrogenation of acenaphthene (C₁₂H₁₀). This process involves the saturation of the aromatic system with hydrogen, yielding the perhydrogenated product (C₁₂H₂₀). The choice of catalyst and reaction conditions is the most critical factor, as it directly governs the reaction's efficiency, yield, and, most importantly, the stereochemical outcome.

Synthesis_Pathway Acenaphthene Acenaphthene (C₁₂H₁₀) This compound This compound (C₁₂H₂₀) Mixture of Stereoisomers Acenaphthene->this compound Catalytic Hydrogenation (H₂, Catalyst, Δ, P)

Caption: General synthesis pathway for this compound.

Starting Material: Purification of Acenaphthene

The typical feedstock, acenaphthene, is derived from coal tar and may contain impurities that can poison the hydrogenation catalyst. Therefore, a preliminary purification step is essential for achieving high yields and catalyst longevity. Recrystallization from 95% ethanol is a standard and effective method.[3]

The Core of the Process: Catalytic Hydrogenation

The hydrogenation of acenaphthene is a heterogeneously catalyzed reaction performed under pressure. The selection of the metallic catalyst is the primary lever for controlling the isomeric ratio of the product.

  • Rationale for Catalyst Selection:

    • Raney Nickel: A cost-effective and widely used catalyst for complete hydrogenation. It is typically employed at high temperatures (e.g., ~180°C) and pressures.[3] However, it can be pyrophoric and may have a shorter operational lifetime compared to noble metal catalysts.[7]

    • Palladium on Carbon (Pd/C): Known for its high catalytic activity, Pd/C can achieve near-quantitative yields of this compound. It often operates under slightly milder conditions than Raney Nickel.

    • Nickel on Kieselguhr: This supported nickel catalyst has been shown to selectively produce trans-isomers when the reaction is conducted at elevated temperatures (200°C to 300°C) for an extended duration.[7] The choice of support (kieselguhr) provides a high surface area for the active nickel sites, influencing the stereochemical course of the reaction.

    • Ruthenium (Ru) and Rhodium (Rh) on Carbon: These catalysts are paramount for the selective synthesis of the high-boiling cis-isomer.[6] Operating at temperatures between 80°C and 200°C, Ru/C or Rh/C directs the hydrogenation to favor the formation of the thermodynamically stable cis-conformer, which is often the desired intermediate for specific pharmaceutical syntheses.[6]

The Influence of Reaction Parameters

Beyond the catalyst, temperature and hydrogen pressure are critical variables that must be precisely controlled.

  • Temperature: Influences both the reaction rate and the equilibrium between isomers. While higher temperatures accelerate the reaction, they can also lead to isomerization and a less selective product profile. For selective syntheses, such as producing the cis-isomer with Ru/C, maintaining the temperature within the optimal range (e.g., 100-180°C) is crucial to prevent the formation of other isomers.[6]

  • Hydrogen Pressure: A sufficient overpressure of hydrogen is necessary to ensure complete saturation of the aromatic rings. Typical pressures range from 4-10 bar for some palladium-catalyzed processes to over 100 bar for reactions aiming for specific isomer selectivity with Ru/C or Rh/C.[6][8] The pressure directly impacts the concentration of dissolved hydrogen, a key reactant in the surface-catalyzed mechanism.

Part 2: Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound. They are designed as self-validating systems, with clear endpoints and analytical checks.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Purify 1. Purify Acenaphthene (Recrystallization) Charge 2. Charge Reactor (Acenaphthene, Catalyst) Purify->Charge Purge 3. Purge with H₂ Charge->Purge Pressurize 4. Pressurize & Heat Purge->Pressurize React 5. Monitor Reaction (H₂ Uptake) Pressurize->React Cool 6. Cool & Depressurize React->Cool Filter 7. Filter Catalyst Cool->Filter Analyze 8. Analyze Product (GC, GC-MS) Filter->Analyze

Caption: Standard experimental workflow for this compound synthesis.

Protocol 1: General Synthesis with Raney Nickel

This protocol aims for complete hydrogenation to produce a mixture of this compound isomers.

  • Purification: Dissolve industrial-grade acenaphthylene in hot 95% ethanol, allow it to cool for crystallization, and collect the purified acenaphthene via centrifugation or filtration.[3]

  • Reactor Setup: In a high-pressure autoclave, charge the purified acenaphthene and a catalytic amount of Raney Nickel (typically 5-10% by weight).

  • Inerting: Seal the reactor and purge the atmosphere with hydrogen gas several times to remove all oxygen.

  • Reaction: Pressurize the reactor with hydrogen to an initial pressure of ~0.8 MPa. Begin heating and stirring. As the temperature rises to ~180°C, the reaction will commence, indicated by hydrogen uptake.[3]

  • Pressure Maintenance: Continuously supply hydrogen to the reactor throughout the reaction (approx. 5 hours) to maintain pressure, allowing the final pressure to reach ~4.0 MPa.[3]

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Isolation: Open the reactor and filter the reaction mixture to remove the Raney Nickel catalyst. The filtrate is the this compound product.

Protocol 2: Selective Synthesis of the High-Boiling cis-Isomer with Ru/C

This protocol is optimized for the selective formation of the high-boiling cis-isomer.

  • Reactor Setup: Charge a high-pressure autoclave with purified acenaphthene and 5% Ruthenium on Carbon (Ru/C) catalyst.

  • Inerting: Seal and purge the reactor with hydrogen.

  • Reaction: Pressurize the reactor with hydrogen to 100-200 kg/cm ² (approx. 98-196 bar).[6] Heat the mixture to a controlled temperature between 100°C and 180°C.[6]

  • Monitoring: Maintain the reaction under these conditions for approximately 20 minutes to 4 hours, monitoring for the cessation of hydrogen uptake.[6]

  • Workup and Isolation: Follow steps 6 and 7 from Protocol 1. The resulting product will be enriched in the high-boiling cis-isomer.

Part 3: Comprehensive Characterization

Thorough characterization is essential to confirm the successful synthesis, determine the purity, and, critically, quantify the isomeric distribution of the this compound product.

Gas Chromatography (GC)

GC is the primary technique for separating and quantifying the stereoisomers of this compound. Due to differences in their boiling points and molecular shapes, the isomers exhibit distinct retention times on a suitable capillary column.[6] This allows for the calculation of the relative percentage of each isomer in the final product mixture.

Gas Chromatography-Mass Spectrometry (GC-MS)

Coupling GC with a mass spectrometer provides definitive structural confirmation.

  • Mass Spectrometry (MS): The electron ionization mass spectrum will confirm the molecular weight of this compound (C₁₂H₂₀, M.W. = 164.29 g/mol ).[9][10] The molecular ion peak (M⁺) will be observed at m/z 164. The fragmentation pattern provides further structural evidence, distinguishing it from any unreacted starting material or partially hydrogenated intermediates.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The complete disappearance of signals in the aromatic region (~7-8 ppm) confirms the full saturation of the acenaphthene precursor. The spectrum will show a complex series of overlapping signals in the aliphatic region (~1-3 ppm), corresponding to the 20 protons of the saturated framework.

    • ¹³C NMR: Similarly, the absence of aromatic carbon signals (~120-150 ppm) and the appearance of new signals in the aliphatic region (~20-50 ppm) confirm complete hydrogenation.

  • Infrared (IR) Spectroscopy: IR analysis serves as a quick check for reaction completion. The spectrum of the product will be characterized by strong C-H stretching vibrations just below 3000 cm⁻¹ and will lack the characteristic aromatic C=C stretching bands (around 1600 cm⁻¹) and aromatic C-H bands (above 3000 cm⁻¹) that are present in the acenaphthene starting material.

Data Summary

Table 1: Comparison of Catalytic Systems for this compound Synthesis
CatalystTypical Temp. (°C)Typical PressureMajor Isomer(s) ProducedTypical Yield (%)Reference
Raney Ni~180Moderate to HighIsomer Mixture>95%[3]
5% Pd/C~160ModerateIsomer Mixture~99.6%
Ru/C or Rh/C100 - 180High (100-200 kg/cm ²)High-Boiling cis-IsomerHigh[6]
Ni on Kieselguhr200 - 300Hightrans-IsomersHigh[7]
Table 2: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₂H₂₀[4]
Molecular Weight164.29 g/mol [9]
AppearanceColorless liquid or solid[11]
Boiling Point~235°C[4]
Melting Point~36°C[4]
Density~0.939 g/cm³[4]
CAS Number2146-36-3[3]

References

An In-depth Technical Guide to the Physical and Chemical Properties of Perhydroacenaphthene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical and chemical properties of perhydroacenaphthene, also known as dodecahydroacenaphthylene. As a fully saturated polycyclic hydrocarbon, its unique structural characteristics and stability make it a significant precursor in the synthesis of advanced materials and pharmaceutical intermediates. This document is intended to serve as a detailed resource, combining established data with practical insights to support research and development activities.

Introduction: Understanding this compound

This compound (C₁₂H₂₀) is the fully hydrogenated derivative of acenaphthene, resulting in a tricyclic alkane structure.[1] Its saturated nature imparts high stability, making it a versatile building block in specialized chemical syntheses.[1][2] The primary interest in this compound stems from its role as a key starting material for the production of adamantane derivatives, particularly 1,3-dimethyladamantane.[2][3] These caged hydrocarbon structures are of significant interest in nanotechnology and for the development of therapeutics, including antidementia agents.[2]

The synthesis of this compound is typically achieved through the catalytic hydrogenation of acenaphthene. The choice of catalyst and reaction conditions is critical as it influences the stereochemical outcome of the product, leading to different isomers.[4] This guide will delve into the known physical and chemical properties of this compound, with a focus on providing actionable data and experimental context.

Molecular Structure and Isomerism

The rigid, fused-ring system of this compound gives rise to stereoisomerism, a critical consideration in its application. The relative orientation of the hydrogen atoms at the ring junctions can result in several diastereomers. The two primary classifications are the cis and trans isomers, which can be selectively synthesized.

The selective preparation of cis-perhydroacenaphthene can be achieved by hydrogenating acenaphthene at temperatures between 80°C and 200°C in the presence of a Ruthenium (Ru) and/or Rhodium (Rh) based catalyst.[4] Conversely, the selective synthesis of trans-isomers is accomplished through hydrogenation at higher temperatures, ranging from 200°C to 300°C, using a nickel catalyst on a kieselguhr carrier.[4] The different spatial arrangements of these isomers can influence their physical properties and reactivity.

Caption: Synthesis pathways to Cis and Trans isomers of this compound.

Physical and Thermochemical Properties

The physical properties of this compound are characteristic of a saturated hydrocarbon of its molecular weight. It is a colorless liquid at room temperature with a relatively high density and low volatility.[1] The available data often pertains to a mixture of isomers, as complete separation can be challenging.

Table 1: Key Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₂H₂₀[1]
Molecular Weight 164.29 g/mol [4][5]
CAS Number 2146-36-3[1]
Appearance Colorless liquid[1]
Melting Point 36 °C[1][6]
Boiling Point ~235 °C[1][6]
Density ~0.939 g/cm³[1][6]
Flash Point 78.7 °C[1][6]
Refractive Index 1.577 (at 20°C)[1][6]
Vapor Pressure 0.0899 mmHg at 25°C[1][6]

Solubility Profile

Table 2: Expected Solubility of this compound in Common Organic Solvents

SolventPolarityExpected Solubility
WaterHighInsoluble
MethanolHighSparingly Soluble
EthanolHighSparingly to Moderately Soluble
AcetoneMediumSoluble
TolueneLowFreely Soluble
HexaneLowFreely Soluble

Experimental Protocol: Determination of Solubility

A reliable method for determining the solubility of this compound in various solvents is the isothermal equilibrium method.

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sampling: Allow the undissolved solid to settle, and carefully extract a known volume of the saturated supernatant.

  • Quantification: Analyze the concentration of this compound in the aliquot using a suitable analytical technique, such as gas chromatography (GC) with a flame ionization detector (FID), against a calibration curve.

  • Calculation: The solubility can then be expressed in terms of mass per volume (e.g., mg/mL) or as a mole fraction.

Spectroscopic Characterization

Detailed spectroscopic data is essential for the unambiguous identification and quality control of this compound. While a comprehensive public database of spectra for the individual isomers is limited, the expected spectral characteristics can be inferred from its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Due to the complexity of the fused ring system and the presence of multiple stereoisomers, the proton NMR spectrum of a mixture is expected to show a complex series of overlapping multiplets in the aliphatic region, typically between 1.0 and 2.5 ppm. The specific chemical shifts and coupling constants will be highly dependent on the stereochemistry of the molecule. For individual, purified isomers, a more resolved spectrum would be expected, with distinct signals for the methine and methylene protons.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. For a mixture of isomers, a larger number of signals will be observed. The chemical shifts are expected in the aliphatic region, generally between 20 and 50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be relatively simple, dominated by the characteristic absorptions of C-H bonds in a saturated hydrocarbon.

  • C-H Stretching: Strong bands are anticipated in the 2850-2960 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the CH₂ and CH groups.

  • C-H Bending: Medium to strong absorptions are expected around 1450-1470 cm⁻¹ due to scissoring and bending vibrations of the methylene groups.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z 164. The fragmentation pattern will be characteristic of a saturated cyclic hydrocarbon, involving the loss of alkyl fragments.

Chemical Properties and Reactivity

As a fully saturated hydrocarbon, this compound is a relatively inert and stable compound under standard conditions.[1] Its chemical reactivity is primarily centered on transformations that can be induced under more forceful conditions, such as in the presence of strong acids or at elevated temperatures.

Isomerization to Alkyladamantanes

The most significant chemical transformation of this compound is its Lewis acid-catalyzed isomerization to form adamantane derivatives.[2][3] This reaction is of considerable industrial and pharmaceutical interest.

Caption: Isomerization of this compound to alkyladamantanes via carbocation intermediates.

This rearrangement proceeds through a series of carbocation intermediates, leading to the thermodynamically more stable cage-like structure of the adamantane skeleton. The efficiency and selectivity of this process are dependent on the choice of Lewis acid, solvent, and reaction temperature.

Experimental Protocol: Isomerization to 1,3-Dimethyladamantane

  • Reaction Setup: In a moisture-free environment, charge a reactor with this compound and a suitable solvent (e.g., a dry alkane).

  • Catalyst Addition: Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), while maintaining a controlled temperature.

  • Reaction: Stir the mixture at the desired temperature for a specified time to allow for the isomerization to proceed. The reaction progress can be monitored by GC.

  • Quenching: Carefully quench the reaction by the slow addition of water or an aqueous base.

  • Workup and Purification: Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent (e.g., MgSO₄). The product can then be purified by distillation or chromatography.

Other Potential Reactions

While the isomerization to adamantanes is the most prominent reaction, other transformations typical of saturated hydrocarbons could potentially occur under specific conditions:

  • Oxidation: this compound is expected to be resistant to mild oxidizing agents. However, under strong oxidative conditions, it could undergo C-H bond oxidation.

  • Halogenation: Free-radical halogenation with chlorine or bromine under UV light or at high temperatures could lead to the substitution of hydrogen atoms.

  • Pyrolysis: At very high temperatures, thermal cracking of the C-C bonds could occur, leading to a mixture of smaller hydrocarbon fragments.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate precautions in a well-ventilated area, away from sources of ignition.[1] While specific toxicity data is limited, as with most hydrocarbons, prolonged or repeated exposure should be avoided. It is recommended to consult the Safety Data Sheet (SDS) for detailed handling and safety information.

Conclusion

This compound is a stable, saturated polycyclic hydrocarbon with significant applications as a precursor in the synthesis of adamantane derivatives for the pharmaceutical and materials science industries. Its physical and chemical properties are largely dictated by its saturated, fused-ring structure and the presence of multiple stereoisomers. While foundational data on its properties are available, further research into the distinct characteristics of its individual isomers and a more comprehensive exploration of its reactivity beyond isomerization would be beneficial for advancing its applications. This guide serves as a foundational resource for researchers and professionals working with this versatile molecule.

References

An In-depth Technical Guide to the Stereoisomers of Perhydroacenaphthene and Their Relative Stabilities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perhydroacenaphthene, systematically known as dodecahydroacenaphthylene or tricyclo[6.3.1.04,12]dodecane, is a saturated tricyclic hydrocarbon with a rigid and sterically demanding framework.[1][2] Its unique three-dimensional structure makes it a valuable building block in medicinal chemistry and materials science, particularly as a precursor in the synthesis of adamantane derivatives and other cage compounds.[3] The hydrogenation of acenaphthene yields a mixture of stereoisomers, and understanding the distinct spatial arrangements and relative stabilities of these isomers is paramount for controlling reaction outcomes and designing novel molecules with specific pharmacological or material properties. This guide provides a comprehensive analysis of the stereoisomers of this compound, their conformational features, and a discussion of their relative thermodynamic stabilities.

The Stereoisomers of this compound

The structure of this compound consists of a cyclohexane ring fused with a cyclopentane ring, which in turn is bridged by an ethano group. This arrangement gives rise to several chiral centers and, consequently, a number of possible stereoisomers. The stereochemistry is primarily defined by the nature of the ring fusions. Based on the principles of stereoisomerism in fused ring systems, this compound can exist as four possible diastereomers.[4] These arise from the cis or trans fusion of the six-membered and five-membered rings.

The four principal stereoisomers are:

  • cis-syn-cis

  • cis-anti-cis

  • trans-syn-trans

  • trans-anti-trans

The terms cis and trans refer to the relative stereochemistry of the hydrogen atoms at the ring junctions. The syn and anti descriptors denote the relationship between the hydrogen atoms on the bridging ethano group relative to the cyclopentane ring.

Diagram of this compound Stereoisomers

G cluster_0 This compound Stereoisomers cis_syn_cis cis-syn-cis cis_anti_cis cis-anti-cis trans_syn_trans trans-syn-trans trans_anti_trans trans-anti-trans This compound This compound This compound->cis_syn_cis can exist as This compound->cis_anti_cis can exist as This compound->trans_syn_trans can exist as This compound->trans_anti_trans can exist as

Caption: The four main stereoisomers of this compound.

Conformational Analysis and Stability

The relative stability of the this compound stereoisomers is dictated by the degree of ring strain, which includes angle strain, torsional strain, and steric interactions. Drawing parallels from the well-studied decal in and perhydroanthracene systems, some fundamental principles can be applied.[5]

  • Ring Fusion: In general, trans-fused ring systems tend to be more stable than their cis-fused counterparts due to a reduction in gauche-butane interactions. For decalin, the trans isomer is more stable than the cis isomer by approximately 10.5 kJ/mol.[5] This suggests that the trans-fused isomers of this compound are likely to be thermodynamically favored over the cis-fused isomers.

  • Conformational Rigidity: The trans isomers are conformationally rigid, whereas the cis isomers can undergo ring flipping to adopt different chair-like conformations. However, the bridged nature of the this compound skeleton imposes significant constraints on this flexibility.

  • Steric Interactions: The syn and anti arrangement of the ethano bridge introduces further steric considerations. In the syn isomers, the bridge may lead to greater steric hindrance and a higher overall energy compared to the more extended conformation of the anti isomers. For instance, in the related perhydrophenanthrene system, the trans-anti-trans isomer is approximately 5.7 kcal/mol more stable than the trans-syn-trans isomer.[6]

trans-anti-trans > trans-syn-trans > cis-anti-cis > cis-syn-cis

This proposed order prioritizes the more stable trans ring fusion and the less sterically hindered anti conformation. It is important to note that this is an estimation, and definitive quantification would require dedicated computational studies or experimental equilibration studies.

Synthesis of this compound Stereoisomers

The primary route to this compound is the catalytic hydrogenation of acenaphthene. The stereochemical outcome of this reaction is highly dependent on the choice of catalyst and reaction conditions. This allows for the selective preparation of either cis or trans isomers as the major product.

Selective Synthesis of cis-Perhydroacenaphthene

The selective synthesis of the cis-isomer of this compound can be achieved through hydrogenation of acenaphthene in the presence of a Ruthenium (Ru) and/or Rhodium (Rh) based catalyst.[4] The reaction is typically carried out at temperatures ranging from 80 to 200°C.[4] The cis-isomer is reported to have the highest boiling point among the isomers.[4]

Experimental Protocol: Selective Synthesis of cis-Perhydroacenaphthene [4]

  • Catalyst Preparation: A suitable Ru or Rh catalyst on a support (e.g., carbon) is prepared.

  • Reaction Setup: A high-pressure autoclave is charged with acenaphthene and the catalyst in a suitable solvent.

  • Hydrogenation: The reactor is purged with hydrogen and then pressurized to the desired hydrogen pressure. The reaction mixture is heated to a temperature between 80 and 200°C with vigorous stirring.

  • Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) to determine the conversion of acenaphthene and the isomeric ratio of the this compound products.

  • Work-up and Purification: Upon completion, the reactor is cooled, and the catalyst is removed by filtration. The solvent is evaporated, and the resulting mixture of this compound isomers, enriched in the cis-isomer, can be further purified by fractional distillation.

Selective Synthesis of trans-Perhydroacenaphthene

The selective preparation of trans-isomers of this compound is achieved by hydrogenation of acenaphthene at higher temperatures, typically between 200°C and 300°C, using a nickel catalyst on a kieselguhr carrier.

Experimental Protocol: Selective Synthesis of trans-Perhydroacenaphthene

  • Catalyst: A nickel-on-kieselguhr catalyst is used.

  • Reaction Setup: A high-pressure reactor is charged with acenaphthene and the nickel catalyst.

  • Hydrogenation: The reactor is pressurized with hydrogen, and the temperature is raised to 200-300°C.

  • Reaction Monitoring and Work-up: Similar to the cis-isomer synthesis, the reaction is monitored by GC, and upon completion, the product is isolated by filtration and removal of any solvent.

Diagram of Synthetic Pathways to this compound Isomers

G Acenaphthene Acenaphthene cis_Isomers cis-Perhydroacenaphthene (major product) Acenaphthene->cis_Isomers H2, Ru or Rh catalyst 80-200°C trans_Isomers trans-Perhydroacenaphthene (major product) Acenaphthene->trans_Isomers H2, Ni/kieselguhr catalyst 200-300°C

Caption: Selective synthesis of cis and trans this compound isomers.

Separation and Characterization

A mixture of this compound diastereomers can be separated using chromatographic techniques.[3] Column chromatography on silica gel with an appropriate solvent system is a common method for separating diastereomers.[3] High-performance liquid chromatography (HPLC), potentially with a chiral stationary phase if enantiomeric separation is required, can also be employed for analytical and preparative separations.[7]

Characterization of the individual stereoisomers relies heavily on spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

  • 1H NMR: The chemical shifts and coupling constants of the protons in each isomer will be unique due to their different spatial environments. The relative stereochemistry of the hydrogens at the ring junctions and on the bridge can be determined through analysis of coupling patterns and Nuclear Overhauser Effect (NOE) experiments. For example, a larger coupling constant is typically observed for trans-diaxial protons compared to cis or equatorial-axial protons.

  • 13C NMR: The number of unique carbon signals in the 13C NMR spectrum provides information about the symmetry of the molecule. Each stereoisomer will have a distinct 13C NMR spectrum, with the chemical shifts of the carbons being sensitive to the local steric environment.

While a comprehensive, publicly available database of the NMR spectra for all individual this compound isomers is not readily found, the general principles of NMR spectroscopy for cyclic and polycyclic alkanes can be applied for their identification upon successful isolation.

Summary and Future Outlook

The stereoisomers of this compound present a fascinating case study in the stereochemistry of rigid, tricyclic systems. While the selective synthesis of cis and trans isomer families is achievable through careful selection of hydrogenation catalysts and conditions, the isolation and full characterization of all four principal diastereomers remains a more challenging task.

Based on established principles of conformational analysis, the trans-anti-trans isomer is predicted to be the most stable, though quantitative energetic data is needed for confirmation. For researchers and drug development professionals, the ability to selectively synthesize and isolate these isomers opens up avenues for creating novel molecular scaffolds with precisely controlled three-dimensional geometries.

Future work in this area should focus on:

  • Computational Studies: High-level computational chemistry studies to accurately determine the relative energies and conformational landscapes of all this compound stereoisomers.

  • Isolation and Characterization: The development of robust methods for the separation of all stereoisomers and their full spectroscopic characterization, including 1D and 2D NMR, to create a definitive reference library.

  • Application in Synthesis: Exploration of the use of individual this compound isomers as chiral building blocks in the synthesis of complex target molecules.

By continuing to explore the rich stereochemistry of this compound, the scientific community can unlock its full potential in the design and creation of next-generation pharmaceuticals and advanced materials.

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Perhydroacenaphthene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Perhydroacenaphthene (dodecahydroacenaphthylene), the fully saturated derivative of acenaphthene, presents a unique characterization challenge due to its complex stereochemistry and non-aromatic, alicyclic nature. As a tricyclic alkane, its structural elucidation relies heavily on a multi-pronged spectroscopic approach. This technical guide provides an in-depth exploration of the mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy techniques essential for the comprehensive analysis of this molecule. Moving beyond a simple recitation of data, this document delves into the causal relationships behind spectroscopic phenomena, offering field-proven insights for researchers and drug development professionals working with saturated polycyclic systems. The protocols and interpretations herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Introduction: The this compound Structure

This compound (C₁₂H₂₀, Molar Mass: ~164.29 g/mol ) is a saturated tricyclic hydrocarbon.[1][2] Its structure is derived from the complete hydrogenation of acenaphthene, which eliminates all π-systems and introduces significant conformational complexity. The hydrogenation process can result in several diastereomers (e.g., cis, cis, cis- and other cis/trans combinations), making stereochemical assignment a critical aspect of its analysis.[3] Understanding the precise three-dimensional structure is paramount in fields like nanotechnology, where it serves as a precursor for materials such as alkyladamantanes.[3][4][5]

This guide will treat this compound as a model system for demonstrating a rigorous, integrated spectroscopic workflow.

Mass Spectrometry (MS): The First Step in Identification

Mass spectrometry provides the foundational data points of molecular weight and elemental formula. For a non-volatile, stable hydrocarbon like this compound, Electron Ionization (EI) is the most common and informative technique.

The Causality of EI-MS for Saturated Hydrocarbons

In EI-MS, high-energy electrons bombard the molecule, causing the ejection of an electron to form a molecular ion (M⁺•). The energy imparted is often sufficient to induce fragmentation. For saturated cyclic systems, fragmentation is not random; it preferentially occurs at points that lead to more stable carbocations or radical species. The resulting fragmentation pattern is a highly reproducible fingerprint of the molecule's carbon skeleton.

Predicted Mass Spectrum of this compound
m/z ValueIon IdentityInterpretation & Rationale
164 [C₁₂H₂₀]⁺• Molecular Ion (M⁺•) . Its presence confirms the molecular weight.[1] As a stable hydrocarbon, this peak is expected to be clearly visible.
149[M - CH₃]⁺Loss of a methyl radical. This is a common fragmentation but may be less favorable than ring-opening pathways.
136[M - C₂H₄]⁺Loss of ethylene via a retro-Diels-Alder (rDA) type fragmentation after initial ring opening. This is a characteristic pathway for cyclic systems.
121[M - C₃H₇]⁺Loss of a propyl fragment, indicative of significant rearrangement post-ionization.
95[C₇H₁₁]⁺A common fragment for polycyclic alkanes, often corresponding to a stable bicyclic or monocyclic cation.
67[C₅H₇]⁺Represents a stable cyclopentenyl cation or similar C₅ fragment, a very common species in the mass spectra of alicyclic compounds.
Experimental Protocol: GC-MS Analysis
  • Sample Preparation : Prepare a dilute solution of the this compound sample (~1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.

  • GC Separation : Inject 1 µL of the solution into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program starting at 100°C, holding for 2 minutes, then ramping to 250°C at 10°C/min to ensure separation from any residual solvent or impurities.

  • MS Detection (EI) : The GC eluent is directed into the mass spectrometer. Set the ion source to Electron Ionization (EI) at 70 eV.

  • Data Acquisition : Scan a mass range from m/z 40 to 400.

  • Analysis : Identify the peak corresponding to this compound based on its retention time. Analyze the corresponding mass spectrum, identifying the molecular ion and key fragment ions as predicted in the table above.

Infrared (IR) Spectroscopy: Probing Functional Groups

For a saturated hydrocarbon, the IR spectrum is relatively simple but provides definitive proof of the absence of unsaturation (C=C, C≡C) and functional groups (O-H, C=O). Its primary utility is in confirming the purely aliphatic nature of the molecule.

Predicted IR Absorptions for this compound

The analysis of an alkane's IR spectrum is a process of confirmation by subtraction. We confirm the presence of C-H bonds and the absence of nearly everything else.

Wavenumber (cm⁻¹)Vibration TypeInterpretation & Rationale
2950-2850 C-H Stretch Strong, sharp peaks . This is the most prominent feature. The presence of absorption strictly below 3000 cm⁻¹ is a definitive indicator that all carbons are sp³ hybridized.[6]
1465-1450 CH₂ Scissoring Bend Medium intensity absorption. Confirms the presence of methylene groups, which are abundant in the structure.
~1375 CH₃ Symmetric Bend Weak or absent. This compound has no methyl groups, so the absence of this characteristic peak helps confirm the tricyclic structure.
~720 CH₂ Rocking Weak absorption, sometimes seen in chains of four or more methylene groups.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-free swab or a swab lightly dampened with isopropanol, followed by a dry swab.

  • Background Scan : Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of atmospheric CO₂ and H₂O.

  • Sample Application : If this compound is a solid or waxy material, place a small amount onto the center of the ATR crystal.[2] Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition : Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, at a resolution of 4 cm⁻¹.

  • Analysis : Process the spectrum (automatic background subtraction). Confirm the presence of strong C-H stretching bands just below 3000 cm⁻¹ and the C-H bending modes. Verify the absence of significant peaks in other regions (e.g., 1600-1800 cm⁻¹ for C=O/C=C, 3200-3600 cm⁻¹ for O-H).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy provides the most detailed information, revealing the connectivity and stereochemical relationships of the carbon and hydrogen atoms.

¹³C NMR Spectroscopy

Due to the potential for stereoisomers, the ¹³C NMR spectrum can be complex. The number of unique signals directly reflects the molecule's symmetry. For a highly symmetric isomer, fewer peaks will be observed. All signals are expected in the aliphatic region (typically 10-50 ppm).[7] Insights from studies on analogous systems like perhydroanthracenes are invaluable for predicting chemical shifts.[8]

Predicted ¹³C NMR Chemical Shifts:

  • Bridgehead Carbons (CH): Expected to be the most downfield of the aliphatic signals (e.g., 35-45 ppm) due to being at the fusion of multiple rings.

  • Methylene Carbons (CH₂): A series of peaks between 20-35 ppm. The exact chemical shift will be highly dependent on their position and stereochemical environment (axial vs. equatorial-like positions relative to the fused ring system).

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to be a complex series of overlapping multiplets in the upfield region (typically 1.0-2.5 ppm). A high-field instrument (≥500 MHz) is essential for achieving any meaningful resolution.

Key Features to Expect:

  • Signal Overlap : Due to the purely aliphatic nature, all 20 protons will resonate in a narrow chemical shift range.

  • Complex Coupling : Protons on adjacent carbons will exhibit complex splitting patterns (e.g., triplets, quartets, or more complex multiplets) due to spin-spin coupling. Diastereotopic protons on the same CH₂ group will be chemically non-equivalent and will couple to each other (geminal coupling) as well as to vicinal protons, further complicating the spectrum.

  • No Distinctive Peaks : Unlike molecules with functional groups, there will be no easily identifiable, isolated signals. Interpretation will rely heavily on 2D NMR techniques.

2D NMR for Unambiguous Assignment (COSY & HSQC)

Given the complexity, 2D NMR is not optional; it is required.

  • COSY (Correlation Spectroscopy) : Maps ¹H-¹H coupling relationships. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, allowing for the tracing of proton connectivity through the carbon skeleton.

  • HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton signal with the carbon signal to which it is directly attached. This is the most powerful experiment for this molecule, as it spreads the highly overlapped ¹H signals out over the much wider ¹³C chemical shift range.

Experimental Protocol: NMR Analysis
  • Sample Preparation : Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.[7]

  • ¹H NMR Acquisition : Acquire a standard ¹H spectrum.

  • 2D NMR Acquisition :

    • Run a standard gradient-selected COSY experiment.

    • Run a standard gradient-selected HSQC experiment, optimized for one-bond C-H coupling (~135-145 Hz).

  • Data Analysis :

    • Step 1 : Identify the number of unique carbon signals in the ¹³C spectrum to determine the molecule's symmetry.

    • Step 2 : Use the HSQC spectrum to correlate each proton multiplet with its attached carbon.

    • Step 3 : Use the COSY spectrum to walk along the carbon chains, establishing H-C-C-H connectivity. For example, find a proton on C1, use its HSQC cross-peak to identify it, then find its COSY cross-peaks to identify its neighbors on C2, and so on.

Integrated Spectroscopic Workflow

A robust analysis follows a logical, self-validating sequence. The diagram below illustrates the ideal workflow for characterizing an unknown sample suspected to be this compound.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Final Confirmation MS GC-MS Analysis NMR_1D_C 1D ¹³C NMR MS->NMR_1D_C Confirms MW = 164 IR ATR-IR Spectroscopy IR->NMR_1D_C Confirms sp³ C-H bonds NMR_1D_H 1D ¹H NMR NMR_1D_C->NMR_1D_H Determines # of unique C atoms NMR_2D 2D NMR (COSY, HSQC) NMR_1D_H->NMR_2D Shows complex aliphatic region Structure Propose Structure (including stereochemistry) NMR_2D->Structure Establishes C-H framework

Caption: Integrated workflow for this compound analysis.

Molecular Structure and Atom Numbering

For the purpose of NMR discussion, a standardized numbering scheme is essential. The diagram below shows the this compound skeleton. Note that due to stereoisomerism, the chemical equivalence of atoms can change.

Caption: this compound carbon skeleton with numbering.

Conclusion

The spectroscopic analysis of this compound is a quintessential exercise in structural chemistry. While no single technique can provide a complete picture, a synergistic application of Mass Spectrometry, IR Spectroscopy, and a suite of 1D and 2D NMR experiments can unambiguously determine its structure and stereochemistry. Mass spectrometry confirms the molecular formula, IR spectroscopy verifies its saturated, non-functionalized nature, and NMR spectroscopy meticulously maps the atomic connectivity. This integrated approach, grounded in a firm understanding of the principles behind each technique, provides the trustworthy and authoritative data required by researchers in advanced materials and pharmaceutical development.

References

conformational analysis of the perhydroacenaphthene ring system

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Conformational Analysis of the Perhydroacenaphthene Ring System

Authored by a Senior Application Scientist

The this compound framework, a saturated tricyclic hydrocarbon, represents a fascinating and complex challenge in stereochemical analysis. As a foundational structure for adamantane derivatives, which have significant applications in drug development and materials science, a thorough understanding of its conformational landscape is paramount.[1][2] This guide provides a comprehensive exploration of the stereoisomerism, conformational preferences, and dynamic behavior of the this compound ring system. We will delve into the synergistic application of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and modern computational modeling to elucidate the three-dimensional architecture and relative energetic stabilities of its various isomers. This document is intended for researchers, chemists, and drug development professionals who require a deep, mechanistic understanding of this important carbocyclic system.

Introduction: The Structural Significance of this compound

This compound, the fully hydrogenated derivative of acenaphthene, is a tricyclic system comprising two fused six-membered rings and one fused five-membered ring. Its rigid, compact structure makes it a crucial synthetic intermediate, most notably in the Lewis acid-catalyzed isomerization to form adamantane and its derivatives.[3] These diamondoid structures are integral to the development of pharmaceuticals, such as antivirals and agents for treating neurodegenerative diseases, and for creating high-performance polymers and lubricants.[1]

The therapeutic efficacy and material properties derived from this scaffold are intrinsically linked to its three-dimensional geometry. Therefore, a precise characterization of its stable conformations and the energy barriers between them is not merely an academic exercise but a critical component of rational molecular design. This guide will dissect the conformational intricacies of this compound, providing both the theoretical foundation and practical methodologies for its analysis.

Stereoisomerism: Defining the this compound Landscape

The hydrogenation of acenaphthene creates multiple stereogenic centers, leading to the formation of four distinct stereoisomers.[2] The classification of these isomers is based on the relative stereochemistry at the ring junctions. The this compound system can be viewed as a cyclopentane ring fused to a decalin (perhydronaphthalene) core. The primary stereochemical descriptors arise from the fusion of the five-membered ring to the six-membered rings.

The four stereoisomers are typically generated as a mixture during non-selective hydrogenation, but specific catalytic systems can favor the formation of certain isomers.[2] For instance, hydrogenation with Raney nickel often produces a mixture, whereas ruthenium (Ru) or rhodium (Rh) based catalysts have been shown to selectively prepare the cis-isomer.[2]

cluster_0 This compound Core cluster_1 Stereoisomers This compound This compound Isomer_A cis,syn This compound->Isomer_A Isomer_B cis,anti This compound->Isomer_B Isomer_C trans,syn This compound->Isomer_C Isomer_D trans,anti This compound->Isomer_D

Figure 1: The primary stereoisomers of the this compound ring system.

Conformational Energetics and Stability

The stability of each stereoisomer is dictated by the sum of its internal strain energies, including torsional strain, angle strain, and non-bonded steric interactions (van der Waals strain). The principles governing the conformational analysis of cyclohexane and decalin systems are directly applicable here.

  • Chair and Boat Conformations: The six-membered rings will preferentially adopt a low-energy chair conformation to minimize torsional and angle strain. High-energy twist-boat conformations may be forced in highly strained isomers.

  • Gauche Interactions: In cis-fused ring systems, additional gauche-butane interactions are introduced, which typically raises the energy of the molecule relative to its trans-fused counterpart. For example, cis-decalin is less stable than trans-decalin.[4]

  • 1,3-Diaxial Interactions: Steric repulsion between axial substituents on a cyclohexane ring is a major source of strain. In the this compound system, axial hydrogens and ring junctions can lead to significant destabilizing 1,3-diaxial interactions.

The trans-fused isomers are generally expected to be more stable than their cis-fused counterparts due to a reduction in gauche interactions and overall steric strain. However, the constraints imposed by the fused five-membered ring can alter the idealized geometries and energies. Computational modeling is essential for quantifying these subtle energetic differences.

Quantitative Energetic Data
Isomer/ConformerKey Strain FeaturesRelative Energy (kcal/mol) (Illustrative)
trans,anti,transAll-chair, strain-free reference0.0
trans,syn,cisOne cis-decalin type junction~2.7-3.2
cis,anti,transOne cis-decalin type junction~2.7-3.2
cis,syn,cisTwo cis-decalin type junctions, potential 1,3-diaxial interactions~4.5-5.6
Isomer with Boat RingForced boat/twist-boat conformation in one ring> 5.0

Note: These values are illustrative, based on energies from analogous tricyclic systems, to demonstrate the magnitude of strain effects.[5]

Methodologies for Conformational Analysis

A dual-pronged approach combining experimental spectroscopy and computational chemistry provides the most complete picture of the conformational landscape.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful experimental tool for studying conformations in solution. Proton (¹H) and Carbon-13 (¹³C) NMR provide data on chemical environments, connectivity, and spatial relationships.

Causality in Experimental Design: The choice of NMR experiment is dictated by the specific information required. A simple ¹H NMR provides chemical shifts and coupling constants, which are highly sensitive to dihedral angles (Karplus relationship). For unambiguous assignment, 2D experiments like COSY (correlation spectroscopy) and HSQC (heteronuclear single quantum coherence) are necessary to map proton-proton and proton-carbon connectivities, respectively. NOESY (nuclear Overhauser effect spectroscopy) is crucial for determining through-space proximity of protons, which directly validates conformational models.

Step-by-Step Protocol for NMR Analysis:

  • Sample Preparation: Dissolve a pure sample of the this compound isomer (5-10 mg) in an appropriate deuterated solvent (~0.6 mL), such as chloroform-d (CDCl₃) or benzene-d₆. The choice of solvent can sometimes influence conformational equilibria.

  • Data Acquisition:

    • Acquire a standard high-resolution ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • Acquire a 2D ¹H-¹H COSY spectrum to establish proton coupling networks.

    • Acquire a 2D ¹H-¹³C HSQC spectrum to assign protons to their directly attached carbons.

    • Acquire a 2D ¹H-¹H NOESY or ROESY spectrum with an appropriate mixing time (e.g., 300-500 ms) to identify through-space correlations.

  • Data Analysis:

    • Chemical Shifts: Analyze the dispersion of signals. Protons in sterically compressed environments (e.g., axial positions) are typically shielded (shifted upfield) compared to their equatorial counterparts.

    • Coupling Constants (³JHH): Extract proton-proton coupling constants from the ¹H spectrum. Large couplings (8-12 Hz) between vicinal protons are indicative of a diaxial relationship (~180° dihedral angle), while small couplings (1-5 Hz) suggest axial-equatorial or diequatorial relationships.

    • NOE Correlations: Analyze the NOESY spectrum for cross-peaks. A strong NOE between two protons indicates they are close in space (< 5 Å), providing definitive proof of specific stereochemical and conformational arrangements, such as 1,3-diaxial relationships.

Computational Workflow: From Structure to Stable Conformer

Computational modeling complements experimental data by providing optimized geometries and accurate relative energies for all possible conformers.

Self-Validating System: This workflow is self-validating because it begins with a broad, low-level search to ensure no plausible conformers are missed, followed by high-level quantum mechanical optimization and frequency calculations. The final validation comes from comparing the computed parameters (e.g., coupling constants, NOE distances) with experimental NMR data.

start 1. Build 3D Structure of Isomer mm_search 2. Conformational Search (Molecular Mechanics - e.g., MMFF94) start->mm_search Initial guess dft_opt 3. DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) mm_search->dft_opt Unique low-energy conformers freq_calc 4. Frequency Calculation (Confirm Minima) dft_opt->freq_calc Optimized geometry final_energy 5. Single Point Energy (Higher Level Theory - e.g., ωB97X-D/def2-TZVP) freq_calc->final_energy Verified minimum (no imaginary frequencies) analysis 6. Analyze Results (Relative Energies, Geometries) final_energy->analysis Accurate energies compare 7. Compare with NMR Data (J-couplings, NOEs) analysis->compare Theoretical model

Figure 2: A robust workflow for the computational conformational analysis of this compound.

Step-by-Step Computational Protocol:

  • Initial Structure Generation: Build the 3D structure of the desired this compound stereoisomer using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search using a computationally inexpensive molecular mechanics (MM) force field (e.g., MMFF94). This step rapidly explores the potential energy surface to identify all plausible low-energy conformers.

  • DFT Optimization: Take the unique conformers identified in the MM search (e.g., those within 5-10 kcal/mol of the global minimum) and perform a full geometry optimization using a more accurate Density Functional Theory (DFT) method, such as B3LYP with a Pople-style basis set (e.g., 6-31G(d)).[6]

  • Vibrational Frequency Analysis: For each DFT-optimized structure, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface.

  • High-Accuracy Energy Calculation: To obtain highly reliable relative energies, perform a single-point energy calculation on each optimized geometry using a more sophisticated DFT functional and a larger basis set (e.g., a modern range-separated functional with a triple-zeta basis set).

  • Property Calculation and Comparison: From the final optimized structures, calculate NMR chemical shifts and coupling constants. Compare these computed values directly with the experimental data to confirm the conformational assignment.

Conclusion

The conformational analysis of the this compound ring system is a complex but tractable problem that requires the integrated use of modern analytical techniques. Its stereoisomers exhibit distinct three-dimensional structures and energetic profiles governed by classic principles of steric and torsional strain. A robust analytical approach, grounded in high-field NMR spectroscopy and validated by multi-level computational modeling, is essential for accurately characterizing this landscape. The detailed structural insights gained from such analyses are fundamental to the fields that rely on the this compound scaffold, enabling the rational design of novel pharmaceuticals and advanced materials.

References

A Technical Guide to the Thermodynamic Properties and Calculations of Perhydroacenaphthene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perhydroacenaphthene (C₁₂H₂₀), also known as dodecahydroacenaphthylene, is a saturated tricyclic hydrocarbon notable for its compact and rigid structure.[1] As the fully hydrogenated derivative of acenaphthene, it exists as a mixture of stereoisomers, the properties of which are crucial for its various applications.[2] Industrially, this compound serves as a key intermediate in the synthesis of adamantane-based pharmaceuticals.[3][4][5] Its high energy density also makes it a relevant component in the study of advanced jet fuels.[6][7][8][9][10] For drug development professionals, its rigid scaffold is of significant interest for designing molecules with specific conformational constraints to enhance binding affinity and selectivity.[11][12][13][14][15]

A thorough understanding of the thermodynamic properties of this compound is essential for optimizing reaction conditions, designing separation processes, and performing computational modeling. This guide provides an in-depth analysis of the key thermodynamic parameters of this compound, outlines the experimental and computational methodologies for their determination, and presents a compilation of available data to support research and development activities.

Part 1: Core Thermodynamic Properties

The thermodynamic behavior of a compound is defined by several key properties. For this compound, these values are critical for predicting its stability, reactivity, and phase behavior.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states.[16][17] It is a fundamental measure of a molecule's energetic stability. A more negative value indicates greater stability relative to its elements. This property is indispensable for calculating the heat of any reaction involving the compound using Hess's Law.

For hydrocarbons like this compound, the enthalpy of formation is typically determined indirectly from its enthalpy of combustion, measured via bomb calorimetry.[18]

Heat Capacity (Cp)

Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. The molar heat capacity at constant pressure (Cp) is particularly important for chemical process design, as it allows for the calculation of enthalpy changes with temperature. Experimental data for the liquid-phase heat capacity of this compound (as a mixture of stereoisomers) has been determined using heat conduction calorimetry over a temperature range of approximately 305 K to 335 K.[2][3][19] These measurements are crucial for engineering calculations involving heat transfer.

Entropy (S°)

Standard molar entropy is a measure of the molecular disorder or randomness of a system. It is determined calorimetrically by measuring the heat capacity from near absolute zero (0 K) up to the desired temperature and integrating, accounting for the entropies of any phase transitions.

Phase Change Properties

Understanding the phase behavior of this compound is vital for its handling, purification, and use as a solvent or reactant.

  • Melting Point: 36 °C[20][21]

  • Boiling Point: 232-235 °C at 760 mmHg[20][21]

  • Vapor Pressure: This property is crucial for distillation design and safety assessments. The vapor pressure of this compound has been measured by comparative ebulliometry and can be represented by the Antoine equation for pressures ranging from 8 to 100 kPa.[2][3][19] At 25 °C, its vapor pressure is approximately 0.09 mmHg.[20][21]

Part 2: Experimental Determination Workflow

Accurate thermodynamic data relies on precise and well-validated experimental methods. Combustion calorimetry is the cornerstone for determining the enthalpy of formation of organic compounds.

Protocol: Determination of Enthalpy of Formation via Bomb Calorimetry

This protocol outlines the essential steps for measuring the standard enthalpy of combustion (ΔcH°) of this compound, from which the standard enthalpy of formation (ΔfH°) is calculated.

1. Sample Preparation and Purity Analysis:

  • Rationale: The accuracy of the result is highly dependent on the purity of the sample. Impurities with different heats of combustion can introduce significant errors.
  • Procedure:
  • Purify the this compound sample (mixture of isomers) via fractional distillation or chromatography.
  • Assess purity using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any residual impurities or isomeric distribution.[2]
  • Accurately weigh a sample (typically 0.5 - 1.0 g) into a crucible.

2. Calorimeter Calibration:

  • Rationale: The energy equivalent (calorimeter constant) of the bomb calorimeter must be precisely determined using a standard substance with a well-known heat of combustion.
  • Procedure:
  • Combust a certified sample of benzoic acid under identical conditions to be used for the this compound sample.
  • Record the temperature rise with high precision.
  • Calculate the energy equivalent of the calorimeter system from the known energy of combustion of benzoic acid and the observed temperature change.

3. Combustion of this compound:

  • Rationale: The goal is to achieve complete and clean combustion of the sample to CO₂(g) and H₂O(l).
  • Procedure:
  • Place the crucible with the weighed sample inside the bomb.
  • Add a small, known amount of water to the bomb to ensure the final state of water is liquid.
  • Seal the bomb and pressurize it with high-purity oxygen (typically to ~30 atm).
  • Submerge the bomb in the water-filled calorimeter jacket.
  • Allow the system to reach thermal equilibrium.
  • Ignite the sample via an electrical fuse and record the temperature change over time until thermal equilibrium is re-established.

4. Data Analysis and Corrections:

  • Rationale: The raw temperature rise must be corrected for heat exchange with the surroundings and the heat released by the ignition fuse.
  • Procedure:
  • Apply corrections (e.g., Regnault-Pfaundler or Dickinson method) to the temperature data to determine the true adiabatic temperature rise.
  • Calculate the total heat released during the combustion.
  • Subtract the heat contributed by the ignition fuse.
  • Calculate the constant-volume energy of combustion (ΔcU°).
  • Convert ΔcU° to the standard enthalpy of combustion (ΔcH°) by accounting for the change in moles of gas (Washburn correction).

5. Calculation of Enthalpy of Formation:

  • Rationale: Hess's Law is used to calculate ΔfH° from the measured ΔcH° and the known ΔfH° values for the combustion products (CO₂ and H₂O).
  • Procedure:
  • Write the balanced combustion reaction: C₁₂H₂₀(l) + 17 O₂(g) → 12 CO₂(g) + 10 H₂O(l)
  • Apply Hess's Law: ΔcH° = [12 * ΔfH°(CO₂, g) + 10 * ΔfH°(H₂O, l)] - [ΔfH°(C₁₂H₂₀, l) + 17 * ΔfH°(O₂, g)]
  • Rearrange and solve for ΔfH°(C₁₂H₂₀, l), knowing that ΔfH° for O₂(g) is zero.

Workflow for Experimental Determination of Enthalpy of Formation

G cluster_prep 1. Preparation & Calibration cluster_exp 2. Combustion Experiment cluster_calc 3. Calculation P1 Purify & Weigh This compound P2 Calibrate Calorimeter (Benzoic Acid) E1 Pressurize Bomb with Sample & O2 P2->E1 E2 Ignite & Record Temperature Rise E1->E2 C1 Apply Corrections & Calculate ΔcU° E2->C1 C2 Convert to ΔcH° C1->C2 C3 Calculate ΔfH° (Hess's Law) C2->C3 Result Standard Enthalpy of Formation (ΔfH°) C3->Result

A schematic workflow for determining the standard enthalpy of formation.

Part 3: Computational Thermodynamics Workflow

Computational chemistry provides a powerful alternative for predicting thermodynamic properties, especially for comparing isomers or for conditions that are difficult to access experimentally.[22][23] Density Functional Theory (DFT) is a common and effective method.[24][25][26]

Protocol: DFT Calculation of Thermodynamic Properties

1. Isomer Structure Generation:

  • Rationale: this compound has multiple stereoisomers (e.g., cis, syn, cis). Each must be modeled to understand the properties of a mixture.
  • Procedure:
  • Generate 3D coordinates for all relevant stereoisomers.
  • Perform an initial, low-level geometry optimization using a molecular mechanics force field.

2. Geometry Optimization:

  • Rationale: Finding the lowest energy conformation (geometry) of the molecule is a prerequisite for accurate energy and frequency calculations.
  • Procedure:
  • Select a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
  • Perform a full geometry optimization to find the stationary point on the potential energy surface.

3. Vibrational Frequency Calculation:

  • Rationale: This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (no imaginary frequencies), and it provides the vibrational frequencies needed to calculate thermal contributions to enthalpy and entropy.
  • Procedure:
  • Perform a frequency calculation at the same level of theory as the optimization.
  • Confirm the absence of imaginary frequencies.
  • The output provides the zero-point vibrational energy (ZPVE) and thermal corrections.

4. Single-Point Energy Calculation (Optional but Recommended):

  • Rationale: For higher accuracy, a single-point energy calculation can be performed on the optimized geometry using a more sophisticated level of theory or a larger basis set.
  • Procedure:
  • Use the optimized geometry from Step 2.
  • Perform a single-point energy calculation (e.g., using G3 or G4 composite methods) to obtain a more accurate electronic energy.[24][25]

5. Calculation of Thermodynamic Properties:

  • Rationale: Statistical mechanics is used to calculate thermodynamic properties from the electronic energy and vibrational analysis.
  • Procedure:
  • The standard statistical mechanics equations are used to calculate the translational, rotational, and vibrational contributions to enthalpy, entropy, and heat capacity from the molecular mass, moments of inertia, and vibrational frequencies.
  • The standard enthalpy of formation can be calculated using atomization or isodesmic reaction schemes, which provide better error cancellation than direct calculation.[24]

Workflow for Computational Determination of Thermodynamic Properties

G S1 Generate Isomer 3D Structures S2 Geometry Optimization (e.g., B3LYP/6-31G(d)) S1->S2 S3 Frequency Calculation S2->S3 S4 Verify Minimum (No Imaginary Frequencies) S3->S4 S4->S2 False S5 Calculate Thermal Corrections & ZPVE S4->S5 True S6 Calculate H°, S°, Cp via Statistical Mechanics S5->S6 S7 Calculate ΔfH° (Atomization/Isodesmic) S6->S7

A schematic workflow for the computational prediction of thermodynamic properties.

Part 4: Compiled Data and Applications

Accurate data is the foundation of scientific and engineering success. The following table summarizes key physical and thermodynamic properties for this compound based on available literature. Note that experimental values often pertain to an unspecified mixture of isomers.

Table 1: Summary of Thermodynamic and Physical Properties of this compound

PropertyValueUnitsConditionsSource(s)
Molecular FormulaC₁₂H₂₀--[1]
Molar Mass164.29 g/mol -[1]
Melting Point36°C1 atm[20][21]
Boiling Point232.4 - 235°C1 atm[20][21]
Density0.939g/cm³20 °C[20][21]
Vapor Pressure0.0899mmHg25 °C[20][21]
Liquid Heat Capacity (Cp)~290 - 300J/(mol·K)305 - 335 K[2][19]
Applications in Research and Development
  • Pharmaceutical Synthesis: this compound is a precursor for adamantane derivatives used in pharmaceuticals.[3][5] Its thermodynamic properties, particularly vapor pressure and heat capacity, are essential for designing the reactors, distillation columns, and heat exchangers used in the synthesis and purification processes.[2][3]

  • Drug Discovery: The rigid, three-dimensional structure of the this compound core makes it a valuable "privileged scaffold" in medicinal chemistry.[12] Such scaffolds can pre-organize functional groups in a defined spatial orientation, potentially increasing binding potency and selectivity to protein targets.[11][14] Computational models that predict binding affinity rely on accurate thermodynamic parameters (like solvation free energy) which are derived from the fundamental properties discussed herein.

  • High-Density Fuels: As a cycloparaffin, this compound has a high volumetric energy density, making it a model compound for components of advanced aviation and missile fuels.[3] Its enthalpy of combustion is a direct measure of the energy released, a critical parameter for fuel performance evaluation.[6]

Conclusion

This compound is a molecule of significant industrial and academic importance. A comprehensive knowledge of its thermodynamic properties is fundamental to leveraging its potential, from synthesizing next-generation pharmaceuticals to developing advanced fuels. This guide has synthesized the critical thermodynamic parameters, detailed the rigorous experimental and computational workflows required for their determination, and highlighted their direct application in scientific and industrial R&D. The continued refinement of these values through both advanced calorimetry and high-level computational studies will further enhance our ability to utilize this versatile hydrocarbon scaffold.

References

Introduction: The Enduring Relevance of a Saturated Tricyclic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Historical Synthesis of Perhydroacenaphthene

This compound, the fully saturated analogue of acenaphthene, represents a fascinating tricyclic aliphatic scaffold. Its rigid, three-dimensional structure has made it a valuable building block and structural motif in various fields, from medicinal chemistry to materials science. Understanding the historical development of its synthesis provides not only a lesson in the evolution of catalytic hydrogenation techniques but also offers insights into the fundamental principles of stereochemistry and reaction mechanism that continue to inform modern synthetic strategies. This guide will provide a detailed exploration of the seminal, historical methods for synthesizing this compound, focusing on the underlying principles, experimental considerations, and the evolution of these techniques.

The Foundational Approach: High-Pressure Catalytic Hydrogenation

The most direct and historically significant route to this compound is the complete catalytic hydrogenation of acenaphthene or its partially hydrogenated precursor, acenaphthylene. Early investigations in the 20th century established the feasibility of this transformation, though often under harsh conditions of high temperature and pressure, reflecting the technology of the era.

Early Investigations with Nickel Catalysts

One of the earliest successful methods for the complete saturation of acenaphthene involved the use of a nickel catalyst. Pioneering work demonstrated that under high hydrogen pressure (over 100 atmospheres) and elevated temperatures (200-250 °C), acenaphthene could be converted to this compound.

The choice of nickel was largely driven by its availability and known efficacy in hydrogenating aromatic systems. However, these early methods were often characterized by a lack of stereochemical control, typically resulting in a mixture of the cis- and trans-isomers of the decahydronaphthalene ring system within the this compound structure.

Experimental Protocol: Classical High-Pressure Nickel-Catalyzed Hydrogenation
  • Apparatus: A high-pressure autoclave capable of withstanding pressures up to 200 atm and temperatures up to 300 °C.

  • Reagents:

    • Acenaphthene (1.0 mol)

    • Raney Nickel (approx. 10% by weight of acenaphthene), washed with ethanol.

    • Ethanol (as solvent, sufficient to create a slurry).

  • Procedure:

    • The autoclave is charged with acenaphthene and the Raney Nickel catalyst.

    • Ethanol is added as a solvent to facilitate mixing and heat transfer.

    • The autoclave is sealed and purged several times with nitrogen, followed by hydrogen gas.

    • The vessel is pressurized with hydrogen to an initial pressure of 100-150 atm.

    • Stirring is commenced, and the temperature is raised to 200-250 °C.

    • The reaction is monitored by observing the pressure drop as hydrogen is consumed. The pressure is maintained by recharging with hydrogen as needed.

    • After the theoretical amount of hydrogen has been consumed (or pressure uptake ceases), the autoclave is cooled to room temperature.

    • The excess hydrogen is carefully vented.

    • The reaction mixture is filtered to remove the nickel catalyst.

    • The solvent is removed from the filtrate by distillation.

    • The resulting crude this compound is then purified by fractional distillation or recrystallization to separate the isomers.

The Shift to Noble Metal Catalysts: Enhancing Efficiency

Subsequent research focused on improving the efficiency and reducing the severity of the reaction conditions. This led to the exploration of noble metal catalysts, such as platinum, palladium, and later, ruthenium. These catalysts demonstrated significantly higher activity, allowing the hydrogenation to proceed at lower temperatures and pressures.

For instance, using a platinum(IV) oxide (Adams' catalyst) or palladium on charcoal (Pd/C) allowed the hydrogenation to be carried out at temperatures closer to 100-150 °C and pressures below 100 atm. The higher activity of these catalysts is attributed to their superior ability to chemisorb and activate both hydrogen and the aromatic substrate.

The general workflow for these hydrogenations remained similar to the nickel-catalyzed process, but the milder conditions often led to cleaner reactions with fewer side products.

G cluster_0 General Hydrogenation Workflow A Acenaphthene Substrate C High-Pressure Autoclave A->C B Catalyst Slurry (Ni, Pt, Pd, Ru) B->C D Pressurize with H₂ (High T, High P) C->D E Reaction & H₂ Uptake D->E F Cooling & Venting E->F G Catalyst Filtration F->G H Solvent Removal G->H I Crude this compound (Isomer Mixture) H->I J Purification (Distillation/Crystallization) I->J K Separated Isomers J->K G cluster_1 Hydrogenation Pathways Acenaphthylene Acenaphthylene Acenaphthene Acenaphthene Acenaphthylene->Acenaphthene +H₂ Tetrahydro Tetrahydroacenaphthene Acenaphthene->Tetrahydro +2H₂ Perhydro_cis cis-Perhydroacenaphthene (Kinetic Product) Tetrahydro->Perhydro_cis +3H₂ (e.g., Ru, low T) Perhydro_trans trans-Perhydroacenaphthene (Thermodynamic Product) Tetrahydro->Perhydro_trans +3H₂ (e.g., Pd, high T) Perhydro_cis->Perhydro_trans Isomerization (High T, Pd)

Quantum Mechanical Modeling of Perhydroacenaphthene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Complexity and Pharmaceutical Relevance of Saturated Polycyclic Aliphatics

Perhydroacenaphthene, a saturated tricyclic hydrocarbon (C₁₂H₂₀), presents a fascinating case study in conformational analysis and stereoisomerism.[1][2] As a fully hydrogenated derivative of acenaphthene, it belongs to the class of alicyclic compounds—molecules that contain one or more carbon rings but lack aromatic character.[2][3] The intricate stereochemistry of this compound, arising from multiple chiral centers and the fusion of its three rings, gives rise to a landscape of numerous possible stereoisomers.[1][4] Understanding the relative stabilities and conformational preferences of these isomers is paramount, particularly in fields like drug development, where the three-dimensional structure of a molecule dictates its biological activity.

Quantum mechanical (QM) modeling offers a powerful in-silico approach to elucidate the energetic and structural nuances of complex molecules like this compound. By solving the Schrödinger equation (or its density-based equivalent in Density Functional Theory), we can predict a wide range of molecular properties, including equilibrium geometries, relative energies of conformers, and spectroscopic parameters such as NMR chemical shifts.[5][6] This guide provides a comprehensive overview of the theoretical underpinnings and practical workflows for the quantum mechanical modeling of this compound, tailored for researchers and scientists in computational chemistry and drug discovery.

Theoretical Foundations: A Hierarchy of Methods

The choice of a quantum mechanical method is a critical decision that balances computational cost with desired accuracy. For a molecule like this compound, several established methods are applicable, each with its own strengths and limitations.

Hartree-Fock (HF) Theory: The Foundational Approach

Hartree-Fock theory is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[7] It treats electron-electron repulsion in an averaged, mean-field manner.[7] While computationally efficient and providing a reasonable first approximation of molecular structure and energetics, HF theory systematically neglects electron correlation, the instantaneous interactions between electrons.[8][9][10] This omission can lead to inaccuracies, particularly in predicting reaction energies and spectroscopic properties.

Post-Hartree-Fock Methods: Incorporating Electron Correlation

To address the limitations of HF theory, a suite of post-Hartree-Fock methods has been developed to systematically include electron correlation.[9] A prominent example is Møller-Plesset perturbation theory (MPn), which treats electron correlation as a perturbation to the Hartree-Fock solution.[10] MP2, the second-order correction, is a widely used method that often provides a significant improvement over HF for structural and energetic predictions at a manageable computational cost.[10]

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) has emerged as the most popular method for quantum mechanical modeling in chemistry and materials science. Instead of the complex many-electron wavefunction, DFT focuses on the electron density to calculate the system's energy.[11] The accuracy of a DFT calculation hinges on the choice of the exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation. A vast array of functionals has been developed, ranging from simple Local Density Approximations (LDA) to more sophisticated Generalized Gradient Approximations (GGA), meta-GGAs, and hybrid functionals that incorporate a portion of exact Hartree-Fock exchange. For hydrocarbons like this compound, hybrid functionals such as B3LYP often provide a good balance of accuracy and computational efficiency.[12]

The Computational Workflow: From Structure to Properties

The quantum mechanical modeling of this compound involves a series of well-defined steps, from initial structure generation to the final analysis of computed properties.

computational_workflow cluster_input Input Generation cluster_calculation Quantum Mechanical Calculation cluster_analysis Analysis and Interpretation Initial_Structure 1. Initial Structure Generation (e.g., from 2D sketch or existing data) Method_Selection 2. Selection of QM Method and Basis Set (e.g., DFT/B3LYP/6-31G(d)) Initial_Structure->Method_Selection Geometry_Optimization 3. Geometry Optimization (Finding the energy minimum) Method_Selection->Geometry_Optimization Frequency_Calculation 4. Vibrational Frequency Analysis (Confirming a true minimum) Geometry_Optimization->Frequency_Calculation Property_Calculation 5. Single-Point Energy and Property Calculation (e.g., NMR shielding tensors) Frequency_Calculation->Property_Calculation Energy_Analysis 6. Relative Energy Analysis (Comparing conformer stabilities) Property_Calculation->Energy_Analysis Spectra_Prediction 7. Prediction of Spectroscopic Properties (e.g., NMR chemical shifts) Property_Calculation->Spectra_Prediction

Caption: A generalized workflow for the quantum mechanical modeling of molecular systems.

Step 1: Initial Structure Generation

The first step involves generating an initial three-dimensional structure for each stereoisomer of this compound of interest. This can be done using molecular building software or by converting a 2D representation into a 3D structure. Given the complexity of its stereochemistry, it is crucial to systematically generate all plausible cis and trans fusions of the rings.[4][13]

Step 2: Selection of Theoretical Method and Basis Set

As discussed, the choice of the QM method is critical. For a comprehensive study of this compound, a hybrid DFT functional like B3LYP is a robust choice.[12] Equally important is the selection of the basis set, which is a set of mathematical functions used to represent the atomic orbitals.[14][15] Pople-style basis sets, such as 6-31G(d), offer a good starting point, providing a balance between accuracy and computational cost for geometry optimizations.[16][17] For more accurate energy calculations, larger basis sets like cc-pVTZ may be employed.[15]

Basis Set Description Typical Application
STO-3G Minimal basis setInitial, low-cost calculations
6-31G(d) Split-valence with polarization on heavy atomsGeometry optimizations
6-311+G(d,p) Triple-split valence with diffuse and polarization functionsMore accurate energy and property calculations
cc-pVTZ Correlation-consistent triple-zetaHigh-accuracy energy calculations
Step 3: Geometry Optimization

With the initial structure and chosen theoretical level, a geometry optimization is performed. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted to minimize the total energy of the molecule.[5] The result is the equilibrium geometry of the conformer.

Step 4: Vibrational Frequency Analysis

To ensure that the optimized structure corresponds to a true energy minimum (a stable conformer) and not a transition state, a vibrational frequency analysis is performed. A true minimum will have all real (positive) vibrational frequencies. The presence of one imaginary frequency indicates a transition state.

Step 5: Single-Point Energy and Property Calculations

Once the optimized geometries are obtained, more accurate single-point energy calculations can be performed using a larger basis set. This approach, often denoted as Method2/BasisSet2//Method1/BasisSet1, can provide more reliable relative energies between conformers.[17] It is at this stage that other molecular properties, such as NMR shielding tensors, can be calculated.[6][18]

Application: Predicting NMR Spectra

One of the most powerful applications of QM modeling for organic molecules is the prediction of NMR spectra.[19] By calculating the isotropic magnetic shielding constants for each nucleus in the molecule, it is possible to predict the corresponding chemical shifts.[12] This is particularly valuable for complex molecules like this compound, where overlapping signals in experimental spectra can make unambiguous assignment challenging.

The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework for calculating NMR shielding constants.[12] The calculated absolute shielding constants are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS), which is also calculated at the same level of theory.

Protocol for NMR Chemical Shift Prediction:

  • Optimize the geometry of the this compound conformer at a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • Perform a GIAO NMR calculation on the optimized geometry using a larger basis set (e.g., B3LYP/cc-pVTZ).[12]

  • Calculate the absolute shielding constant for a reference compound (TMS) at the same level of theory.

  • Compute the chemical shift (δ) for each nucleus using the formula: δ = σ_ref - σ_calc, where σ_ref is the shielding of the reference and σ_calc is the calculated shielding of the nucleus of interest.

Computational Software

Several software packages are available for performing quantum mechanical calculations.[20] Two of the most widely used are:

  • Gaussian: A comprehensive and versatile suite of programs for electronic structure modeling.[5][21] It offers a wide range of QM methods and basis sets.[21]

  • GAMESS (General Atomic and Molecular Electronic Structure System): A powerful and freely available quantum chemistry package.[22][23][24][25]

Conclusion and Outlook

Quantum mechanical modeling provides an indispensable toolkit for dissecting the complex conformational landscape of this compound. By employing a hierarchy of theoretical methods, from Hartree-Fock to DFT, researchers can gain deep insights into the relative stabilities of its numerous stereoisomers and predict key spectroscopic properties with a high degree of accuracy. This in-silico approach not only complements experimental studies but also offers a predictive capability that can guide synthetic efforts and accelerate the discovery of novel molecules with desired properties in fields such as medicinal chemistry and materials science.

References

The Solubility of Perhydroacenaphthene in Organic Solvents: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of perhydroacenaphthene (also known as dodecahydroacenaphthylene), a saturated polycyclic hydrocarbon. Recognizing the scarcity of publicly available quantitative solubility data for this specific compound, this guide offers a robust framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine its solubility in various organic solvents. By leveraging data from structurally analogous compounds, discussing the underlying thermodynamic principles, and providing detailed experimental protocols, this document serves as a vital resource for applications ranging from synthesis and purification to formulation and nanotechnology.

Introduction: The Significance of this compound and Its Solubility

This compound (C₁₂H₂₀) is a fully saturated derivative of the polycyclic aromatic hydrocarbon acenaphthene.[1][2] Its cage-like, non-polar structure imparts significant chemical stability, making it a molecule of interest in several advanced applications. Notably, it serves as a precursor in the synthesis of alkyladamantanes, which are crucial building blocks in nanotechnology.[1][3] The solubility of this compound in organic solvents is a critical physical property that governs its utility in these and other applications. A thorough understanding of its dissolution behavior is paramount for process design, reaction optimization, purification, and the formulation of novel materials.

This guide will navigate the theoretical and practical aspects of this compound solubility, providing a comprehensive toolkit for researchers.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueReference
CAS Number 2146-36-3[1]
Molecular Formula C₁₂H₂₀[1]
Molecular Weight 164.29 g/mol
Melting Point 36 °C[1]
Boiling Point 235 °C[1]
Density 0.939 g/cm³[1]
Appearance Colorless liquid or solid[2]
Polarity Non-polar[2]
Water Solubility Generally insoluble[2]

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process, which involves overcoming the solute-solute and solvent-solvent intermolecular forces to establish new solute-solvent interactions. The principle of "like dissolves like" is a fundamental concept in predicting solubility.

This compound is a non-polar, saturated hydrocarbon. Its intermolecular interactions are dominated by weak van der Waals dispersion forces.[4] Therefore, it is expected to be most soluble in non-polar organic solvents that also exhibit predominantly dispersion forces.

Conversely, its solubility will be limited in polar solvents, particularly those capable of strong hydrogen bonding, such as water and lower alcohols. The energy required to disrupt the strong hydrogen-bonding network of the solvent to accommodate a non-polar solute is not sufficiently compensated by the weak solute-solvent interactions.

Predicted Solubility Profile and Analogous Compound Data

Given the absence of direct quantitative solubility data for this compound, we can infer its behavior by examining structurally similar compounds. Adamantane (C₁₀H₁₆) and its higher homologues, the diamondoids (e.g., diamantane, C₁₄H₂₀), are excellent proxies due to their shared characteristics as non-polar, rigid, cage-like hydrocarbons.

Qualitative Solubility of Adamantane: Adamantane is practically insoluble in water but readily soluble in non-polar organic solvents such as benzene, hexane, and chloroform.[5] Its solubility in these solvents generally increases with temperature.

Quantitative Solubility of Diamondoids: Research on diamantane demonstrates a clear trend in solubility that is highly relevant to this compound. The solubility of diamantane decreases in the order of: cyclohexane > toluene > ethyl acetate > acetone . This trend directly correlates with the increasing polarity of the solvents, as diamantane is non-polar in nature.

The following table presents the mole fraction solubility (x) of diamantane in various organic solvents at different temperatures, providing a valuable comparative dataset.

Temperature (K)CyclohexaneTolueneEthyl AcetateAcetone
273.15 -0.00340.00190.0011
283.15 0.00890.00580.00320.0019
293.15 0.01350.00930.00510.0031
303.15 0.02010.01450.00790.0049
313.15 0.02940.02210.01200.0075
323.15 0.04260.03290.01780.0114
333.15 0.06120.04830.02610.0170
343.15 0.08690.06970.03770.0251

Data adapted from the Journal of Chemical & Engineering Data.

Based on this analogous data, the solubility of this compound is predicted to be highest in non-polar aliphatic and aromatic hydrocarbons and significantly lower in polar solvents like ketones and alcohols.

Experimental Determination of Solubility

For precise and application-specific solubility data, experimental determination is essential. The following are detailed protocols for robust and widely accepted methods for measuring the solubility of solid compounds in organic solvents.

Isothermal Shake-Flask Method

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[6][7]

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to several vials. A visible excess of solid should remain at equilibrium.

    • Accurately add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The equilibration time should be determined empirically in preliminary experiments.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature to permit the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

  • Analysis:

    • Determine the concentration of this compound in the filtered supernatant using a suitable analytical technique. Gas Chromatography (GC) is a highly sensitive and selective method for hydrocarbon analysis.[8]

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by analyzing the standard solutions with the chosen analytical method.

    • Analyze the filtered sample, diluting if necessary to fall within the linear range of the calibration curve.

  • Calculation:

    • Determine the concentration of this compound in the saturated solution from the calibration curve.

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mole fraction.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_anal Analysis prep1 Add excess This compound to vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal vial and place in constant temperature shaker prep2->equil1 equil2 Agitate for 24-72 hours equil1->equil2 sep1 Allow solid to settle equil2->sep1 sep2 Withdraw and filter supernatant sep1->sep2 anal2 Analyze sample and standards (e.g., by GC) sep2->anal2 anal1 Prepare calibration standards anal1->anal2 anal3 Determine concentration from calibration curve anal2->anal3

Caption: Experimental workflow for the Isothermal Shake-Flask Method.

Dynamic Method

The dynamic method involves continuously passing a solvent through a column packed with the solid solute until the eluting solvent is saturated.

Protocol:

  • Column Preparation: A chromatography column is packed with solid this compound.

  • Solvent Perfusion: The chosen organic solvent is pumped through the column at a constant, slow flow rate and at a controlled temperature.

  • Eluent Monitoring: The concentration of this compound in the eluent is continuously monitored using an in-line detector (e.g., a UV detector if an appropriate wavelength can be identified, though less likely for a saturated hydrocarbon, or by collecting fractions for offline analysis).

  • Equilibrium Determination: The solvent is passed through the column until the concentration of the eluent becomes constant, indicating that the solvent is saturated with this compound.

  • Calculation: The solubility is the concentration of the saturated eluent.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

  • Temperature: The dissolution of most solids is an endothermic process, meaning that solubility generally increases with increasing temperature. This is evident in the data for diamantane.

  • Solvent Polarity: As a non-polar molecule, this compound will exhibit higher solubility in non-polar solvents and lower solubility in polar solvents. The Hansen Solubility Parameters (HSP) of the solvents can be a useful tool for predicting compatibility.

  • Molecular Size and Shape of the Solvent: Solvents with molecular structures that can efficiently pack around the bulky this compound molecule may enhance solubility.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility This compound Solubility SolutePolarity Non-Polar Nature SolutePolarity->Solubility influences SoluteIMFs Van der Waals Forces SoluteIMFs->Solubility influences SolventPolarity Polarity SolventPolarity->Solubility influences SolventIMFs Intermolecular Forces SolventIMFs->Solubility influences SolventStructure Molecular Size & Shape SolventStructure->Solubility influences Temperature Temperature Temperature->Solubility influences

Caption: Key factors influencing the solubility of this compound.

Thermodynamic Modeling of Solubility

For predictive purposes, thermodynamic models such as the UNIFAC (UNIQUAC Functional-group Activity Coefficients) model can be employed. UNIFAC is a group-contribution method that estimates activity coefficients, which can then be used to predict solubility.[9][10] While a detailed exposition of the UNIFAC model is beyond the scope of this guide, it is a powerful tool for estimating the solubility of hydrocarbons in various solvents when experimental data is unavailable.[11]

Conclusion and Future Outlook

The solubility of this compound in organic solvents is a critical parameter for its application in various scientific and industrial fields. While direct quantitative data remains scarce, a strong predictive understanding can be achieved by considering its non-polar, rigid structure and by drawing parallels with analogous compounds like adamantane and diamantane. The experimental protocols detailed in this guide provide a robust framework for researchers to generate precise solubility data for their specific solvent systems and applications. Future research should focus on the systematic experimental determination of the solubility of this compound in a range of common organic solvents at various temperatures to build a comprehensive public database.

References

An In-depth Technical Guide to the Crystal Structure of Perhydroacenaphthene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Perhydroacenaphthene, the fully saturated analogue of acenaphthene, presents a fascinating scaffold in medicinal chemistry and materials science. Its rigid, three-dimensional structure offers a unique framework for the design of novel therapeutic agents and advanced materials. The stereochemistry of the fused ring system gives rise to a rich conformational landscape, with distinct isomers exhibiting unique physicochemical properties. Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is paramount for elucidating structure-property relationships and guiding rational design efforts. This technical guide provides a comprehensive exploration of the crystal structure of this compound derivatives, delving into their conformational analysis, synthesis, crystallization, and the powerful technique of single-crystal X-ray diffraction for their structural characterization.

Introduction: The Significance of the this compound Scaffold

The this compound core, a tricyclic saturated hydrocarbon, is a key building block in the synthesis of a variety of complex molecules. Its significance stems from its use as a precursor in the preparation of adamantane derivatives, which have found applications as antiviral drugs and agents for treating dementia.[1] The rigid, diamondoid-like structure of adamantane, accessed through rearrangement of this compound, imparts favorable pharmacokinetic properties to drug candidates.

Furthermore, the inherent chirality and conformational rigidity of the this compound framework make it an attractive scaffold for asymmetric synthesis and the development of chiral ligands and catalysts. The precise spatial orientation of substituents on this framework can profoundly influence biological activity and material properties. Therefore, a detailed understanding of its three-dimensional structure at the atomic level is not merely academic but a critical necessity for advancing its applications.

The Conformational Landscape of this compound Isomers

The hydrogenation of acenaphthene yields a mixture of stereoisomers of this compound (dodecahydroacenaphthylene).[2] The stereochemistry at the bridgehead carbons and the fusion of the five-membered ring to the six-membered ring system result in distinct cis and trans isomers. Each of these isomers possesses a unique three-dimensional shape, influencing its stability, reactivity, and, crucially, its packing in the solid state.

While specific conformational analysis studies on this compound itself are not extensively documented in readily available literature, valuable insights can be drawn from analogous fused polycyclic systems like perhydroanthracenes and perhydrophenanthrenes.[3] The six-membered rings in these systems typically adopt chair conformations to minimize angle and torsional strain. However, the fusion of the rings can introduce significant steric interactions, leading to distorted or even boat-like conformations in some isomers to alleviate this strain.

Computational modeling, employing methods such as Density Functional Theory (DFT), serves as a powerful tool to explore the potential energy surface of this compound isomers and predict their most stable conformations.[4] Such studies can elucidate the relative energies of different stereoisomers and provide theoretical structural parameters that can be compared with experimental X-ray diffraction data.

Visualizing Stereoisomerism

The connectivity and stereochemical relationship between the fused rings in this compound isomers can be visualized as follows:

G cluster_0 This compound Core cluster_1 Stereoisomers A Six-membered ring 1 B Six-membered ring 2 A->B Ring Fusion C Five-membered ring B->C Ring Fusion C->A Ring Fusion cis cis-Perhydroacenaphthene trans trans-Perhydroacenaphthene cis->trans Differ in stereochemistry at ring junctions

Caption: Relationship between the core structure and stereoisomers of this compound.

Synthesis and Crystallization: The Gateway to Structural Analysis

The journey to determining the crystal structure of a this compound derivative begins with its synthesis and subsequent crystallization.

Synthesis of this compound Isomers

The primary route to this compound involves the catalytic hydrogenation of acenaphthene. The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome of the reaction, allowing for the selective preparation of either cis or trans isomers.

  • Selective Synthesis of cis-Perhydroacenaphthene: Hydrogenation of acenaphthene in the presence of a Ruthenium (Ru) or Rhodium (Rh) based catalyst at temperatures between 80 to 200°C selectively yields the cis-isomer as the main product.[5]

  • Selective Synthesis of trans-Perhydroacenaphthene: Employing a nickel-on-kieselguhr catalyst at temperatures ranging from 200 to 250°C under hydrogen pressure favors the formation of the trans-isomers.[6]

Crystallization of Saturated Hydrocarbons

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structural analysis, particularly for non-polar, saturated hydrocarbons like this compound derivatives.[7] These molecules lack the strong intermolecular interactions (e.g., hydrogen bonds) that often facilitate ordered crystal packing.

Common Crystallization Techniques:

  • Slow Evaporation: A straightforward method where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and crystal formation.[8]

  • Slow Cooling: This technique involves dissolving the compound in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution. The solution is then cooled slowly, reducing the solubility of the compound and inducing crystallization.[9] For hydrocarbons, this may require very low temperatures.[10]

  • Vapor Diffusion: This method is particularly useful for small quantities of material. A solution of the compound is placed in a small open vial, which is then placed inside a larger sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, promoting crystallization.[8]

  • Crystallization from the Melt: For compounds that are thermally stable, melting the solid and then slowly cooling it can produce single crystals.[11]

Solvent Selection:

The choice of solvent is critical. For non-polar hydrocarbons, solvents like hexane, pentane, or other low-polarity organic solvents are often employed.[12] Experimentation with a range of solvents and solvent mixtures is typically necessary to find the optimal conditions for crystal growth.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7] The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.

The Experimental Workflow

The SC-XRD experiment follows a well-defined workflow:

G A Crystal Mounting B Data Collection (X-ray Diffractometer) A->B C Data Processing (Integration & Scaling) B->C D Structure Solution (Phase Problem) C->D E Structure Refinement D->E F Structural Analysis & Validation E->F

Caption: The experimental workflow for single-crystal X-ray diffraction.

Step-by-Step Methodology:

  • Crystal Selection and Mounting: A high-quality, single crystal with well-defined faces and free of defects is selected under a microscope. The crystal is then mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. As the crystal is rotated in the X-ray beam, a series of diffraction images are collected on a detector.[13]

  • Data Processing: The collected images are processed to determine the positions and intensities of the diffraction spots. This information is used to determine the unit cell parameters and the space group of the crystal.

  • Structure Solution: The "phase problem" is a central challenge in crystallography. The diffraction experiment provides the intensities of the diffracted X-rays, but not their phases. Computational methods, such as direct methods or Patterson methods, are used to solve the phase problem and generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined using a least-squares method to achieve the best possible fit between the observed and calculated diffraction data.

  • Structural Analysis and Validation: The final refined structure is analyzed to determine bond lengths, bond angles, torsion angles, and intermolecular interactions. The quality of the structure is assessed using various validation tools.

Interpreting the Crystallographic Data

The output of a successful SC-XRD experiment is a wealth of quantitative data that provides a detailed picture of the molecule and its environment in the crystal.

Key Structural Parameters:

  • Bond Lengths: The distances between the centers of bonded atoms.

  • Bond Angles: The angles formed by three connected atoms.

  • Torsion Angles: The dihedral angles that describe the conformation around a chemical bond.

  • Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal lattice.

  • Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

This data is typically deposited in crystallographic databases such as the Cambridge Structural Database (CSD) for public access.[14][15]

Crystal Packing and Intermolecular Interactions

While this compound derivatives are primarily non-polar, weak van der Waals forces and C-H···π interactions (if aromatic substituents are present) govern their packing in the solid state. The overall shape of the molecule plays a crucial role in determining how efficiently the molecules can pack together.

The analysis of crystal packing can reveal:

  • Polymorphism: The ability of a compound to crystallize in more than one crystal structure. Different polymorphs can have different physical properties, such as melting point, solubility, and stability, which is of critical importance in the pharmaceutical industry.

  • Supramolecular Motifs: Recurring patterns of intermolecular interactions that build up the crystal lattice.

Conclusion and Future Perspectives

The crystal structure of this compound derivatives provides invaluable insights into their stereochemistry, conformational preferences, and intermolecular interactions. This knowledge is fundamental for researchers in drug discovery, enabling the design of molecules with optimized shapes for binding to biological targets. In materials science, understanding the crystal packing is key to engineering materials with desired physical properties.

As synthetic methodologies for preparing novel this compound derivatives continue to advance, and with the increasing power of computational chemistry and X-ray diffraction techniques, our understanding of the rich structural landscape of this important class of molecules will undoubtedly continue to grow. This will pave the way for the development of new and improved pharmaceuticals and functional materials based on the versatile this compound scaffold.

References

Methodological & Application

Application Notes & Protocols: Perhydroacenaphthene as a High-Density Fuel Component for Advanced Propulsion Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The persistent demand for enhanced performance in volume-limited aerospace and propulsion systems necessitates the development of high-energy-density fuels (HEDFs). These advanced fuels offer greater energy content per unit volume, directly translating to increased range, payload capacity, or mission duration. Perhydroacenaphthene (dodecahydroacenaphthylene), a saturated tricyclic hydrocarbon, emerges as a compelling candidate for a high-density fuel component. Its strained ring structure and high carbon-to-hydrogen ratio contribute to a density significantly greater than conventional jet fuels, thereby improving the volumetric heat of combustion. This document provides a comprehensive technical guide for researchers and scientists, detailing the physicochemical rationale for its use, step-by-step protocols for its synthesis and purification, and standardized methods for its characterization and evaluation as a high-performance fuel additive.

Introduction: The Case for this compound in High-Density Fuels

Conventional aviation fuels, such as Jet A-1, are primarily paraffinic and have densities around 0.775–0.840 g/mL. In applications where fuel tank volume is a critical design constraint, increasing the fuel's density allows for more energy to be stored within the same volume. High-density fuels are typically composed of polycyclic hydrocarbon molecules.[1]

This compound (C₁₂H₂₀) is a fully hydrogenated derivative of acenaphthene, a polycyclic aromatic hydrocarbon found in coal tar.[2] The complete saturation of the aromatic rings results in a stable, high-density liquid.[3] Its utility extends beyond fuel, serving as a key intermediate in the synthesis of adamantane derivatives for pharmaceutical applications, such as Memantine.[2][4] This dual applicability underscores the importance of robust and well-characterized synthesis protocols.

The primary advantage of this compound as a fuel component lies in its high density, which is approximately 20% greater than that of standard jet fuel. This directly enhances the volumetric net heat of combustion (NHOC), a critical performance metric for advanced propulsion systems.[3]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. These properties form the basis of its evaluation as a fuel component.

PropertyValueUnitSource(s)
Chemical Formula C₁₂H₂₀-[4]
Molecular Weight 164.29 g/mol [4]
Appearance Colorless Liquid-[2]
Density ~0.939g/cm³ at 20°C[2]
Boiling Point ~235°C[2]
Melting Point ~36°C[2]
Flash Point ~78.7°C[2]
Vapor Pressure 0.0899mmHg at 25°C[2]
Heat Capacity (Liquid) Data availableJ/(mol·K)[5][6]
Net Heat of Combustion ~41.5 (Estimated)MJ/LCalculated¹

¹Estimated based on typical hydrocarbon mass heat of combustion (~44 MJ/kg) and its measured density.

Synthesis and Purification of this compound

The most common and effective method for synthesizing this compound is the complete catalytic hydrogenation of its aromatic precursor, acenaphthene. This process breaks the aromaticity and saturates the molecule with hydrogen, yielding the desired perhydro- structure.

Synthesis Workflow

The overall process involves the hydrogenation of a purified starting material, followed by catalyst removal and product purification.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Industrial Acenaphthene Purify Recrystallization (e.g., from Ethanol) Start->Purify Reactor High-Pressure Reactor (Autoclave) Purify->Reactor Cool Cool Reactor Reactor->Cool Catalyst Add Catalyst (e.g., Raney Ni or Pd/C) Catalyst->Reactor Hydrogen Introduce H₂ Gas (Pressurize & Heat) Hydrogen->Reactor Filter Catalyst Filtration Cool->Filter Distill Vacuum Distillation (Optional) Filter->Distill Product Pure this compound Distill->Product

Caption: Workflow for this compound synthesis.

Protocol: Catalytic Hydrogenation of Acenaphthene

This protocol describes the synthesis of this compound using Raney Nickel as the catalyst, adapted from established industrial methods.[4]

A. Materials and Reagents

  • Refined Acenaphthene (≥99% purity)

  • Raney Nickel (slurry in water, catalyst loading ~5-10% w/w of acenaphthene)

  • High-pressure autoclave reactor (e.g., Parr reactor) equipped with gas inlet, pressure gauge, thermocouple, and mechanical stirrer

  • Hydrogen gas (high purity, ≥99.99%)

  • Ethanol (for washing)

B. Experimental Procedure

  • Reactor Preparation: Ensure the autoclave is clean, dry, and leak-tested.

  • Charging the Reactor:

    • Add refined acenaphthene to the autoclave.

    • Carefully add the Raney Nickel catalyst. Causality Note: Raney Ni is often supplied as a slurry and is pyrophoric when dry. Handle with care under an inert atmosphere or as a wet slurry to prevent ignition.

  • System Purge: Seal the reactor. Purge the system with nitrogen gas 3-5 times to remove all oxygen, then purge with hydrogen gas 2-3 times.

  • Pressurization and Heating:

    • Pressurize the reactor with hydrogen to an initial pressure of ~0.8 MPa (~116 psi).[4]

    • Begin stirring and heat the reactor to 180°C. Causality Note: The reaction is typically exothermic. Careful temperature control is necessary to prevent thermal runaway.

  • Reaction:

    • Maintain the temperature at 180°C for approximately 5 hours.[4]

    • As hydrogen is consumed, the pressure will drop. Continuously supply hydrogen to maintain pressure, allowing it to slowly rise to a final pressure of ~4.0 MPa (~580 psi) by the end of the reaction.[4] This ensures the reaction goes to completion.

  • Cooldown and Depressurization:

    • After the reaction time is complete, stop heating and allow the reactor to cool to room temperature.

    • Carefully vent the excess hydrogen in a well-ventilated fume hood.

    • Purge the reactor with nitrogen before opening.

  • Product Recovery and Purification:

    • Carefully decant or filter the liquid product to separate it from the Raney Nickel catalyst. Safety Note: The recovered catalyst remains active and must be kept wet to prevent ignition.

    • The resulting colorless liquid is crude this compound. For higher purity, vacuum distillation can be performed.

Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is critical. The hydrogenation process can result in a mixture of four different stereoisomers (two cis and two trans), the ratio of which can be determined by gas chromatography.

  • Gas Chromatography (GC): Used to determine the purity of the product and the relative abundance of different stereoisomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the complete saturation of the aromatic rings by the absence of signals in the aromatic region (~6.5-8.0 ppm in ¹H NMR) and the presence of signals only in the aliphatic region.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product (164.29 g/mol ).

Evaluation as a Fuel Component

To assess the performance of this compound as a fuel, its key properties must be measured according to standardized test methods, typically those established by ASTM International.

Fuel Property Evaluation Workflow

FuelEvaluation cluster_tests Standardized Fuel Property Tests cluster_analysis Performance Analysis Input Purified This compound Density Density (ASTM D4052) Input->Density Viscosity Kinematic Viscosity (ASTM D445) Input->Viscosity Combustion Heat of Combustion (ASTM D4809) Input->Combustion Freeze Freezing Point (ASTM D2386) Input->Freeze Volumetric Calculate Volumetric Energy Density Density->Volumetric Performance Assess Low-Temp Fluidity Viscosity->Performance Combustion->Volumetric Freeze->Performance Efficiency Evaluate Thermal Efficiency Volumetric->Efficiency Report Performance Report Performance->Report Efficiency->Report

Caption: Workflow for evaluating fuel properties.

Protocols: Standard Test Methods for Fuel Evaluation

A. Protocol for Density Measurement (ASTM D4052)

  • Objective: To accurately determine the density of the liquid fuel, which is essential for calculating its volumetric energy content.[7][8]

  • Methodology: Use a digital density meter based on the oscillating U-tube principle.[7] A small sample volume is introduced into the tube, and its density is calculated from the tube's oscillation frequency.

  • Significance: Higher density is the primary advantage of this compound, enabling more energy storage in a fixed volume.[9]

B. Protocol for Heat of Combustion Measurement (ASTM D4809)

  • Objective: To measure the energy released when the fuel is burned, a direct indicator of its performance.[3][10]

  • Methodology: Use a bomb calorimeter. A precise mass of the fuel is combusted in a high-pressure oxygen environment within a sealed vessel (the "bomb"). The heat released is absorbed by a surrounding water bath, and the resulting temperature change is measured to calculate the heat of combustion.[11]

  • Significance: This value determines the thermal efficiency and energy available from the fuel.[11] The volumetric heat of combustion is calculated by multiplying the mass heat of combustion by the density.[3]

C. Protocol for Kinematic Viscosity Measurement (ASTM D445)

  • Objective: To measure the fuel's resistance to flow, which affects its pumpability and atomization in an engine.[12][13]

  • Methodology: Measure the time for a fixed volume of the fuel to flow under gravity through a calibrated glass capillary viscometer at a controlled temperature (e.g., -20°C and 40°C).[14]

  • Significance: Fuel viscosity must remain within an acceptable range across the engine's operating temperatures to ensure proper fuel system operation.[14]

D. Protocol for Freezing Point Measurement (ASTM D2386)

  • Objective: To determine the temperature at which solid hydrocarbon crystals form upon cooling, which is a critical low-temperature performance limit.[15][16]

  • Methodology: A sample of the fuel is cooled while being continuously stirred. The temperature at which the last hydrocarbon crystals disappear upon warming is recorded as the freezing point.[17]

  • Significance: The freezing point must be below the lowest temperature the aircraft is expected to encounter to prevent fuel line blockage.[16] This is a potential challenge for polycyclic fuels, which can have higher freezing points than conventional paraffins.

Summary and Outlook

This compound presents a viable pathway to formulating the next generation of high-energy-density fuels. Its synthesis via catalytic hydrogenation of acenaphthene is a well-established process, and the resulting product exhibits the high density required for advanced, volume-limited applications. The protocols outlined in this guide provide a framework for the synthesis, purification, and rigorous evaluation of this compound, ensuring that researchers can produce and characterize this promising fuel component with confidence.

Future research should focus on optimizing the synthesis to selectively produce isomers with superior low-temperature properties (i.e., lower freezing points) and exploring scalable production from bio-derived feedstocks to enhance the sustainability of these advanced fuels.

References

Application Notes and Protocols for Perhydroacenaphthene in Jet Fuel Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of High-Performance Aviation Fuels

The aviation industry is in a continuous quest for fuels that offer higher energy density, improved thermal stability, and superior low-temperature performance. High-density aviation turbine fuels are critical for advanced aircraft, enabling extended range, increased payload capacity, or reduced fuel volume for a given mission. Multicyclic saturated hydrocarbons, or naphthenes, are a promising class of compounds for formulating these advanced fuels due to their compact molecular structure, which translates to a higher volumetric energy content compared to conventional paraffinic kerosenes.[1] Perhydroacenaphthene (dodecahydroacenaphthylene), a tricyclic saturated hydrocarbon, has emerged as a compelling candidate for inclusion in high-density jet fuel formulations. Its fully saturated structure imparts excellent thermal stability, a crucial attribute as modern gas turbine engines operate at increasingly higher temperatures.[2] This document provides a comprehensive guide for researchers and scientists on the application and evaluation of this compound in jet fuel formulations.

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is the first step in evaluating its suitability as a jet fuel component. The following table summarizes its key physicochemical characteristics.

PropertyValueUnitSource
Molecular FormulaC₁₂H₂₀-[3][4][5]
Molecular Weight164.29 g/mol [3][4][6]
Density~0.939g/cm³[3][7]
Boiling Point~235°C[3][7]
Flash Point~78.7°C[3][4][7]
Melting Point36°C[3][7]

Synthesis of this compound

This compound is typically synthesized through the catalytic hydrogenation of acenaphthylene or acenaphthene, which are polycyclic aromatic hydrocarbons. The process involves reacting the feedstock with hydrogen gas at elevated temperature and pressure in the presence of a suitable catalyst, such as Raney Nickel or a palladium-based catalyst.[8] The complete saturation of the aromatic rings is crucial to achieve the desired properties of high stability and low reactivity.

Below is a diagram illustrating the synthesis workflow.

SynthesisWorkflow Acenaphthylene Acenaphthylene/Acenaphthene (Feedstock) Hydrogenation Catalytic Hydrogenation (High Pressure H₂, Catalyst) Acenaphthylene->Hydrogenation Purification Purification (e.g., Distillation) Hydrogenation->Purification PHA This compound (Final Product) Purification->PHA EvaluationWorkflow cluster_physchem Physicochemical Tests cluster_performance Performance Tests Blending Fuel Blending (this compound + Jet A-1) PhysChem Physicochemical Property Testing Blending->PhysChem Performance Performance Testing Blending->Performance Analysis Data Analysis and Specification Comparison PhysChem->Analysis Density Density (ASTM D1298) PhysChem->Density FlashPoint Flash Point (ASTM D93) PhysChem->FlashPoint FreezingPoint Freezing Point (ASTM D2386) PhysChem->FreezingPoint NHOC Net Heat of Combustion (ASTM D4809) PhysChem->NHOC Performance->Analysis ThermalStab Thermal Oxidative Stability (ASTM D3241 - JFTOT) Performance->ThermalStab

References

catalytic hydrogenation of acenaphthene to perhydroacenaphthene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Catalytic Hydrogenation of Acenaphthene to Perhydroacenaphthene

Introduction: The Significance of Saturating Acenaphthene

This compound, also known as dodecahydroacenaphthylene, is the fully saturated derivative of the polycyclic aromatic hydrocarbon (PAH) acenaphthene. This transformation from a planar, aromatic system to a three-dimensional, alicyclic structure is of considerable interest in several high-technology and pharmaceutical fields. This compound serves as a crucial precursor in the synthesis of alkyladamantanes, which are valuable in nanotechnology and materials science.[1][2] Furthermore, it is a key intermediate in the preparation of adamantane derivatives like Memantine, an important drug used for the treatment of dementia.[3]

The complete saturation of acenaphthene's aromatic rings requires breaking the resonance stability, a process that necessitates the use of catalysts under specific temperature and pressure conditions. This guide provides a comprehensive overview of the theoretical underpinnings, catalyst selection rationale, and detailed experimental protocols for the successful catalytic hydrogenation of acenaphthene.

Theoretical Background & Mechanistic Insights

Catalytic hydrogenation of aromatic compounds is a heterogeneous catalytic process involving the addition of hydrogen across the double bonds of the aromatic ring.[4] The reaction occurs on the surface of a solid metal catalyst, typically a finely divided precious metal like palladium, platinum, or rhodium, or a transition metal like Raney nickel, often supported on a high-surface-area material such as activated carbon or alumina.[4][5]

The overall mechanism involves several key steps:

  • Adsorption: Both the hydrogen gas (H₂) and the acenaphthene substrate are adsorbed onto the active sites of the catalyst surface.[4]

  • Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved, forming reactive atomic hydrogen species bound to the metal surface.[6]

  • Stepwise Hydrogen Addition: The atomic hydrogen is sequentially transferred from the catalyst surface to the adsorbed acenaphthene molecule. This process is not instantaneous; it proceeds through partially hydrogenated intermediates. For acenaphthene, this involves the formation of tetrahydro- and octahydroacenaphthene species before full saturation is achieved.

  • Desorption: The final product, this compound, has a weaker affinity for the catalyst surface and desorbs, freeing the active site for the next catalytic cycle.

The complete hydrogenation of acenaphthene involves the addition of five molecules of hydrogen (10 hydrogen atoms) to yield this compound.

G Acenaphthene Acenaphthene (C₁₂H₁₀) Intermediate1 Tetrahydroacenaphthene (C₁₂H₁₄) Acenaphthene->Intermediate1 + 2H₂ Intermediate2 Octahydroacenaphthene (C₁₂H₁₈) Intermediate1->Intermediate2 + 2H₂ This compound This compound (C₁₂H₂₀) Intermediate2->this compound + H₂

Caption: Reaction pathway for the hydrogenation of acenaphthene.

Catalyst Selection: Rationale and Considerations

The choice of catalyst is paramount and dictates the reaction conditions (temperature, pressure) and, in some cases, the stereoselectivity of the final product.

  • Palladium (Pd): Palladium, typically supported on carbon (Pd/C), is a highly effective and widely used catalyst for the hydrogenation of PAHs.[7][8] It offers excellent activity under relatively mild to moderate conditions and is often the catalyst of choice for achieving complete saturation with high yields.

  • Raney Nickel (Ni): Raney Ni is a cost-effective alternative to precious metal catalysts. However, it generally requires more forcing conditions, including higher temperatures and pressures, to achieve comparable activity to palladium.[3][9]

  • Ruthenium (Ru) and Rhodium (Rh): These precious metals are particularly valuable when specific stereoisomers of this compound are desired. For instance, Ru and Rh-based catalysts have been shown to selectively produce cis-isomers of the product.[10] This selectivity is crucial in pharmaceutical applications where specific stereochemistry is required. These catalysts often require higher pressures to drive the reaction to completion.[10]

  • Platinum (Pt): Platinum catalysts are also highly active for hydrogenation but can be more prone to side reactions like hydrogenolysis (cleavage of C-C bonds) under harsh conditions.[11][12]

Experimental Protocols

Here we present two distinct protocols for the synthesis of this compound, one using a standard palladium catalyst for high-yield synthesis and a second using a ruthenium catalyst for stereoselective synthesis.

Protocol 1: High-Yield Synthesis using Palladium on Carbon (Pd/C)

This protocol is adapted from established methods that prioritize high conversion and yield under moderate conditions.[9] It utilizes the product, this compound, as the reaction solvent, which can improve process efficiency and simplify downstream processing.[9]

Principle: Acenaphthene is hydrogenated in a high-pressure reactor using a 5% Pd/C catalyst. The reaction is run at an elevated temperature and moderate hydrogen pressure until hydrogen uptake ceases, indicating complete saturation of the aromatic rings.

Materials and Reagents:

  • Acenaphthene (purified by recrystallization to remove potential catalyst inhibitors)[9]

  • 5% Palladium on activated carbon (Pd/C)

  • This compound (for use as a solvent)

  • Hydrogen gas (high purity)

  • A high-pressure autoclave/reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple.

  • Filtration apparatus (e.g., Büchner funnel with filter paper or a Celite pad)

Step-by-Step Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean and dry. Charge the reactor with acenaphthene (e.g., 100 g) and the 5% Pd/C catalyst (typically 1-5% by weight of the substrate).

  • Solvent Addition: Add a sufficient volume of this compound to the reactor to ensure adequate stirring and heat transfer.

  • System Purge: Seal the reactor. Purge the system by pressurizing with nitrogen gas (to ~5 bar) and then venting. Repeat this cycle three times to remove all oxygen.

  • Hydrogen Purge: Following the nitrogen purge, purge the system with hydrogen gas in a similar manner (pressurize to ~5 bar, then vent). Repeat three times.

  • Reaction Initiation: After the final purge, pressurize the reactor with hydrogen to the desired initial pressure (e.g., 5-10 bar).[9]

  • Heating and Agitation: Begin stirring and heat the reactor to the target temperature (e.g., 150-170°C).[9]

  • Reaction Monitoring: Monitor the reactor pressure. As the hydrogenation reaction consumes hydrogen, the pressure will drop. Maintain the pressure within the target range by periodically re-pressurizing with hydrogen. The reaction is considered complete when hydrogen uptake ceases. The reaction time can vary from 4 to 9 hours depending on the exact conditions.[9]

  • Cooling and Depressurization: Once the reaction is complete, stop heating and allow the reactor to cool to room temperature. Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.

  • Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite or a suitable filter to remove the heterogeneous Pd/C catalyst.

  • Product Isolation: The filtrate consists of the this compound product. If the starting material was pure, the product is often of high purity (>99%) and may not require further purification.[9] Purity can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS).

Data Summary:

ParameterValueReference
Catalyst5% Pd/C
SubstrateAcenaphthene[9]
SolventThis compound[9]
Temperature100 - 170 °C[9]
H₂ Pressure4 - 10 bar[9]
Reaction Time4 - 9 hours[9]
Expected Yield >99% [9]
Protocol 2: Selective Synthesis of cis-Perhydroacenaphthene using a Ruthenium Catalyst

This protocol is designed for applications where the cis-stereoisomer of this compound is the desired product, leveraging the stereodirecting ability of ruthenium catalysts.[10]

Principle: The hydrogenation of acenaphthene is performed at a higher pressure in the presence of a ruthenium-based catalyst. These conditions favor the formation of the cis-isomer, which has the highest boiling point among the stereoisomers.[10]

Materials and Reagents:

  • Acenaphthene

  • 5% Ruthenium on carbon (Ru/C) or another suitable ruthenium-based catalyst

  • A suitable solvent (e.g., a high-boiling point alkane like decalin, if not run neat)

  • Hydrogen gas (high purity)

  • High-pressure autoclave/reactor (rated for >200 bar) with appropriate safety features.

  • Filtration apparatus

Step-by-Step Procedure:

  • Reactor Charging: Charge the high-pressure reactor with acenaphthene and the ruthenium catalyst. If using a solvent, add it at this stage.

  • System Purge: Seal the reactor and perform sequential nitrogen and hydrogen purges as described in Protocol 1 to ensure an inert atmosphere.

  • Pressurization: Pressurize the reactor with hydrogen to a high pressure, typically in the range of 100 to 200 kg/cm ² (approximately 100-200 bar).[10]

  • Heating and Agitation: Begin vigorous stirring and heat the reactor to the target temperature, typically between 100°C and 180°C.[10]

  • Reaction Execution: Maintain the temperature and pressure for the required reaction time, which can range from 20 minutes to 4 hours.[10] Unlike the moderate pressure reaction, pressure monitoring may be less indicative of completion due to the high starting pressure. The reaction is typically run for a predetermined time established through optimization studies.

  • Cooldown and Depressurization: After the designated time, cool the reactor to ambient temperature. Very carefully and slowly vent the high pressure in a safe and controlled manner.

  • Catalyst Filtration: Open the reactor and filter the contents to remove the solid ruthenium catalyst.

  • Product Analysis: Analyze the resulting this compound using GC-MS to determine the yield and, crucially, the isomeric distribution. The cis-isomer should be the major product.[10]

Data Summary:

ParameterValueReference
CatalystRuthenium (Ru) based[10]
SubstrateAcenaphthene[10]
Temperature80 - 200 °C[10]
H₂ Pressure100 - 200 kg/cm ² (~100-200 bar)[10]
Reaction Time0.3 - 4 hours[10]
Expected Product cis-Perhydroacenaphthene (Major Isomer) [10]

General Experimental Workflow

The following diagram illustrates the typical workflow for a catalytic hydrogenation experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Reactor Assembly & Cleaning B Charge Substrate, Solvent & Catalyst A->B C Seal Reactor & Purge with N₂/H₂ B->C D Pressurize with H₂ C->D E Heat & Stir D->E F Monitor H₂ Uptake (or run for fixed time) E->F G Cool Down & Vent Pressure F->G H Filter to Remove Catalyst G->H I Product Analysis (GC-MS, NMR) H->I

Caption: Generalized workflow for catalytic hydrogenation.

Troubleshooting and Optimization

  • Incomplete Hydrogenation: If the reaction stalls or yields partially hydrogenated products (e.g., tetrahydroacenaphthene), consider the following:

    • Catalyst Poisoning: The starting material may contain inhibitors like sulfur or nitrogen compounds. Purifying the acenaphthene by recrystallization is crucial.[9]

    • Catalyst Deactivation: The catalyst may have lost activity. Increase the catalyst loading or use fresh catalyst. Physical deactivation can also occur over time.[6]

    • Insufficient Pressure/Temperature: The reaction conditions may be too mild. Gradually increase the hydrogen pressure or temperature to enhance the reaction rate.

  • Poor Isomer Selectivity (Protocol 2): If the desired cis-isomer is not the major product, verify the catalyst type and reaction conditions. Rhodium (Rh) catalysts can also be explored for cis-selectivity.[10] The choice of catalyst support and metal dispersion can also influence selectivity.

  • Safety Considerations: Working with hydrogen gas at high pressure and temperature is inherently hazardous. All operations must be conducted in a suitable high-pressure facility with appropriate safety measures, including burst discs, pressure relief valves, and proper ventilation.

Conclusion

The is a robust and scalable transformation that provides access to valuable chemical intermediates. The selection of the catalyst—be it palladium for high yield or ruthenium for stereoselectivity—is the most critical parameter and must be aligned with the desired outcome of the synthesis. By following well-designed protocols and adhering to strict safety standards, researchers can reliably produce this compound for applications ranging from advanced materials to pharmaceuticals.

References

Application Notes and Protocols for the Use of Perhydroacenaphthene as a Hydrogen Carrier

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Perhydroacenaphthene in the Hydrogen Economy

The transition to a hydrogen-based economy necessitates robust and safe methods for hydrogen storage and transportation. Liquid Organic Hydrogen Carriers (LOHCs) are emerging as a compelling solution, offering high-capacity storage at ambient conditions, thereby leveraging existing infrastructure for liquid fuels.[1][2][3] Among various LOHC candidates, the acenaphthene/perhydroacenaphthene system presents a promising option due to its favorable physicochemical properties and high hydrogen storage capacity.

This compound (C₁₂H₂₀), the fully hydrogenated form of acenaphthene (C₁₂H₁₀), serves as the hydrogen-rich molecule in this LOHC system. Hydrogen is stored via the catalytic hydrogenation of acenaphthene and released through the endothermic dehydrogenation of this compound.[3][4] This reversible process allows for a closed-loop operation, where the hydrogen-lean acenaphthene can be re-hydrogenated for subsequent use.[2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the acenaphthene/perhydroacenaphthene system as a hydrogen carrier, encompassing its fundamental properties, experimental protocols, and safety considerations.

Physicochemical Properties of the Acenaphthene/Perhydroacenaphthene System

A thorough understanding of the physical and chemical properties of both the hydrogen-lean (acenaphthene) and hydrogen-rich (this compound) forms is crucial for designing and optimizing hydrogen storage and release systems.

PropertyAcenaphthene (Hydrogen-Lean)This compound (Hydrogen-Rich)UnitReference
Chemical FormulaC₁₂H₁₀C₁₂H₂₀-[5]
Molar Mass154.21164.30 g/mol -
Hydrogen Storage Capacity-6.1 (theoretical)wt%[2]
Volumetric Hydrogen Density-~57kg H₂/m³[6][7]
Physical State at 20°CSolidLiquid-[8][9]
Melting Point93-95< -20°C-
Boiling Point279235-240°C[10]
Density (at 298 K)1.024~0.9g/cm³[5]

The Hydrogenation-Dehydrogenation Cycle: A Conceptual Overview

The core of the this compound LOHC technology lies in the reversible catalytic hydrogenation of acenaphthene and dehydrogenation of this compound. This cycle allows for the chemical storage and release of hydrogen on demand.

LOHC_Cycle cluster_storage Hydrogen Storage (Hydrogenation) cluster_release Hydrogen Release (Dehydrogenation) Acenaphthene Acenaphthene (C₁₂H₁₀) Hydrogen-Lean Hydrogenation Catalytic Hydrogenation (+ 6H₂) Acenaphthene->Hydrogenation Exothermic Reaction Acenaphthene->Hydrogenation Recycle This compound This compound (C₁₂H₂₀) Hydrogen-Rich Hydrogenation->this compound Energy Release Dehydrogenation Catalytic Dehydrogenation (- 6H₂) This compound->Dehydrogenation Endothermic Reaction This compound->Dehydrogenation Transport & Storage Dehydrogenation->Acenaphthene Energy Input (Heat)

Caption: The reversible hydrogenation-dehydrogenation cycle of the acenaphthene/perhydroacenaphthene LOHC system.

Experimental Protocols

Part 1: Hydrogen Storage - Catalytic Hydrogenation of Acenaphthene

This protocol details the process of hydrogenating acenaphthene to produce this compound. The choice of a palladium on carbon (Pd/C) catalyst is based on its high activity and selectivity for aromatic hydrogenation under relatively mild conditions.[10] The reaction is performed in a batch reactor, which is well-suited for kinetic studies and catalyst performance evaluation.[11]

Materials and Equipment:

  • Acenaphthene (purified by recrystallization)

  • This compound (as solvent)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • High-pressure autoclave (e.g., Parr-type) with magnetic stirrer, heating mantle, and gas inlet/outlet

  • Hydrogen gas (high purity)

  • Nitrogen gas (for purging)

  • Filtration apparatus (e.g., glass filter)

  • Analytical balance

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID) for product analysis

Protocol:

  • Catalyst Preparation and Reactor Loading:

    • Weigh 3 g of 10% Pd/C catalyst and add it to the autoclave.

    • Add approximately 30 g of this compound to the catalyst in the autoclave. This creates a slurry and aids in heat distribution.

  • Substrate Preparation:

    • Dissolve 100 g of purified acenaphthene in the remaining 170 g of this compound. Using the product as a solvent simplifies the process and avoids the need for solvent separation later.[10]

    • Transfer this solution to the autoclave.

  • System Purging:

    • Seal the autoclave.

    • Purge the system with nitrogen gas three times to remove any residual air.

    • Subsequently, purge with hydrogen gas three times to ensure a pure hydrogen atmosphere.

  • Reaction Execution:

    • Pressurize the autoclave with hydrogen to an initial pressure of 3 bar.

    • Begin stirring and heat the reactor to 130°C.

    • Once the target temperature is reached, increase the hydrogen pressure to 5 bar and maintain it throughout the reaction by continuous or intermittent refilling.[10] The reaction is exothermic, so careful temperature control is essential.

    • Monitor the reaction progress by observing the rate of hydrogen consumption. The reaction is typically complete within 5-7 hours under these conditions.[10]

  • Product Recovery and Analysis:

    • After the reaction is complete (hydrogen uptake ceases), cool the reactor to room temperature.

    • Vent the excess hydrogen pressure safely.

    • Filter the reaction mixture through a glass filter to separate the Pd/C catalyst. The catalyst can be recycled for subsequent batches.[10]

    • Analyze the purity of the resulting this compound using GC-FID. A purity of >99% is achievable.[10]

Part 2: Hydrogen Release - Catalytic Dehydrogenation of this compound

This protocol outlines the procedure for releasing stored hydrogen from this compound. The dehydrogenation reaction is endothermic and requires a higher temperature than hydrogenation. Platinum-based catalysts are commonly employed for this step due to their high activity and stability.[6][12]

Materials and Equipment:

  • This compound (produced from the hydrogenation step)

  • Platinum on Alumina (Pt/Al₂O₃) catalyst (e.g., 5 wt%)

  • Fixed-bed or batch reactor suitable for high temperatures

  • Temperature controller and furnace

  • Mass flow controllers for inert gas

  • Condenser to separate the liquid product from the gas stream

  • Gas analysis system (e.g., online GC or gas burette) to measure hydrogen release

  • Liquid sampling system for analyzing the degree of dehydrogenation

Protocol:

  • Catalyst Activation and Reactor Setup:

    • Load the Pt/Al₂O₃ catalyst into the reactor. For a fixed-bed reactor, the catalyst is packed to a specific bed height.

    • Activate the catalyst in-situ by heating it under a flow of hydrogen or an inert gas at a specified temperature, following the manufacturer's recommendations. This step is crucial for achieving high catalytic activity.

  • System Purging:

    • Purge the entire system with an inert gas (e.g., nitrogen or argon) to remove air.

  • Reaction Execution:

    • Heat the reactor to the desired dehydrogenation temperature (typically 280-330°C).[13]

    • Introduce the liquid this compound into the reactor at a controlled flow rate (for a continuous system) or as a single batch.

    • The dehydrogenation reaction will commence, producing hydrogen gas and acenaphthene. The reaction is endothermic, so maintaining a constant temperature is critical for consistent hydrogen release.[6]

  • Product Separation and Analysis:

    • The product stream, a mixture of liquid (acenaphthene and unreacted this compound) and gaseous hydrogen, exits the reactor.

    • Pass the stream through a condenser to separate the liquid components from the hydrogen gas.

    • Measure the flow rate of the released hydrogen using a gas flow meter or by displacement in a gas burette.[11]

    • Periodically take liquid samples and analyze them using GC or NMR to determine the degree of dehydrogenation (DoD).[14][15] The DoD is a key parameter for evaluating the efficiency of the hydrogen release process.[12]

Experimental_Workflow cluster_hydrogenation Hydrogenation Protocol cluster_dehydrogenation Dehydrogenation Protocol H_Start Start H_Load Load Reactor: Acenaphthene, Solvent, Pd/C Catalyst H_Start->H_Load H_Purge Purge with N₂ then H₂ H_Load->H_Purge H_React Heat to 130°C Pressurize to 5 bar H₂ H_Purge->H_React H_Monitor Monitor H₂ uptake H_React->H_Monitor H_Cool Cool & Vent H_Monitor->H_Cool H_Filter Filter to remove catalyst H_Cool->H_Filter H_Analyze Analyze Product (GC-FID) H_Filter->H_Analyze H_End End: this compound H_Analyze->H_End D_Start Start D_Load Load Reactor: This compound, Pt/Al₂O₃ Catalyst D_Start->D_Load D_Activate Activate Catalyst D_Load->D_Activate D_Purge Purge with Inert Gas D_Activate->D_Purge D_React Heat to 280-330°C D_Purge->D_React D_Monitor Monitor H₂ release & DoD D_React->D_Monitor D_Separate Condense Liquid Separate H₂ Gas D_Monitor->D_Separate D_Analyze Analyze Gas & Liquid D_Separate->D_Analyze D_End End: Acenaphthene & H₂ D_Analyze->D_End

Caption: Step-by-step workflow for the hydrogenation and dehydrogenation protocols.

Safety and Handling

Proper handling of the chemicals involved is paramount for ensuring laboratory safety.

  • Acenaphthene: Acenaphthene is a polycyclic aromatic hydrocarbon (PAH) and should be handled with care.[8] It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[16][17]

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[18][19]

    • Handling: Use in a well-ventilated area, preferably a fume hood, to minimize inhalation of dust.[17][18] Avoid contact with skin and eyes.[18]

    • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[18][19]

  • This compound: As a fully saturated hydrocarbon, this compound is expected to have lower toxicity than its aromatic counterpart. However, standard laboratory safety practices for handling organic liquids should be followed.

  • Catalysts: The catalysts (Pd/C and Pt/Al₂O₃) are typically stable solids. However, palladium on carbon can be pyrophoric, especially when finely divided and in the presence of hydrogen and air. Handle with care, particularly during filtration and when exposed to air after use.

  • High-Pressure Hydrogen: The use of high-pressure hydrogen requires a robust experimental setup and adherence to strict safety protocols for handling flammable gases. Ensure the autoclave and all fittings are rated for the intended pressure and temperature.

Challenges and Future Directions

While the acenaphthene/perhydroacenaphthene system is promising, challenges remain. The formation of undesirable side products during repeated hydrogenation/dehydrogenation cycles can impair catalyst function and reduce the system's lifespan.[1] Future research should focus on developing more robust and selective catalysts to minimize side reactions and improve the overall efficiency and economics of the process.[1] Additionally, optimizing reactor design and process conditions for both hydrogen storage and release will be crucial for the practical implementation of this technology.

References

Perhydroacenaphthene: A Versatile Precursor for Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Saturated Tricyclic Hydrocarbon

Perhydroacenaphthene, a saturated tricyclic hydrocarbon with the chemical formula C₁₂H₂₀, has emerged as a pivotal precursor in the synthesis of a diverse range of advanced materials.[1][2] Its rigid, cage-like structure and high stability make it an ideal starting material for creating materials with exceptional thermal stability, mechanical strength, and unique electronic properties.[1][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications and detailed protocols involving this compound in the synthesis of advanced materials, including diamondoids for pharmaceutical and nanotechnology applications, and its potential as a high-energy-density fuel component.

This compound is a colorless liquid or solid at room temperature, depending on its purity and isomeric form.[4] It is derived from the complete hydrogenation of acenaphthene, a polycyclic aromatic hydrocarbon.[5] The unique stereochemistry of this compound, with its multiple chiral centers, offers opportunities for the synthesis of specific isomers of advanced materials.[6]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective utilization in synthesis.

PropertyValueReference
CAS Number2146-36-3[1]
Molecular FormulaC₁₂H₂₀[7]
Molecular Weight164.29 g/mol [1]
AppearanceColorless liquid or solid[4]
Melting Point36 °C[1]
Boiling Point232.4–235 °C[1][2]
Density0.939 g/cm³[1]
Flash Point78.7 °C[1]

Application I: Synthesis of Adamantane and its Derivatives for Pharmaceuticals and Nanotechnology

The most significant application of this compound lies in its role as a precursor for the synthesis of adamantane and its alkylated derivatives.[1][5] Adamantane, the simplest diamondoid, and its derivatives are crucial building blocks in medicinal chemistry and nanotechnology due to their rigid, diamond-like structure.[3][8]

Mechanistic Insight: The Lewis Acid-Catalyzed Skeletal Rearrangement

The conversion of this compound to adamantane derivatives is a classic example of a Lewis acid-catalyzed carbocation rearrangement. The reaction proceeds through a series of intramolecular hydride and alkyl shifts, ultimately leading to the thermodynamically most stable tricyclic isomer, the adamantane cage. The generally accepted mechanism involves the formation of a carbocation intermediate upon interaction with a Lewis acid, which then undergoes a cascade of rearrangements.

G This compound This compound Carbocation Carbocation Intermediate This compound->Carbocation + Lewis Acid Rearrangement Hydride & Alkyl Shifts Carbocation->Rearrangement Adamantane Adamantane Derivative Rearrangement->Adamantane G cluster_0 Reagent Delivery cluster_1 Reaction Zone PumpA This compound Syringe Pump Mixer Mixing Tee PumpA->Mixer PumpB Ionic Liquid Catalyst Syringe Pump PumpB->Mixer Reactor Heated PTFE Tube Reactor Mixer->Reactor Collector Product Collection Reactor->Collector G cluster_0 Monomer Preparation cluster_1 Polymerization Perhydro This compound Adamantane Adamantane Synthesis Perhydro->Adamantane Diamine Adamantane Diamine Synthesis Adamantane->Diamine Polymerization Polycondensation with Aromatic Dianhydride Diamine->Polymerization Polymer Adamantane-Containing Polyimide Polymerization->Polymer

References

perhydroacenaphthene as a solvent for specific chemical reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Perhydroacenaphthene as a High-Performance Solvent

Authored by a Senior Application Scientist

This document serves as a detailed technical guide for researchers, scientists, and professionals in drug development on the application of this compound as a specialized solvent. Moving beyond a simple datasheet, this guide elucidates the rationale behind its use, provides validated protocols for key applications, and is grounded in authoritative scientific references.

Introduction: Understanding this compound

This compound (also known as dodecahydroacenaphthylene or tricyclo[6.3.1.04,12]dodecane) is a fully saturated, tricyclic hydrocarbon.[1][2] Unlike its aromatic precursor, acenaphthene, the complete hydrogenation of the aromatic system results in a chemically stable and largely inert molecule.[2] This stability, combined with its high boiling point, makes it a valuable, albeit niche, solvent for chemical reactions that are inaccessible under standard laboratory conditions.[3][4]

Its non-polar, saturated structure renders it an excellent medium for dissolving other non-polar compounds, oils, and some resins, analogous to its lower bicyclic homolog, decahydronaphthalene (Decalin).[2][5][6]

Physicochemical Properties

The unique physical properties of this compound are central to its function as a high-temperature solvent. A summary of these properties is presented below.

PropertyValueSource
CAS Number 2146-36-3[1][7]
Molecular Formula C₁₂H₂₀[1][7]
Molecular Weight 164.29 g/mol [1][7]
Appearance Colorless liquid[1][2][8]
Melting Point 36 °C[1][9]
Boiling Point 235 °C[1][9]
Density 0.939 g/cm³[1]
Flash Point 78.7 °C[1]
Solubility Insoluble in water; soluble in non-polar organic solvents.[2][9]

Core Rationale: Why Choose this compound?

The selection of a solvent is a critical parameter in reaction design. This compound is chosen when specific, demanding conditions are required.

  • Thermal Stability for High-Temperature Reactions : Many organic reactions possess high activation energy barriers, necessitating temperatures exceeding 150-200 °C.[3][4] Common solvents like toluene (BP: 111 °C) or DMF (BP: 153 °C) are unsuitable. This compound's high boiling point of 235 °C allows it to serve as a liquid medium at temperatures where many other organic molecules would vaporize or decompose.[1] This is crucial for processes like thermal rearrangements, certain polymerizations, and nanoparticle synthesis.[5][10]

  • Chemical Inertness : As a saturated aliphatic hydrocarbon, this compound is exceptionally non-reactive.[2] It lacks abstractable protons and is resistant to both strong acids and bases, as well as many oxidizing and reducing agents. This inertness ensures that the solvent does not participate in the desired reaction, preventing the formation of unwanted byproducts.

  • Role in Catalysis and Synthesis : Beyond being a passive medium, this compound serves as a critical starting material for valuable compounds and as a medium for studying catalytic processes. It is a key intermediate in the synthesis of adamantane derivatives, which have applications in pharmaceuticals and nanotechnology.[11][12][13] Furthermore, its own dehydrogenation over catalysts like Pd-Pt is a model system for studying hydrogen storage and release mechanisms.[14]

Application I: High-Temperature Organic Synthesis

The primary application of this compound is as a high-boiling-point solvent for reactions requiring significant thermal energy.

Protocol 1: General Procedure for a High-Temperature Reaction

This protocol outlines a generalized workflow. Causality: Each step is designed to ensure safety, reaction efficiency, and successful product isolation when working with a high-boiling, non-polar solvent.

  • Reactor Setup :

    • Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermocouple for accurate temperature monitoring, and a gas inlet/outlet for maintaining an inert atmosphere (e.g., Nitrogen or Argon).

    • Rationale: An inert atmosphere is crucial to prevent oxidation of reagents at elevated temperatures. The reflux condenser prevents loss of the high-boiling solvent over extended reaction times.

  • Charging the Vessel :

    • Charge the flask with the reactants and this compound under a positive flow of inert gas.

    • Rationale: Introducing reagents under an inert gas blanket prevents the introduction of atmospheric oxygen and moisture.

  • Heating and Reaction :

    • Place the flask in a sand bath situated on a heating mantle.

    • Rationale: A sand bath provides uniform heating and is safer than an oil bath at temperatures exceeding 200 °C, where silicone oil can begin to degrade.[15]

    • Slowly raise the temperature to the desired setpoint (e.g., 220 °C) while stirring vigorously.

    • Monitor the reaction progress using appropriate analytical techniques (e.g., taking small aliquots for GC-MS or TLC analysis, if feasible).

  • Work-up and Product Isolation :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Isolating the product from a high-boiling solvent requires specific techniques:

      • Direct Crystallization : If the product is a solid and insoluble in this compound at room temperature, it may crystallize upon cooling. The solid can then be isolated by filtration.

      • Vacuum Distillation : If the product has a significantly lower boiling point than this compound, it can be removed from the reaction mixture via distillation under reduced pressure.

      • Column Chromatography : Dilute the reaction mixture with a low-boiling non-polar solvent (e.g., hexane) and load it directly onto a silica gel column for purification.

G cluster_setup Experimental Setup cluster_workflow Workflow Flask Three-Neck Flask (Reactants + this compound) Condenser Reflux Condenser Flask->Condenser InertGas N₂ / Ar Inlet InertGas->Flask Thermo Thermocouple Thermo->Flask Stirrer Magnetic Stirrer Stirrer->Flask Heat Heating Mantle + Sand Bath Start Charge Flask HeatReact Heat to 220°C Monitor Reaction Start->HeatReact Heating Cool Cool to RT HeatReact->Cool Reaction Complete Isolate Product Isolation (Distill / Crystallize / Column) Cool->Isolate

Caption: Workflow for High-Temperature Synthesis.

Application II: Precursor for Adamantane Derivatives

This compound is the primary feedstock for the Lewis acid-catalyzed rearrangement to produce adamantane and its derivatives, such as Memantine, an important pharmaceutical.[11]

Protocol 2: Catalytic Isomerization to an Alkyladamantane

This protocol describes the fundamental process of converting the tricyclic this compound structure into the more stable, caged adamantane structure.

  • Catalyst Preparation :

    • Prepare an alumina-supported Lewis acid catalyst (e.g., AlCl₃ or a solid acid catalyst). Ensure the catalyst is anhydrous.

    • Rationale: The rearrangement is catalyzed by a strong Lewis acid. Moisture will deactivate the catalyst.

  • Reactor Setup :

    • For laboratory scale, use a multi-necked flask equipped with a mechanical stirrer, inert gas inlet, and a port for adding the substrate.

    • For larger scales, a flow reactor as described in the literature is used.[1][12]

    • Suspend the catalyst in an inert, high-boiling solvent (this compound itself can sometimes act as the solvent).[16]

  • Reaction :

    • Heat the catalyst slurry to the reaction temperature (typically 150-200 °C).

    • Slowly add a solution of this compound to the heated catalyst slurry.

    • Rationale: Slow addition helps control the exothermicity of the isomerization reaction.

    • Maintain the reaction at temperature for several hours. Monitor the conversion of the starting material to the adamantane product by GC.

  • Work-up and Purification :

    • Cool the reaction mixture and carefully quench the Lewis acid catalyst by slowly adding ice-water.

    • Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄).

    • The product can be purified from any remaining starting material or byproducts by sublimation or recrystallization.

G PHA This compound (C₁₂H₂₀) Process Lewis Acid Catalyst (e.g., Al₂O₃ / AlCl₃) ~ 150-200 °C PHA->Process Adamantane Alkyladamantane Derivative (e.g., Memantine Precursor) Process->Adamantane

References

methods for the purification of perhydroacenaphthene isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Purification of Perhydroacenaphthene Isomers: Application Notes and Protocols

Introduction to this compound and its Stereoisomers

This compound, also known as dodecahydroacenaphthylene, is a saturated tricyclic hydrocarbon with the chemical formula C₁₂H₂₀.[1] It is synthesized via the complete hydrogenation of acenaphthene or acenaphthylene.[2][3] This compound serves as a critical intermediate in the synthesis of adamantane derivatives, which have significant applications in materials science, nanotechnology, and drug development.[2][4] For instance, it is a key precursor for 1,3-dimethyladamantane, an important agent for treating vascular dementia.[3]

The hydrogenation of the planar acenaphthene molecule results in the formation of multiple stereogenic centers, giving rise to four primary stereoisomers.[5] These isomers, often distinguished by their elution order in gas chromatography, possess distinct three-dimensional structures (cis- and trans-fused rings) which can significantly influence their reactivity.[5][6] When using this compound as a chemical intermediate, the reaction route, activation energy, and final product yield can vary depending on the specific isomer used.[5] This makes the separation and purification of individual isomers a critical step for ensuring reproducibility and efficiency in subsequent chemical transformations.

The primary challenge in purifying this compound isomers lies in their nearly identical physicochemical properties. As non-polar, saturated hydrocarbons of the same molecular weight, they exhibit very similar boiling points, melting points, and solubility profiles, rendering conventional purification techniques difficult. This guide provides detailed protocols and expert insights into advanced methods for the effective separation of this compound isomers, tailored for researchers and professionals in chemical synthesis and drug development.

Method 1: Preparative Gas Chromatography (pGC)

Expertise & Experience: The Rationale for pGC

Preparative Gas Chromatography (pGC) operates on the same principles as analytical GC but is scaled up to isolate and collect quantities of pure compounds. It offers the highest resolution among the methods described here and is particularly well-suited for separating volatile compounds with very close boiling points, such as hydrocarbon isomers.[7] The choice of a stationary phase is critical; for non-polar molecules like this compound, a non-polar or mid-polarity column (e.g., 5% phenyl polysiloxane) is ideal. The separation is governed by subtle differences in the van der Waals interactions between the isomers and the stationary phase, which are influenced by the molecule's shape and surface area.

Experimental Protocol: pGC Separation
  • System Preparation:

    • Install a preparative-scale capillary column (e.g., 30 m x 0.53 mm I.D.) with a thick film (e.g., 1.0-5.0 µm) into the pGC system.

    • Ensure the system is equipped with an appropriate detector (e.g., Thermal Conductivity Detector - TCD, which is non-destructive) and a fraction collection system.

    • Condition the column according to the manufacturer's instructions to remove any contaminants.

  • Sample Preparation:

    • Prepare a concentrated solution of the this compound isomer mixture in a volatile solvent like hexane or pentane.

  • Method Development (Analytical Scale):

    • First, optimize the separation on an analytical GC with a similar column phase.

    • Develop a temperature program that provides baseline or near-baseline resolution of the four isomer peaks. A slow temperature ramp (e.g., 2-5 °C/min) is often necessary.

  • Preparative Run:

    • Transfer the optimized method to the pGC system, adjusting flow rates and injection volumes for the larger column.

    • Inject an appropriate volume of the sample mixture. Avoid overloading the column, as this will degrade separation quality.

    • Monitor the detector signal to identify the retention times for each isomer.

  • Fraction Collection:

    • Program the fraction collector to open and close the collection valves at the precise start and end times of each target isomer peak.

    • Collect each isomer in a separate, cooled trap to ensure efficient condensation. Multiple runs may be necessary to accumulate the desired quantity of each isomer.

  • Purity Analysis:

    • Analyze a small aliquot of each collected fraction using analytical GC-MS to confirm its identity and assess its isomeric purity.

Data Presentation: Typical pGC Parameters
ParameterSettingRationale
Column 30-60 m, 0.53 mm I.D., 1.5 µm filmWide bore for higher capacity; thick film increases retention and loadability.
Stationary Phase 5% Phenyl Polysiloxane (e.g., DB-5)Good selectivity for non-polar isomers based on boiling point and shape.
Carrier Gas Helium or HydrogenProvides good efficiency. Hydrogen can reduce run times.[8]
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample.
Injection Mode Splitless (for small injections)Maximizes transfer of analyte to the column for higher recovery.
Oven Program 100 °C (hold 2 min), ramp 3 °C/min to 200 °CA slow ramp rate is crucial for resolving isomers with close boiling points.
Detector TCD or FID (with splitter)TCD is non-destructive. If using FID, a splitter must divert most of the flow to the collection trap.
Collection Traps Cooled with liquid nitrogen or dry ice/acetoneEnsures efficient condensation of the collected fractions.

Visualization: pGC Workflow

pgc_workflow cluster_prep Preparation cluster_process Separation & Collection cluster_analysis Analysis Sample Isomer Mixture Injection Inject Sample Sample->Injection pGC pGC System Setup pGC->Injection Separation Chromatographic Separation Injection->Separation Detection Detect Peaks Separation->Detection Collection Fraction Collection Detection->Collection Isomer1 Pure Isomer 1 Collection->Isomer1 Isomer2 Pure Isomer 2 Collection->Isomer2 Isomer3 Pure Isomer 3 Collection->Isomer3 Isomer4 Pure Isomer 4 Collection->Isomer4 GCMS GC-MS Purity Verification Isomer1->GCMS Isomer2->GCMS Isomer3->GCMS Isomer4->GCMS

Caption: Workflow for the purification of this compound isomers via pGC.

Method 2: High-Efficiency Fractional Distillation

Expertise & Experience: The Rationale for Distillation

Fractional distillation is a classic and scalable technique for separating liquids with different boiling points. For isomers with very close boiling points, such as cis- and trans-decahydronaphthalene (boiling points differ by only ~8-11 °C), successful separation requires a distillation column with a very high number of theoretical plates and a high reflux ratio.[9][10] This ensures that multiple vaporization-condensation cycles occur, gradually enriching the vapor phase with the more volatile component (lower boiling point). One of the this compound isomers, a cis-isomer, is known to have the highest boiling point, making it a likely candidate for separation as the final fraction.[5]

Experimental Protocol: Fractional Distillation
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a high-efficiency packed or Vigreux column (minimum 50 cm), and a distillation head equipped with a condenser and a means to control the reflux ratio.

    • Insulate the column and distillation head thoroughly with glass wool or aluminum foil to minimize heat loss and maintain thermal equilibrium.

    • Place a calibrated thermometer or thermocouple in the distillation head to accurately measure the vapor temperature.

  • Distillation Process:

    • Charge the distillation flask with the this compound isomer mixture and add boiling chips.

    • Heat the flask gently. As the mixture begins to boil, allow the vapor to rise and equilibrate within the column for at least 30 minutes under total reflux (reflux ratio of ∞:1). This step is crucial for establishing the temperature gradient.

    • Begin collecting the distillate at a very high reflux ratio (e.g., 20:1 or higher, meaning for every 20 drops returned to the column, 1 is collected).

    • Monitor the head temperature closely. A stable temperature indicates that a pure fraction is being collected. Collect this fraction in a separate receiving flask.

    • A gradual rise in temperature signifies the end of one fraction and the beginning of the next. Change the receiving flask to collect this intermediate fraction.

    • Continue the process, collecting distinct fractions as the temperature plateaus for each successive isomer.

  • Purity Analysis:

    • Analyze all collected fractions by GC-MS to determine their isomeric composition and purity.

Data Presentation: Comparative Boiling Points of Isomers
CompoundIsomerBoiling Point (°C)
Decahydronaphthalenetrans~185-187 °C[9]
Decahydronaphthalenecis~193-196 °C[9]

This small difference necessitates the use of high-performance distillation equipment.

Visualization: Fractional Distillation Setup

distillation cluster_apparatus Distillation Apparatus Flask Heating Mantle & Distillation Flask (Isomer Mixture) Column Fractionating Column (High Theoretical Plates) Flask->Column Vapor Head Distillation Head (Thermometer) Column->Head Enriched Vapor Head->Column Reflux Condenser Condenser (Cooling Water In/Out) Head->Condenser To Condenser Collector Receiving Flask (Purified Isomer) Condenser->Collector Distillate

Caption: High-efficiency fractional distillation apparatus for isomer separation.

Method 3: Fractional Crystallization from the Melt

Expertise & Experience: The Rationale for Melt Crystallization

Crystallization is a powerful purification technique based on the principle that during the slow formation of a crystal lattice, impurity molecules (in this case, other isomers) are excluded.[11] this compound has a reported melting point of 36 °C, making it a solid near room temperature and an ideal candidate for melt crystallization.[4] This method is advantageous as it avoids the use of solvents, making it a "greener" and often simpler alternative. The separation relies on differences in the melting points and crystal packing efficiencies of the isomers.

Experimental Protocol: Melt Crystallization
  • Initial Melting:

    • Place the this compound isomer mixture in a suitable vessel (e.g., a jacketed beaker or a specialized crystallization tube).

    • Heat the mixture gently (e.g., in a water bath) to approximately 10-15 °C above its melting point to ensure it is completely molten and homogeneous.

  • Slow Cooling and Crystal Growth:

    • Begin cooling the melt very slowly and with gentle, continuous stirring. A programmable thermostat bath is ideal for precise temperature control. A cooling rate of 0.1-0.5 °C/hour is recommended.

    • As the temperature drops, the isomer with the highest melting point will begin to crystallize. Slow cooling is paramount to allow for the formation of large, pure crystals and to prevent the entrapment of other isomers.[12]

  • Separation of Phases:

    • Once a significant amount of solid has formed (e.g., 30-50% of the total mass), stop the cooling process.

    • Separate the solid crystals from the remaining liquid (the "mother liquor"), which is now enriched in the lower-melting point isomers. This can be done by rapid filtration through a pre-chilled Büchner funnel or by centrifugation.

  • Iterative Purification ("Sweating"):

    • For higher purity, the collected crystals can be subjected to a "sweating" step. This involves slowly heating the solid mass to a temperature just below its melting point, causing any trapped, lower-melting impurities to melt and drain away.

    • The entire process (melting, slow cooling, separation) can be repeated on the crystalline fraction to achieve even higher purity.

  • Purity Analysis:

    • Analyze the final crystalline product and the mother liquor fractions by GC-MS to evaluate the efficiency of the separation.

Visualization: Melt Crystallization Workflow

melt_crystallization Start Isomer Mixture Melt Heat to Homogeneous Melt Start->Melt Cool Controlled Slow Cooling (e.g., 0.2 °C/hr) Melt->Cool Crystallize Crystal Formation (Higher M.P. Isomer) Cool->Crystallize Separate Separate Solid and Liquid (Filtration/Centrifugation) Crystallize->Separate Solid Solid Crystalline Fraction (Enriched in one isomer) Separate->Solid Liquid Mother Liquor (Enriched in other isomers) Separate->Liquid Analyze GC-MS Purity Analysis Solid->Analyze Liquid->Analyze

Caption: Workflow for purification by fractional melt crystallization.

Section 4: Purity Verification by Gas Chromatography-Mass Spectrometry (GC-MS)

Trustworthiness: The Self-Validating System

Regardless of the purification method employed, an independent, high-resolution analytical technique is required to validate the results. GC-MS is the definitive method for this purpose.[9][13] The gas chromatograph separates the components of the sample, and the mass spectrometer provides a mass spectrum for each component, confirming its molecular weight and providing fragmentation patterns that aid in structural identification. A successful purification will be demonstrated by a chromatogram showing a single, sharp peak for a collected fraction.

Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (~100-500 ppm) of each collected fraction in a high-purity solvent (e.g., hexane).

  • Injection: Inject 1 µL of the sample into the GC-MS system using a split or splitless injection, depending on the concentration.

  • Chromatographic Separation: The components are separated on a capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film, 5% phenyl polysiloxane phase).

  • Mass Spectrometry: As components elute from the column, they are ionized (typically by Electron Ionization - EI) and their mass-to-charge ratio is analyzed.

  • Data Analysis:

    • Chromatogram: Examine the chromatogram to determine the number of peaks and their relative areas. A pure sample should show >99% of the total area as a single peak.

    • Mass Spectrum: Confirm that the peak corresponds to this compound by identifying the molecular ion peak (M⁺) at m/z = 164.

Data Presentation: Typical GC-MS Parameters
ParameterSetting
Column Rtx-5MS, 30 m x 0.25 mm I.D., 0.25 µm film
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program 80 °C (hold 1 min), ramp 10 °C/min to 280 °C (hold 5 min)
Injection Volume 1 µL (Split ratio 50:1)
MS Ion Source Electron Ionization (EI), 70 eV
MS Scan Range 40-300 m/z

Conclusion

The purification of this compound isomers is a challenging but achievable task that is essential for advanced chemical applications. The choice of method depends on the desired scale, purity requirements, and available resources.

  • Preparative Gas Chromatography offers the highest resolution and is ideal for obtaining small quantities of ultra-pure isomers for analytical standards or sensitive mechanistic studies.

  • High-Efficiency Fractional Distillation is a more scalable method suitable for producing larger quantities of isomers, although achieving the highest purity may require specialized equipment and careful optimization.

  • Fractional Melt Crystallization is an elegant, solvent-free technique that can be highly effective, particularly if one isomer has a significantly different melting point and crystallizes readily.

In all cases, rigorous analysis of the resulting fractions by a high-resolution method like GC-MS is mandatory to confirm the success of the purification and quantify the isomeric purity of the final products.

References

Introduction: The Molecular Advantage of Perhydroacenaphthene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Perhydroacenaphthene in Advanced Lubricant Technology

Abstract: This document provides a comprehensive technical guide on the application of this compound in modern lubricant technology. This compound, a saturated polycyclic hydrocarbon, presents a unique molecular architecture that imparts exceptional physicochemical properties, making it a compelling candidate for high-performance lubricant formulations. This guide details its synthesis, key performance characteristics, and specific applications, particularly as a high-performance base oil and traction fluid. Detailed protocols for evaluating lubricants formulated with this compound are provided to assist researchers and formulation scientists in harnessing its full potential.

Lubricant technology is continuously driven by the demand for higher efficiency, durability, and performance under extreme operating conditions.[1][2] The performance of a lubricant is fundamentally tied to the molecular structure of its base oil.[3][4] this compound (C₁₂H₂₀), also known as dodecahydroacenaphthylene, is a tricyclic saturated hydrocarbon with a rigid, compact, and thermally stable structure. This molecular configuration is the primary source of its desirable lubricating properties.

Unlike conventional mineral oils, which are complex mixtures of paraffinic, naphthenic, and aromatic compounds, this compound is a distinct chemical entity.[1][5] Its fully hydrogenated structure eliminates the sites of instability associated with aromatic rings, leading to superior oxidative and thermal stability.[6] This guide explores the practical applications and evaluation methodologies for this promising synthetic lubricant component.

Synthesis and Isomeric Considerations

This compound is synthesized via the catalytic hydrogenation of acenaphthene, a polycyclic aromatic hydrocarbon. The stereochemistry of the final product—specifically the ratio of cis and trans isomers—is critically dependent on the chosen catalyst and reaction conditions.[7][8] This isomeric balance significantly influences the fluid's physical properties, such as its boiling point and viscosity.

  • Ruthenium (Ru) and Rhodium (Rh) catalysts tend to selectively produce cis-isomers at temperatures between 80°C and 200°C.[7]

  • Nickel (Ni) catalysts on a kieselguhr support favor the formation of trans-isomers at higher temperatures (200°C to 250°C).[8]

  • Raney Nickel (Ni) and Palladium on Carbon (Pd/C) have also been effectively used, offering different cost-performance profiles and reaction efficiencies.[8][9]

Controlling the isomer ratio is the first step in tailoring this compound for specific lubricant applications.

References

Troubleshooting & Optimization

Technical Support Center: Selective Synthesis of Perhydroacenaphthene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of perhydroacenaphthene. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing specific this compound stereoisomers. As an important intermediate for adamantane derivatives like Memantine, precise stereochemical control is not just an academic challenge but a critical necessity for therapeutic efficacy and safety.[1][2][3]

This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, grounded in established scientific principles and peer-reviewed literature.

Frequently Asked Questions (FAQs)

Q: How many stereoisomers of this compound exist and why is their selective synthesis important?

A: this compound has four distinct stereoisomers.[4] The selective synthesis of a particular isomer is crucial, especially in pharmaceutical applications. The three-dimensional structure of a molecule dictates its biological activity. Different isomers possess unique reaction routes, activation energies, and chemical properties, which significantly impact the yield and purity of subsequent products.[4][5] In drug development, one isomer may be therapeutically active while another could be inactive or even toxic.[6][7]

Q: What is the most common method for preparing this compound?

A: The primary industrial and laboratory method is the catalytic hydrogenation of acenaphthene.[1][4][5] The key challenge lies in controlling the stereochemical outcome of this hydrogenation to favor a specific isomer over the others.

Q: What are the main factors influencing the stereoselectivity of acenaphthene hydrogenation?

A: The three most critical parameters that you can control to influence the isomer ratio are:

  • Choice of Catalyst: This is the most significant factor. Ruthenium (Ru) and Rhodium (Rh) catalysts tend to produce cis-isomers, while Nickel (Ni) based catalysts favor the formation of trans-isomers.[4][5]

  • Reaction Temperature: Temperature has a profound effect on selectivity. Specific temperature ranges are optimal for producing either cis or trans products. Deviating from these ranges often leads to a less selective mixture of isomers.[4][5]

  • Hydrogen Pressure: High hydrogen pressure is generally required for the reaction to proceed efficiently.[4][5]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during synthesis, providing explanations and actionable solutions.

Q1: My synthesis is producing a non-selective mixture of all four isomers. How can I specifically target the cis-isomers?

A1: Lack of cis-selectivity is almost always a result of incorrect catalyst choice or reaction temperature.

  • Causality: The stereochemical pathway of hydrogenation is dictated by how the acenaphthene molecule adsorbs onto the catalyst surface. Ruthenium (Ru) and Rhodium (Rh) catalysts promote a syn-addition of hydrogen, leading to the formation of the cis-fused ring system.

  • Troubleshooting Steps:

    • Catalyst Selection: Ensure you are using a Ruthenium-based (e.g., Ru on carbon) or Rhodium-based catalyst. Noble metal catalysts like Palladium (Pd) or Platinum (Pt) and nickel-based catalysts like Raney Nickel will typically yield a mixture of isomers or favor the trans products.[4]

    • Temperature Control: This is a critical parameter. Maintain the reaction temperature strictly between 80°C and 200°C . The optimal range for maximizing cis-selectivity is 100°C to 180°C .[4] Temperatures exceeding 200°C will cause isomerization and lead to the formation of other isomers, drastically reducing selectivity.[4]

    • Hydrogen Pressure: Use a hydrogen pressure of 100 to 200 kg/cm ².[4]

Q2: I want to synthesize the trans-isomers, but my yield is low and the product is a mix. What should I change?

A2: Targeting trans-isomers requires a different catalytic system and a higher temperature range.

  • Causality: The formation of the thermodynamically more stable trans-isomers is favored under conditions that allow for equilibration. Nickel-based catalysts at higher temperatures facilitate this process.

  • Troubleshooting Steps:

    • Catalyst Selection: The catalyst of choice for trans-selectivity is Nickel carried on kieselguhr .[5]

    • Temperature Control: The optimal temperature window for trans-isomer production is 200°C to 300°C , with a preferred range of 200°C to 250°C.[5] Operating below this range will result in incomplete conversion or a mixture of isomers.

    • Reaction Time: These conditions may require longer reaction times, typically between 3 to 10 hours, to achieve high conversion and selectivity.[5]

Q3: My hydrogenation reaction is extremely slow or has stalled completely. What are the likely causes?

A3: A stalled reaction is typically due to catalyst poisoning or suboptimal reaction conditions.

  • Causality: Catalysts used for hydrogenation are highly sensitive to impurities, particularly sulfur or nitrogen-containing compounds, which may be present in the acenaphthene starting material. These impurities can irreversibly bind to the active sites of the catalyst, rendering it inactive.

  • Troubleshooting Steps:

    • Purify the Starting Material: The most common cause is the presence of catalyst inhibitors in the industrial-grade acenaphthene. Purify the starting material by recrystallization from 95% ethanol .[2] This simple step removes many common poisons.

    • Check Reaction Temperature: Ensure the temperature is within the active range for your chosen catalyst. For Ru/Rh catalysts, temperatures below 80°C can lead to very slow reaction rates.[4]

    • Verify Hydrogen Supply and Pressure: Check for leaks in your reactor system and ensure the hydrogen cylinder has adequate pressure.

    • Catalyst Loading: Ensure you have used the correct amount of catalyst as specified in the protocol.

Q4: I have a mixture of isomers. How can I separate and analyze them effectively?

A4: The separation of this compound isomers is challenging due to their very similar physical properties.

  • Causality: The isomers have the same molecular weight and similar boiling points, which makes conventional separation techniques like distillation difficult and often ineffective.[8]

  • Recommended Techniques:

    • Analysis: The industry-standard method for analyzing the isomer ratio in a mixture is high-resolution capillary gas chromatography (GC) .[4][9] The isomers will elute at different retention times, allowing for accurate quantification. A gas chromatogram in a known patent shows four distinct peaks corresponding to the four isomers.[4]

    • Separation:

      • Preparative Gas Chromatography: For obtaining small quantities of pure isomers for analytical or research purposes, preparative GC is the most effective method.

      • Fractional Vacuum Distillation: While difficult, this may provide some enrichment of the isomers but is unlikely to yield pure compounds.[8]

      • Advanced Methods: For large-scale industrial separation, more advanced techniques such as reactive separation (where one isomer reacts selectively to be removed) or supercritical fluid extraction could be explored.[8][10]

Decision-Making & Troubleshooting Workflows

Use the following diagrams to guide your experimental choices and troubleshooting efforts.

cluster_cis cis-Isomer Synthesis Protocol cluster_trans trans-Isomer Synthesis Protocol start Start: Synthesize This compound desired_isomer What is the desired stereoisomer? start->desired_isomer cis_path Target: cis-Isomers desired_isomer->cis_path cis trans_path Target: trans-Isomers desired_isomer->trans_path trans cis_catalyst Use Ru and/or Rh catalyst cis_path->cis_catalyst trans_catalyst Use Ni/kieselguhr catalyst trans_path->trans_catalyst analysis Analyze product by GC troubleshoot Is selectivity >90%? analysis->troubleshoot success Success: Proceed to next step troubleshoot->success Yes failure Troubleshoot Selectivity troubleshoot->failure No cis_temp Set Temp: 100-180°C cis_catalyst->cis_temp cis_pressure Set H2 Pressure: 100-200 kg/cm² cis_temp->cis_pressure cis_pressure->analysis trans_temp Set Temp: 200-250°C trans_catalyst->trans_temp trans_pressure Set H2 Pressure: 100-200 kg/cm² trans_temp->trans_pressure trans_pressure->analysis

Caption: Workflow for selecting the correct synthesis protocol.

start Problem: Poor Isomer Selectivity check_catalyst Is the correct catalyst being used? start->check_catalyst check_temp Is the temperature in the optimal range? check_catalyst->check_temp Yes fix_catalyst Action: For cis, use Ru/Rh. For trans, use Ni/kieselguhr. check_catalyst->fix_catalyst No check_purity Was the acenaphthene purified? check_temp->check_purity Yes fix_temp Action: For cis, 100-180°C. For trans, 200-250°C. check_temp->fix_temp No fix_purity Action: Recrystallize starting material from ethanol. check_purity->fix_purity No rerun Rerun Experiment check_purity->rerun Yes fix_catalyst->rerun fix_temp->rerun fix_purity->rerun

Caption: Troubleshooting guide for poor isomer selectivity.

Validated Experimental Protocols

Protocol 1: Selective Synthesis of cis-Perhydroacenaphthene [4]

This protocol is designed to selectively produce the cis-isomer with the highest boiling point.

  • Starting Material Purification:

    • Dissolve industrial-grade acenaphthene in hot 95% ethanol.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the purified acenaphthene crystals by filtration.

  • Reaction Setup:

    • Charge a high-pressure autoclave with the purified acenaphthene and a 5% Ruthenium-on-carbon (Ru/C) catalyst (catalyst loading typically 1-5% by weight relative to acenaphthene).

    • Seal the autoclave and purge several times with nitrogen, followed by several purges with hydrogen gas.

  • Hydrogenation:

    • Pressurize the autoclave with hydrogen to 150 kg/cm ² .

    • Begin stirring and heat the reactor to 160°C .

    • Maintain these conditions for 2 to 4 hours . Monitor the reaction progress by checking for the cessation of hydrogen uptake.

  • Work-up and Analysis:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

    • Filter the reaction mixture to remove the Ru/C catalyst.

    • Analyze the crude product using capillary GC to determine the isomer ratio. The desired cis-isomer should be the major product.

Protocol 2: Selective Synthesis of trans-Perhydroacenaphthene [5]

This protocol is designed to selectively produce the two trans-isomers as the major products.

  • Starting Material Purification:

    • Purify the acenaphthene starting material by recrystallization from 95% ethanol as described in Protocol 1.

  • Reaction Setup:

    • Charge a high-pressure autoclave with the purified acenaphthene and a Nickel-on-kieselguhr catalyst.

    • Seal and purge the autoclave as described in Protocol 1.

  • Hydrogenation:

    • Pressurize the autoclave with hydrogen to 100 kg/cm ² .

    • Begin stirring and heat the reactor to 250°C .

    • Maintain these conditions for 7 hours .

  • Work-up and Analysis:

    • Cool the reactor to room temperature and vent the pressure.

    • Filter the mixture to remove the catalyst.

    • Analyze the product by capillary GC. The combined selectivity for the two trans-isomers should be greater than 95%.[5]

Table 1: Summary of Reaction Conditions for Selective Isomer Synthesis

Parametercis-Isomer Synthesistrans-Isomer Synthesis
Catalyst Ruthenium (Ru) or Rhodium (Rh) on a carrierNickel (Ni) on kieselguhr
Optimal Temp. 100 - 180°C200 - 250°C
Hydrogen Pressure 100 - 200 kg/cm ²100 - 200 kg/cm ²
Typical Time 2 - 4 hours3 - 10 hours
Expected Outcome High selectivity for cis-isomersHigh selectivity for trans-isomers (>95%)

References

Technical Support Center: Optimizing Perhydroacenaphthene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of perhydroacenaphthene (dodecahydroacenaphthylene). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the optimization of this compound yield.

I. Troubleshooting Guide: Enhancing this compound Yield

This section addresses specific experimental issues in a question-and-answer format, offering causative explanations and actionable solutions.

Issue 1: Low or No Conversion of Acenaphthene

Question: My reaction shows a low conversion of acenaphthene to this compound, even after an extended reaction time. What are the potential causes and how can I resolve this?

Answer: Low or no conversion is a common issue that can often be traced back to catalyst activity, reactant purity, or suboptimal reaction conditions.

Potential Causes & Solutions:

  • Catalyst Deactivation or Inhibition:

    • Cause: The catalyst, such as Raney Nickel, Palladium on Carbon (Pd/C), Ruthenium (Ru), or Rhodium (Rh), can be poisoned by impurities in the starting material or solvent.[1] Sulfur and nitrogen-containing compounds are common catalyst inhibitors.[1]

    • Solution:

      • Purify the Acenaphthene: Recrystallize the starting acenaphthene from a suitable solvent like 95% ethanol to remove inhibitors.[2][3] A patent suggests that purifying the acenaphthene can reduce the required catalyst amount and allow for milder reaction conditions.[1]

      • Use High-Purity Solvents: Ensure solvents are anhydrous and free of contaminants.

      • Increase Catalyst Loading: While not ideal, a temporary solution is to increase the catalyst loading. However, addressing the root cause of inhibition is more cost-effective.

  • Insufficient Hydrogen Pressure or Availability:

    • Cause: The hydrogenation of the aromatic rings of acenaphthene requires sufficient hydrogen pressure. Inadequate pressure can lead to incomplete saturation.

    • Solution:

      • Verify Pressure: Ensure your reaction setup can achieve and maintain the required hydrogen pressure. Typical pressures range from 4.0 MPa to 200 kg/cm ².[2][4][5]

      • Improve Agitation: Inadequate stirring can lead to poor mixing of the catalyst, substrate, and hydrogen, resulting in a low reaction rate. Increase the stirring speed to ensure the catalyst is well-suspended.

  • Suboptimal Temperature:

    • Cause: The reaction temperature significantly influences the reaction rate. Temperatures that are too low will result in a sluggish reaction.

    • Solution:

      • Optimize Temperature: The optimal temperature depends on the catalyst used. For instance, with a Raney Ni catalyst, a temperature of around 180°C is effective.[2][3] For Ru or Rh-based catalysts, a range of 80 to 200°C is recommended.[4]

Issue 2: Formation of Isomers and Byproducts

Question: My final product is a mixture of this compound isomers, and I am aiming for a specific stereoisomer. How can I control the stereoselectivity of the reaction?

Answer: The formation of the four possible stereoisomers of this compound is highly dependent on the choice of catalyst and reaction conditions.[5] By carefully selecting these parameters, you can influence the isomeric ratio.

Controlling Stereoselectivity:

  • For selective preparation of cis-perhydroacenaphthene:

    • Catalyst: Use a Ruthenium (Ru) and/or Rhodium (Rh) based catalyst.[4]

    • Temperature: Maintain the reaction temperature between 80 to 200°C, with a more preferable range of 100 to 180°C.[4] Temperatures above 200°C can lead to the formation of other isomers, reducing selectivity.[4]

    • Pressure: A hydrogen pressure of 100 to 200 kg/cm ² is recommended.[4]

  • For selective preparation of trans-perhydroacenaphthene:

    • Catalyst: A catalyst comprising nickel carried on kieselguhr is effective.[5] Note that Raney nickel is considered inadequate for this specific selective synthesis.[5]

    • Temperature: A higher temperature range of 200 to 250°C is preferable.[5]

    • Reaction Time: A longer reaction time, generally from 3 to 110 hours, is necessary to achieve a higher proportion of the trans-isomers.[5] Shorter reaction times may result in a mixture of all four isomers.[5]

Issue 3: Difficulty in Product Isolation and Purification

Question: After the reaction, I am struggling to isolate a pure sample of this compound. What are the best practices for workup and purification?

Answer: Proper workup and purification are crucial for obtaining high-purity this compound.

Recommended Procedures:

  • Catalyst Removal:

    • Procedure: After cooling the reaction mixture, the catalyst can be removed by filtration.[2][3]

  • Solvent Removal:

    • Procedure: If a solvent was used, it can be removed by distillation. Some processes advantageously use the product, this compound, as the solvent, eliminating the need for a separate solvent removal step.[1]

  • Purification:

    • Distillation: this compound is a liquid that can be purified by vacuum distillation.

    • Chromatography: For analytical purposes and to separate isomers, gas chromatography (GC) is a powerful tool.[4] A common column used is silicon OV-17.[4]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What are the typical reaction conditions for achieving a high yield of this compound?

A1: High yields (often exceeding 98%) can be achieved under various conditions depending on the catalyst.[2] A common method involves the hydrogenation of acenaphthene using a catalyst like Raney Ni or Pd/C.[2]

CatalystTemperaturePressureReaction TimeSolventYieldReference
5% Pd/C160°CNot specified6 hoursNot specified99.6%
Raney Ni~180°C4.0 MPa5 hoursNone98.9%[2]
Ru and/or Rh80-200°C100-200 kg/cm ²20 min - 4 hoursNot specifiedHigh selectivity for cis-isomer[4]
Nickel on kieselguhr200-250°C100-200 kg/cm ²3-110 hoursNot specifiedHigh selectivity for trans-isomers[5]

Q2: Is a solvent necessary for the hydrogenation of acenaphthene?

A2: Not always. Some patented methods describe a solvent-free process, which can simplify the workup and is more environmentally friendly.[2] One innovative approach uses the product, this compound, as the solvent, which has been shown to be effective at lower pressures (4-10 bar).[1]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by analyzing aliquots of the reaction mixture. Gas chromatography (GC) is an effective method to determine the consumption of acenaphthene and the formation of this compound and any intermediates.[4]

Q4: What are the main safety precautions to consider during this synthesis?

A4: The hydrogenation of acenaphthene involves high pressures and flammable hydrogen gas. It is crucial to:

  • Use a high-pressure autoclave rated for the intended reaction conditions.

  • Ensure the reaction setup is free of leaks.

  • Work in a well-ventilated area or a fume hood.

  • Follow all standard safety protocols for handling high-pressure reactions and flammable gases.

III. Experimental Workflow and Logic

Workflow for Optimizing this compound Yield

Workflow cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_analysis Analysis & Troubleshooting cluster_workup Workup & Purification Start Start: Define Yield/Purity Target Purify Purify Acenaphthene (e.g., Recrystallization) Start->Purify Select_Catalyst Select Catalyst (e.g., Raney Ni, Pd/C, Ru/Rh) Purify->Select_Catalyst Set_Conditions Set Reaction Conditions (Temp, Pressure, Solvent) Select_Catalyst->Set_Conditions Run_Reaction Run Hydrogenation Reaction Set_Conditions->Run_Reaction Monitor Monitor Progress (e.g., GC) Run_Reaction->Monitor Check_Conversion Check Conversion Monitor->Check_Conversion Troubleshoot Troubleshoot Low Conversion/Selectivity Check_Conversion->Troubleshoot Low Workup Reaction Workup (Catalyst Filtration) Check_Conversion->Workup Complete Troubleshoot->Select_Catalyst Adjust Purify_Product Purify Product (e.g., Distillation) Workup->Purify_Product Analyze_Final Analyze Final Product (GC, NMR) Purify_Product->Analyze_Final End End: High-Yield this compound Analyze_Final->End

Caption: A logical workflow for optimizing the synthesis of this compound.

IV. References

  • PrepChem. (n.d.). Synthesis of this compound. Retrieved from --INVALID-LINK--

  • CN105461499A. (2016). Preparation method of this compound. Google Patents. Retrieved from --INVALID-LINK--

  • EP0255576A1. (1988). Selective preparation of cis-perhydroacenaphthene. Google Patents. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Hydrogenation of Anthracene and Dehydrogenation of Perhydroanthracene on Pt/C Catalysts. Retrieved from --INVALID-LINK--

  • EP0253971B1. (1991). Selective preparation of trans-perhydroacenaphthene. European Patent Office. Retrieved from --INVALID-LINK--

  • LookChem. (n.d.). Cas 2146-36-3,this compound. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Acenaphthene and fluorene hydrogenation on industrial aluminum oxide catalysts in a flow system. Retrieved from --INVALID-LINK--

  • WO2007003975A1. (2007). Process for the hydrogenation of acenaphthene to this compound. Google Patents. Retrieved from --INVALID-LINK--

  • Veeprho. (n.d.). This compound | CAS 2146-36-3. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound | 2146-36-3. Retrieved from --INVALID-LINK--

References

Technical Support Center: Troubleshooting Side Reactions in Perhydroacenaphthene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for perhydroacenaphthene synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working on the catalytic hydrogenation of acenaphthene. This compound, a saturated polycyclic hydrocarbon, is a critical intermediate in the synthesis of adamantane derivatives used in pharmaceuticals and a precursor for high-energy density fuels.[1][2]

The synthesis, while conceptually straightforward, is prone to several side reactions that can impact yield, purity, and isomeric distribution. This guide provides in-depth, experience-driven answers to common troubleshooting questions, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.

Section 1: Incomplete Hydrogenation

Incomplete hydrogenation is the most frequent challenge, leading to contamination of the final product with partially saturated intermediates, primarily tetrahydroacenaphthene.

FAQ 1.1: My reaction has stalled, and I'm seeing a significant amount of tetrahydroacenaphthene in my GC-MS analysis. What are the likely causes and how can I resolve this?

The presence of tetrahydroacenaphthene indicates that the hydrogenation of the first aromatic ring has occurred, but the saturation of the second, more sterically hindered ring is failing. This issue typically stems from one of four root causes: catalyst deactivation, insufficient hydrogen availability, suboptimal reaction conditions, or a combination thereof.

Core Causes & Solutions:

  • Catalyst Inhibition: The most common culprit is the presence of catalyst poisons in the acenaphthene starting material. Acenaphthene is often derived from coal tar, which contains sulfur and nitrogen-containing organic compounds.[2] These compounds strongly adsorb to the active sites on metal catalysts (e.g., Pd, Ni, Rh), blocking them and preventing hydrogenation.

    • Solution: Purify the starting acenaphthene by recrystallization from 95% ethanol before use.[3] This simple step can dramatically increase reaction rates and allow for a significant reduction in catalyst loading, often from 10% down to 2-3% by weight.[2]

  • Insufficient Hydrogen Partial Pressure: The rate of hydrogenation is directly proportional to the partial pressure of hydrogen at the catalyst surface.

    • Solution A (Pressure & Temperature): Ensure your reactor is maintaining the target hydrogen pressure throughout the reaction. For Pd/C catalysts, a pressure of 4-10 bar is recommended, while Raney Nickel may require higher pressures up to 4.0 MPa (40 bar).[2][3] Increasing the reaction temperature (e.g., from 130°C to 150-170°C) can also increase the reaction rate, but be mindful of promoting isomerization side reactions at excessively high temperatures.[2]

    • Solution B (Solvent Choice): The choice of solvent can inadvertently lower the effective hydrogen pressure. For instance, if water is used as a solvent at temperatures above 100°C, its vapor pressure contributes significantly to the total pressure in the reactor, thus lowering the partial pressure of hydrogen.[2] A highly effective strategy is to use the product, this compound, as the reaction solvent. This eliminates solvent removal steps and ensures a high partial pressure of hydrogen, driving the reaction to completion.[2]

  • Poor Catalyst Activity: The catalyst itself may be of low quality or may have degraded over time.

    • Solution: Always use a fresh, high-quality catalyst. If reusing a catalyst, ensure it has been properly handled and stored under an inert atmosphere to prevent oxidation. It is advisable to run a small-scale control reaction with a known pure substrate to verify the activity of a new batch of catalyst.

Below is a logical workflow for troubleshooting this specific issue.

G start Incomplete Hydrogenation Detected (Tetrahydroacenaphthene present) q1 Was the starting acenaphthene recrystallized? start->q1 s1 ACTION: Purify acenaphthene via recrystallization from ethanol. q1->s1 No q2 Is H2 pressure adequate and stable (4-10 bar)? q1->q2 Yes end_node Re-run reaction with purified substrate, fresh catalyst, and verified conditions. s1->end_node s2 ACTION: Increase H2 pressure. Check for system leaks. q2->s2 No q3 Is the catalyst fresh and known to be active? q2->q3 Yes s2->end_node s3 ACTION: Replace with fresh catalyst. Verify activity on a standard. q3->s3 No q3->end_node Yes s3->end_node

Caption: Troubleshooting workflow for incomplete hydrogenation.

Section 2: Isomer Control & Unwanted Isomerization

This compound has four stereoisomers, and their distribution can be critical for subsequent synthetic steps.[4][5] Furthermore, under certain conditions, the desired product can isomerize into undesired alkyladamantanes.[6]

FAQ 2.1: My final product is a mixture of four this compound isomers. How can I control the stereoselectivity of the reaction?

Controlling the isomeric ratio is primarily achieved through the strategic selection of the hydrogenation catalyst. Different metals exhibit different stereoselectivities.

  • For Mixed Isomers: Catalysts like Palladium (Pd) and Raney Nickel (Ni) are commonly used for complete hydrogenation but typically yield a mixture of all four isomers.[3]

  • For Selective cis-Isomer Synthesis: Ruthenium (Ru) and Rhodium (Rh) based catalysts have been shown to selectively produce cis-isomers of this compound.[4] The reaction is typically run at temperatures between 80°C and 200°C. This selectivity is valuable when a specific isomer is required for downstream applications, as it can simplify purification and improve overall yield of the target molecule.[4]

Catalyst TypePrimary OutcomeTypical ConditionsReference
Raney Ni Mixture of Isomers~180°C, 40 bar H₂[3]
5% Pd/C Mixture of Isomers100-170°C, 4-10 bar H₂[2]
Ru or Rh based Selectively forms cis-isomers80-200°C, high pressure[4]
FAQ 2.2: I'm detecting 1,3-dimethyladamantane and other alkyladamantanes in my product. What is causing this rearrangement, and how can I prevent it?

The formation of alkyladamantanes from this compound is a well-known acid-catalyzed isomerization reaction.[6][7] If these are appearing as unwanted side products, it strongly suggests the presence of acidic sites in your catalytic system.

Causes and Prevention:

  • Acidic Catalyst Support: The most likely cause is the use of a catalyst on an acidic support material, such as certain types of alumina or zeolites (e.g., USY).[6] While these supports are excellent for intentionally producing adamantanes, they are detrimental if this compound is the desired product.

    • Solution: Use a catalyst with a neutral support, such as carbon (charcoal) or calcium carbonate. When purchasing a catalyst, verify the nature of the support material with the supplier.

  • High Reaction Temperatures: Extremely high temperatures can promote cracking and isomerization, even with a neutral catalyst support.

    • Solution: Maintain the reaction temperature within the recommended range for your chosen catalyst (typically 150-180°C). Avoid temperature overshoots during heating.

G cluster_main Main Reaction Pathway cluster_side Side Reactions Acenaphthene Acenaphthene Tetrahydroacenaphthene Tetrahydroacenaphthene Acenaphthene->Tetrahydroacenaphthene +H2 (Fast) This compound This compound Tetrahydroacenaphthene->this compound +H2 (Slow) Isomerization Alkyladamantanes This compound->Isomerization Inhibitors Catalyst Poisons (Sulfur, Nitrogen Cmpds) Inhibitors->Tetrahydroacenaphthene Inhibits Saturation Acid Acidic Catalyst Support (e.g., Zeolite) Acid->Isomerization Catalyzes Rearrangement

Caption: Key reaction pathways and competing side reactions.

Section 3: Analytical & Purification Protocols

Proper analysis and purification are critical for validating your process and ensuring the quality of your final product.

Protocol 3.1: Standard GC-MS Method for Product Analysis

This protocol provides a general framework for the analysis of reaction mixtures to identify starting material, intermediates, products, and by-products.

Objective: To separate and identify acenaphthene, tetrahydroacenaphthene, and the four stereoisomers of this compound.

Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary Column: A column suitable for PAH analysis, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase.[8]

Method:

  • Sample Preparation: Dilute a small aliquot (e.g., 10 µL) of the crude reaction mixture in a suitable solvent (e.g., 1 mL of hexane or dichloromethane).

  • Injection: Inject 1 µL of the diluted sample into the GC.

  • GC Conditions (Example):

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium, constant flow rate of 1 mL/min.

    • Oven Program:

      • Initial Temperature: 80°C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 10°C/min to 280°C.

      • Final Hold: Hold at 280°C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis:

    • Acenaphthene: Look for a molecular ion peak at m/z 154.

    • Tetrahydroacenaphthene: Look for a molecular ion peak at m/z 158.

    • This compound: Look for a molecular ion peak at m/z 164. The four isomers will typically elute as distinct, closely spaced peaks.[4][5]

Protocol 3.2: Purification of Acenaphthene via Recrystallization

This protocol is essential for removing catalyst inhibitors prior to hydrogenation.[2][3]

Objective: To purify industrial-grade acenaphthene to >99% purity.

Materials:

  • Industrial-grade acenaphthene.

  • 95% Ethanol.

  • Large Erlenmeyer flask.

  • Heating mantle and stirrer.

  • Buchner funnel and filter paper.

  • Ice bath.

Procedure:

  • Dissolution: In the Erlenmeyer flask, add the industrial acenaphthene to 95% ethanol (e.g., 100g of acenaphthene in 70-100 mL of ethanol).[3]

  • Heating: Gently heat the mixture with stirring using a heating mantle. Bring the solution to a reflux until all the acenaphthene has dissolved completely.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Filtration: Collect the purified acenaphthene crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of ethanol. The resulting white, crystalline solid is ready for use in the hydrogenation reaction. The filtrate can be distilled to recover the ethanol.[3]

References

Technical Support Center: A Researcher's Guide to the Separation of Perhydroacenaphthene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of perhydroacenaphthene isomers. This guide is designed for researchers, scientists, and professionals in drug development who are working with this saturated tricyclic hydrocarbon. This compound, also known as dodecahydroacenaphthylene, is a key intermediate in the synthesis of various high-value molecules. However, its synthesis typically yields a complex mixture of cis and trans stereoisomers, necessitating efficient separation techniques to isolate the desired isomer for subsequent applications.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the primary methods used to separate these nonpolar isomers: fractional distillation, crystallization, and chromatography.

Understanding the Challenge: The Isomers of this compound

This compound (C₁₂H₂₀) exists as multiple stereoisomers due to the fusion of its three rings. The hydrogenation of acenaphthene or its partially hydrogenated precursors can result in a mixture of these isomers. A typical composition from the hydrogenation of 1,2-dihydroacenaphthylene has been identified by GC-MS as a mix of several stereoisomers, including cis,trans,trans (70%), cis,cis,cis (18%), trans,trans,trans (7%), and cis,cis,trans (5%).[1] The separation of these isomers is challenging due to their similar molecular weights and nonpolar nature.

Physical Properties of this compound Isomers

A critical first step in selecting and optimizing a separation technique is understanding the physical properties of the isomers. While specific boiling and melting points for each individual isomer are not widely published, it is known that one of the cis-isomers possesses the highest boiling point of the mixture.[2] For the purpose of illustrating the separation principles, we will consider the properties of the overall mixture and draw parallels with similar alicyclic compounds where isomer-specific data is available.

PropertyValue (for mixed isomers)Significance for Separation
Molecular Weight 164.29 g/mol Identical for all isomers, ruling out separation based on mass.
Boiling Point ~235 °CDifferences in boiling points between isomers are the basis for fractional distillation.
Melting Point ~36 °CDifferences in melting points and crystal packing efficiencies are exploited in fractional crystallization.
Polarity NonpolarDictates the choice of stationary and mobile phases in chromatography.

Fractional Distillation: Leveraging Boiling Point Differences

Fractional distillation is a viable technique for separating liquids with close boiling points. The success of this method for this compound isomers hinges on the boiling point differences between the cis and trans configurations.

Troubleshooting Guide & FAQs: Fractional Distillation

Q1: My fractional distillation is not providing good separation of the isomers. What are the likely causes?

A1: Poor separation during fractional distillation of close-boiling isomers is a common issue. Here are the primary factors to investigate:

  • Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates to resolve the small boiling point differences between the isomers.

    • Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). This increases the surface area for repeated vaporization-condensation cycles, enhancing separation.

  • Distillation Rate is Too High: A rapid distillation rate does not allow for proper equilibrium to be established between the liquid and vapor phases within the column.

    • Solution: Reduce the heating rate to ensure a slow and steady distillation. A good rule of thumb is a collection rate of 1-2 drops per second.

  • Poor Insulation: Heat loss from the column can disrupt the temperature gradient necessary for efficient fractionation.

    • Solution: Insulate the fractionating column with glass wool or aluminum foil to maintain a consistent temperature gradient from the bottom to the top of the column.

Q2: The temperature at the distillation head is fluctuating significantly. What does this indicate?

A2: Temperature fluctuations at the distillation head suggest an unstable distillation process. This could be due to:

  • Bumping of the Liquid: Uneven boiling in the distillation flask can cause surges of vapor up the column.

    • Solution: Ensure smooth boiling by using boiling chips or a magnetic stirrer in the distillation flask.

  • Inconsistent Heating: Fluctuations in the heat source will lead to an unstable boil-up rate.

    • Solution: Use a stable heating source, such as a heating mantle connected to a variable transformer, to maintain consistent heating.

Q3: How do I know which isomer is being enriched in the distillate?

A3: Without analytical standards for each isomer, it can be challenging to identify the composition of the fractions.

  • Solution: Collect multiple small fractions and analyze each by Gas Chromatography (GC). The isomer with the lower boiling point will be enriched in the earlier fractions, while the higher-boiling isomer will be concentrated in the later fractions and the distillation pot. One of the cis-isomers is reported to have the highest boiling point, so it is expected to be concentrated in the final fractions.[2]

Experimental Protocol: Fractional Distillation of this compound Isomers
  • Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a well-insulated fractionating column, a condenser, and a collection flask.

  • Charging the Flask: Fill the round-bottom flask to no more than two-thirds of its volume with the this compound isomer mixture. Add boiling chips or a magnetic stir bar.

  • Heating: Begin heating the flask gently.

  • Equilibration: Allow the vapor to slowly rise through the fractionating column. Observe the condensation ring as it moves up the column.

  • Distillation: Once the vapor reaches the thermometer, the temperature should stabilize at the boiling point of the most volatile component. Maintain a slow and steady distillation rate.

  • Fraction Collection: Collect the distillate in fractions. Change the receiving flask when the temperature at the distillation head begins to rise, indicating that a higher-boiling component is starting to distill.

  • Analysis: Analyze each fraction by GC to determine the isomer composition.

Fractional_Distillation_Workflow start Start with Isomer Mixture setup Assemble Fractional Distillation Apparatus start->setup heat Heat Mixture Gently setup->heat equilibrate Allow Vapor to Equilibrate in Column heat->equilibrate distill Maintain Slow, Steady Distillation equilibrate->distill collect Collect Fractions at Stable Temperatures distill->collect analyze Analyze Fractions by GC collect->analyze end Separated Isomer Fractions analyze->end

Fractional Distillation Workflow

Crystallization: Exploiting Differences in Melting Points and Solubility

Fractional crystallization is a powerful technique for purifying compounds based on differences in their solubility and ability to form a stable crystal lattice. The trans isomers of cyclic alkanes are often more symmetrical and can pack more efficiently into a crystal lattice, leading to higher melting points and lower solubility compared to their cis counterparts. This principle can be applied to the separation of this compound isomers.

Troubleshooting Guide & FAQs: Crystallization

Q1: I am not getting any crystal formation, even at low temperatures. What should I do?

A1: Failure to crystallize can be due to several factors:

  • Solution is Not Supersaturated: The concentration of the desired isomer in the solvent may be too low.

    • Solution: Slowly evaporate some of the solvent to increase the concentration.

  • Presence of Impurities: Impurities can inhibit crystal nucleation and growth.

    • Solution: If possible, pre-purify the mixture using another technique, such as column chromatography, to remove significant impurities.

  • Inappropriate Solvent: The chosen solvent may be too good a solvent for both isomers, preventing precipitation.

    • Solution: Experiment with different solvents or solvent mixtures. A good crystallization solvent is one in which the compound is sparingly soluble at low temperatures but readily soluble at higher temperatures. For nonpolar compounds like this compound, solvents like methanol, ethanol, or acetone could be effective.

Q2: The resulting crystals are not pure and contain a mixture of isomers. How can I improve the purity?

A2: Co-crystallization or trapping of the undesired isomer in the crystal lattice can lead to impure crystals.

  • Solution:

    • Slow Cooling: Cool the solution very slowly to allow for the selective crystallization of the less soluble isomer. Rapid cooling can trap impurities.

    • Recrystallization: Redissolve the impure crystals in a minimal amount of hot solvent and recrystallize. This process can be repeated to achieve higher purity.

    • Sweating: This involves partially melting the crystal mass. The more soluble impurities will melt first and can be drained away, leaving behind a purer solid.

Experimental Protocol: Fractional Crystallization of this compound Isomers
  • Solvent Selection: In a small test tube, dissolve a small amount of the isomer mixture in a potential solvent at room temperature. A good solvent will dissolve the mixture when heated but show insolubility upon cooling.

  • Dissolution: Dissolve the this compound isomer mixture in a minimum amount of the chosen hot solvent.

  • Cooling: Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator.

  • Crystal Formation: Allow crystals to form. If no crystals appear, try scratching the inside of the flask with a glass rod to induce nucleation.

  • Isolation: Isolate the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Analysis: Analyze the crystals and the mother liquor by GC to determine the isomer composition. The crystals should be enriched in the less soluble isomer (likely a trans isomer), while the mother liquor will be enriched in the more soluble isomer (likely a cis isomer).

Crystallization_Workflow start Start with Isomer Mixture dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slowly Cool Solution dissolve->cool crystallize Induce and Allow Crystal Growth cool->crystallize filter Isolate Crystals by Vacuum Filtration crystallize->filter wash Wash Crystals with Cold Solvent filter->wash analyze Analyze Crystals and Mother Liquor by GC wash->analyze end Enriched Isomer Fractions analyze->end

Fractional Crystallization Workflow

Chromatography: High-Resolution Separation

Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), offer excellent resolution for separating complex mixtures of isomers.

Gas Chromatography (GC)

For volatile and thermally stable compounds like this compound, GC is a powerful analytical and preparative separation tool.

Q1: I am seeing poor resolution between the isomer peaks on my GC chromatogram. How can I improve this?

A1: Achieving baseline separation of structurally similar isomers can be challenging.

  • Suboptimal Stationary Phase: The column's stationary phase may not have the right selectivity for these isomers.

    • Solution: For nonpolar hydrocarbons, a nonpolar stationary phase (e.g., dimethylpolysiloxane) is a good starting point. To enhance separation, consider a column with a different selectivity, such as a phenyl-substituted phase, which can provide shape selectivity.

  • Incorrect Temperature Program: A poorly optimized temperature program can lead to co-elution.

    • Solution: Start with a lower initial temperature and use a slower temperature ramp rate. This will increase the interaction time of the analytes with the stationary phase and improve resolution.

  • Column Overload: Injecting too much sample can lead to broad, overlapping peaks.

    • Solution: Dilute the sample or use a smaller injection volume.

Q2: Can I use GC to obtain pure samples of each isomer?

A2: Yes, this is possible with preparative GC.

  • Solution: Preparative GC systems are equipped with larger columns that can handle larger sample loads. The effluent from the column is split between a detector and a collection port, allowing for the isolation of individual isomers as they elute.

  • Analytical Method Development: First, develop an analytical GC method that provides good separation of the isomers using a capillary column.

  • Scale-Up to Preparative GC: Transfer the method to a preparative GC system with a larger diameter column packed with a similar stationary phase.

  • Injection: Inject the this compound isomer mixture.

  • Separation: Run the optimized temperature program.

  • Fraction Collection: As each isomer peak elutes and is detected, manually or automatically collect the corresponding fraction in a cold trap.

  • Purity Analysis: Analyze the collected fractions by analytical GC to confirm their purity.

High-Performance Liquid Chromatography (HPLC)

For non-volatile compounds or for separations at room temperature, HPLC is the method of choice. For nonpolar compounds like this compound, normal-phase or reversed-phase chromatography can be employed.

Q1: I am trying to separate the isomers using reversed-phase HPLC, but they are eluting together at the solvent front.

A1: This indicates that the compounds are not retained on the nonpolar stationary phase.

  • Mobile Phase is Too Strong: In reversed-phase HPLC, a high percentage of organic solvent in the mobile phase will cause nonpolar compounds to elute quickly.

    • Solution: Increase the polarity of the mobile phase by increasing the percentage of water. However, for very nonpolar compounds, this may not be sufficient.

  • Consider Normal-Phase HPLC: Normal-phase chromatography is often better suited for the separation of nonpolar isomers.

    • Solution: Use a polar stationary phase (e.g., silica or alumina) with a nonpolar mobile phase (e.g., hexane with a small amount of a slightly more polar solvent like isopropanol or ethyl acetate as a modifier).

Q2: In normal-phase HPLC, my peaks are broad and show poor shape.

A2: Peak broadening in normal-phase HPLC can be caused by several factors.

  • Active Sites on the Stationary Phase: Unwanted interactions with the stationary phase can lead to peak tailing.

    • Solution: Add a small amount of a polar modifier (e.g., an alcohol) to the mobile phase to block active sites.

  • Water Content in the Mobile Phase: The amount of water in the mobile phase can significantly affect retention and peak shape in normal-phase chromatography.

    • Solution: Carefully control the water content of your solvents to ensure reproducible results.

  • Column and Mobile Phase Selection: Choose a normal-phase column (e.g., silica gel). Start with a nonpolar mobile phase such as hexane.

  • Method Development: Develop an analytical method by introducing a polar modifier (e.g., isopropanol) to the mobile phase to achieve separation. An isocratic elution is often sufficient for isomers.

  • Scale-Up: Scale the method to a preparative column with the same stationary phase.

  • Sample Loading: Dissolve the isomer mixture in the mobile phase and inject it onto the column.

  • Fraction Collection: Collect fractions as they elute from the column, using a UV detector if the compounds have any chromophores, or a refractive index detector.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC or GC to determine their purity.

HPLC_Workflow start Start with Isomer Mixture method_dev Develop Analytical Normal-Phase Method start->method_dev scale_up Scale Up to Preparative Column method_dev->scale_up inject Inject Sample scale_up->inject elute Elute with Optimized Mobile Phase inject->elute collect Collect Fractions elute->collect analyze Analyze Fraction Purity collect->analyze end Pure Isomer Fractions analyze->end

Preparative HPLC Workflow

Conclusion

The separation of cis and trans isomers of this compound requires a systematic approach and careful optimization of the chosen technique. Fractional distillation is a good option for large-scale separation if the boiling point differences are significant. Fractional crystallization can be a cost-effective method for obtaining one isomer in high purity. For high-resolution separation and the isolation of all isomers, preparative gas or liquid chromatography are the most powerful tools. By understanding the principles behind each technique and following a logical troubleshooting process, researchers can successfully isolate the desired this compound isomers for their specific applications.

References

resolving common issues in the spectroscopic analysis of perhydroacenaphthene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the spectroscopic analysis of perhydroacenaphthene (dodecahydroacenaphthylene). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the characterization of this saturated tricyclic hydrocarbon. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the acquisition of high-quality, interpretable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Troubleshooting and FAQs

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. However, the analysis of conformationally complex and non-polar compounds like this compound can present unique challenges.

FAQ 1: Why are the proton signals in my ¹H NMR spectrum of this compound broad and poorly resolved?

Broadening of proton signals in the ¹H NMR spectrum of this compound is a common issue that can obscure coupling information and hinder accurate integration. Several factors can contribute to this phenomenon:

  • Conformational Dynamics: this compound exists as a mixture of stereoisomers, each with multiple accessible conformations. If the rate of interconversion between these conformations is on the same timescale as the NMR experiment, it can lead to exchange broadening of the NMR signals.

  • Sample Concentration: At high concentrations, intermolecular interactions and aggregation of the non-polar this compound molecules can occur, leading to an increase in the local viscosity and a decrease in the rate of molecular tumbling. This results in shorter relaxation times and broader lines.[1][2]

  • Poor Shimming: An inhomogeneous magnetic field across the sample volume is a frequent cause of broad peaks.[1]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic species can significantly shorten relaxation times and cause severe peak broadening.

Troubleshooting Flowchart for Broad ¹H NMR Signals:

Caption: A stepwise guide to troubleshooting broad signals in the ¹H NMR spectrum of this compound.

Experimental Protocol: Variable Temperature (VT) NMR

  • Initial Setup: Acquire a standard ¹H NMR spectrum at room temperature.

  • Lower Temperature: Decrease the sample temperature by 20-30 °C and re-acquire the spectrum. If the broadening is due to conformational exchange, the signals may sharpen as the equilibrium is shifted towards the ground state conformation.

  • Higher Temperature: Increase the sample temperature by 20-30 °C increments. If the exchange rate increases significantly, you may observe a sharpening of the signals as they begin to coalesce into a time-averaged representation.[1]

FAQ 2: How do I choose the optimal deuterated solvent for this compound analysis?

The choice of solvent is critical as it can influence chemical shifts and the resolution of your spectrum. For the non-polar this compound, solubility is a key consideration.

Deuterated SolventTypical ¹H Residual Peak (ppm)Typical ¹³C Residual Peak (ppm)Comments
Chloroform-d (CDCl₃)7.2677.16Good choice for non-polar compounds.
Benzene-d₆ (C₆D₆)7.16128.06Can induce significant shifts (aromatic solvent-induced shifts, ASIS) which may help in resolving overlapping signals.[1]
Dichloromethane-d₂ (CD₂Cl₂)5.3253.84Another suitable option for non-polar analytes.
Acetone-d₆ ((CD₃)₂CO)2.0529.84, 206.26May be used if solubility in other solvents is an issue.

Data sourced from Cambridge Isotope Laboratories, Inc. and other academic resources. [3][4][5][6]

Expert Insight: If you are experiencing signal overlap in CDCl₃, re-running the sample in C₆D₆ is a valuable troubleshooting step. The anisotropic effect of the benzene ring can provide better spectral dispersion.[1]

FAQ 3: My ¹³C NMR spectrum of a this compound analogue shows fewer signals than expected. What could be the reason?

A common reason for observing fewer than the expected number of signals in a ¹³C NMR spectrum is accidental peak overlap, where carbons with very similar chemical environments have nearly identical chemical shifts.[7]

For complex saturated systems like this compound and its analogues (e.g., perhydroanthracenes), the chemical shifts of the sp³-hybridized carbons can be very close to one another.[8][9]

Troubleshooting Steps:

  • Use a Higher Field Magnet: A spectrometer with a higher magnetic field strength will increase the chemical shift dispersion, potentially resolving overlapping peaks.

  • Change the Solvent: As with ¹H NMR, changing the solvent can induce small changes in chemical shifts that may be sufficient to resolve overlapping signals.

  • Employ 2D NMR Techniques: A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) experiment can help to distinguish between different carbon environments by correlating them to their attached protons.

Mass Spectrometry (MS): Navigating Fragmentation and Artifacts

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule. For saturated hydrocarbons, understanding the fragmentation pathways is key to interpreting the spectrum correctly.

FAQ 1: What are the expected fragmentation patterns for this compound in electron ionization mass spectrometry (EI-MS)?

The mass spectrum of this compound (C₁₂H₂₀, MW: 164.29 g/mol ) will be characterized by a molecular ion peak (M⁺) and a series of fragment ions resulting from the cleavage of C-C bonds.[10][11][12]

For cyclic alkanes, fragmentation often involves the loss of small alkyl groups or the opening of the ring system.[13] Common fragmentation pathways include:

  • Loss of an ethyl group (-29 Da): A prominent peak at m/z 135.

  • Loss of a propyl group (-43 Da): A significant peak at m/z 121.

  • Loss of a butyl group (-57 Da): A peak at m/z 107.

The base peak in the spectrum is often a stable carbocation fragment.

Logical Flow for Interpreting the Mass Spectrum of a Saturated Hydrocarbon:

Caption: A systematic approach to the interpretation of the mass spectrum of a saturated hydrocarbon like this compound.

FAQ 2: I am observing unexpected peaks in my GC-MS analysis of this compound. Could these be artifacts?

Yes, artifact formation can occur during GC-MS analysis, especially when dealing with high-boiling point compounds and a heated injector.[14][15][16][17] Potential sources of artifacts include:

  • Thermal Degradation: Although this compound is a stable molecule, high temperatures in the GC inlet or column could potentially induce some isomerization or degradation, leading to unexpected peaks.

  • Column Bleed: At high temperatures, the stationary phase of the GC column can degrade and elute, producing a characteristic pattern of peaks in the mass spectrum.

  • Contamination: Contaminants in the sample, solvent, or GC system can lead to extraneous peaks.

Protocol for Identifying GC-MS Artifacts:

  • Run a Blank: Inject a sample of the pure solvent to identify any peaks originating from the solvent or the system.

  • Lower the Injector Temperature: If thermal degradation is suspected, try lowering the injector temperature in increments to see if the intensity of the unknown peak decreases.

  • Check for Column Bleed: Consult the column manufacturer's documentation for the characteristic mass spectrum of column bleed and compare it to your data.

  • Verify with a Direct Infusion MS: If possible, analyze the sample via direct infusion into the mass spectrometer to bypass the GC and determine if the unexpected peaks are still present.

Vibrational Spectroscopy (IR and Raman): Interpreting the Spectra of Saturated Hydrocarbons

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. For this compound, these techniques are primarily used to confirm the presence of C-H and C-C single bonds and to analyze the overall "fingerprint" of the molecule.

FAQ 1: What are the key features to look for in the IR spectrum of this compound?

The IR spectrum of a saturated hydrocarbon like this compound is dominated by C-H and C-C vibrational modes.[18]

Wavenumber (cm⁻¹)Vibration TypeIntensity
2850-3000C-H stretch (sp³ C-H)Strong
1450-1470C-H bend (scissoring)Medium
1370-1380C-H bend (methyl rock - if present as an impurity)Weak-Medium
< 1300C-C stretch and other C-H bends (Fingerprint Region)Complex, Weak-Medium

Expert Insight: The region below 1500 cm⁻¹ is known as the fingerprint region. While specific peak assignments can be challenging without computational modeling, the overall pattern is unique to the molecule and can be used for identification by comparison to a reference spectrum.[18]

FAQ 2: Why is my Raman signal for this compound so weak?

A common challenge in Raman spectroscopy is the inherently weak nature of the Raman scattering effect.[19][20][21] This can be particularly problematic for non-polar, saturated hydrocarbons which lack functional groups that would enhance the Raman signal.

Troubleshooting Weak Raman Signals:

  • Increase Laser Power: A higher laser power will increase the intensity of the Raman signal. However, be cautious of potential sample heating or damage.

  • Increase Acquisition Time: A longer acquisition time allows for the collection of more scattered photons, improving the signal-to-noise ratio.

  • Check for Fluorescence: Although less common for saturated hydrocarbons, fluorescence from impurities can overwhelm the weak Raman signal. If fluorescence is present, consider using a laser with a longer wavelength (e.g., 785 nm or 1064 nm).[19]

  • Optimize Focusing: Ensure the laser is correctly focused on the sample to maximize the collection of the Raman signal.

Workflow for Optimizing Raman Spectroscopy:

Caption: A procedural guide for improving the quality of Raman spectra for weakly scattering samples like this compound.

References

Technical Support Center: Strategies for Scaling Up Perhydroacenaphthene Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of perhydroacenaphthene (dodecahydroacenaphthylene). This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this important chemical intermediate. This compound serves as a crucial precursor in the synthesis of alkyladamantanes, which have applications in nanotechnology and the development of antidementia agents.[1] It is also explored as a potential liquid organic hydrogen carrier (LOHC).

The complete saturation of acenaphthene via catalytic hydrogenation is the primary route to this compound. While straightforward on a lab scale, scaling up this process introduces significant challenges related to heat and mass transfer, catalyst performance, and operational safety.[2][3][4][5] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to navigate these complexities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when scaling up the hydrogenation of acenaphthene?

A1: When moving from a laboratory bench to a pilot or production scale, several factors that are negligible in small flasks become process-defining challenges. The most critical are:

  • Heat Transfer: Hydrogenation is a highly exothermic reaction. The surface-area-to-volume ratio decreases dramatically as reactor size increases, making heat dissipation a primary challenge.[3][6] Inadequate heat removal can lead to temperature runaways, reducing selectivity, degrading the catalyst, and posing significant safety risks.[7]

  • Mass Transfer: The reaction is a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Efficient mixing is required to ensure hydrogen is sufficiently dissolved in the liquid phase and transported to the catalyst surface. What is easily achieved with a magnetic stir bar in a flask requires carefully designed impellers and agitation rates in a large reactor to avoid the reaction becoming mass-transfer limited.[3][4]

  • Catalyst Handling and Concentration: On a large scale, the handling of pyrophoric catalysts like Raney Nickel requires strict safety protocols. The catalyst-to-substrate ratio must be optimized for cost-effectiveness and to manage the exothermic heat release.

  • Safety: Handling large quantities of flammable hydrogen gas under pressure necessitates robust safety engineering, including properly rated reactors, pressure relief systems, and comprehensive operational protocols.[8][9][10]

Q2: Which catalyst is best suited for the complete hydrogenation of acenaphthene to this compound?

A2: The choice of catalyst depends on the desired balance of activity, selectivity, cost, and process conditions.

  • Noble Metal Catalysts (Pd, Pt, Ru, Rh): These are highly active and can operate under milder conditions (lower temperatures and pressures) than non-precious metal catalysts.[11]

    • Palladium on Carbon (Pd/C): A commonly used and effective catalyst, often providing high yields.[11]

    • Ruthenium (Ru) and Rhodium (Rh) Catalysts: These have been shown to selectively produce specific cis-isomers of this compound at high yields.[12][13]

  • Raney Nickel (Raney Ni): A cost-effective alternative to noble metals, making it suitable for industrial-scale production.[14] However, it typically requires more forcing conditions, such as higher temperatures (e.g., 180°C) and pressures (e.g., 4.0 MPa), to achieve complete saturation.[1][14]

Q3: My reaction is stalling, resulting in incomplete conversion. What are the likely causes?

A3: Incomplete conversion is a common issue. The root cause is often one of the following:

  • Catalyst Deactivation: The catalyst may be poisoned by impurities in the acenaphthene feedstock (e.g., sulfur compounds from coal tar) or the solvent.[11][15][16] It could also be old or improperly activated.

  • Insufficient Hydrogen Availability: This can be due to a leak in the system, inadequate hydrogen pressure, or poor gas-liquid mass transfer (inefficient stirring), which prevents hydrogen from reaching the catalyst surface.[4]

  • Low Temperature: The reaction rate may be too slow at the current operating temperature. While higher temperatures increase the rate, they can also promote side reactions if not carefully controlled.

  • Reaction Equilibrium: While hydrogenation is generally irreversible, at very high conversions, the partial pressure of hydrogen may drop to a point where the reaction rate slows significantly.

Q4: I am observing significant amounts of partially hydrogenated intermediates, like tetrahydroacenaphthene. How can I improve selectivity towards the fully saturated product?

A4: The formation of intermediates indicates that the hydrogenation is not proceeding to completion. To drive the reaction forward, consider the following:

  • Increase Reaction Time: Allow more time for the final saturation steps to occur.

  • Increase Hydrogen Pressure: Higher hydrogen pressure increases the concentration of dissolved hydrogen, favoring complete saturation.

  • Increase Temperature: Modestly increasing the temperature can enhance the reaction rate for the more sterically hindered aromatic rings. However, this must be balanced against potential side reactions.

  • Change Catalyst: Some catalysts are more active for aromatic ring saturation than others. For instance, Rhodium and Ruthenium are known for their high activity in arene hydrogenation.[13][17]

Q5: What are the essential safety precautions for high-pressure hydrogenation?

A5: Safety is paramount. Key precautions include:

  • Proper Equipment: Use a reactor and fittings rated for the intended temperature and pressure. Ensure the reactor has a functioning pressure relief valve or rupture disc.[10]

  • Inert Atmosphere Purging: Before introducing hydrogen, the reactor must be purged with an inert gas like nitrogen to remove all oxygen and prevent the formation of an explosive mixture.[8][10]

  • Leak Testing: Always perform a leak test with nitrogen before charging with hydrogen.[8][10]

  • Catalyst Handling: Handle pyrophoric catalysts (like dry Pd/C or Raney Ni) under an inert atmosphere or wetted with solvent to prevent ignition upon contact with air.[18][19]

  • Ventilation: All operations should be conducted in a well-ventilated area or a fume hood to prevent the accumulation of hydrogen.[8][9]

  • Controlled Venting: Residual hydrogen must be safely vented outdoors or into a designated exhaust system after the reaction.[8]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the scale-up of this compound production.

Issue Potential Cause Recommended Solution
1. Low or Stalled Conversion A. Catalyst Poisoning: Impurities (sulfur, halides) in the starting material or solvent are deactivating the catalyst.[15][20]1. Purify the acenaphthene starting material, for example, by recrystallization from ethanol.[1][14] 2. Use high-purity, degassed solvents. 3. Increase catalyst loading as a temporary measure, but address the root cause of contamination.
B. Poor Mass Transfer: Inefficient mixing leads to hydrogen starvation at the catalyst surface.[3][4]1. Increase the agitation (stirring) speed to improve gas dispersion and solid suspension. 2. Evaluate the reactor's impeller design for suitability in three-phase reactions. 3. Consider using a solvent that has higher hydrogen solubility.
C. Insufficient Hydrogen Pressure: The partial pressure of hydrogen is too low to drive the reaction to completion.1. Check the system for leaks. 2. Increase the operating hydrogen pressure within the safety limits of the reactor.
2. Poor Selectivity (Intermediates Present) A. Insufficient Reaction Time/Energy: The reaction conditions are not aggressive enough to saturate the final aromatic ring.1. Extend the reaction time and monitor progress via GC or HPLC. 2. Gradually increase the reaction temperature, monitoring for byproduct formation. 3. Increase hydrogen pressure.[11]
B. Inappropriate Catalyst: The chosen catalyst may be less effective for aromatic hydrogenation compared to olefinic bond reduction.1. Switch to a more active catalyst for arene hydrogenation, such as Rh/C, Ru/C, or Pearlman's catalyst (Pd(OH)₂/C).[13][15]
3. Runaway Reaction / Poor Temperature Control A. Exotherm Management: The rate of heat generation exceeds the reactor's cooling capacity.[6][7]1. Reduce the initial concentration of the substrate (acenaphthene). 2. Feed the substrate or hydrogen gradually to control the reaction rate. 3. Ensure the reactor's cooling system is operating at maximum capacity and the heat transfer fluid is at the correct temperature. 4. Reduce the catalyst loading to slow down the initial reaction rate.
4. Difficulty Filtering Catalyst Post-Reaction A. Fine Catalyst Particles: The catalyst particles are too fine, clogging the filter medium.1. Use a catalyst with a larger particle size if available. 2. Use a filter aid like Celite. Ensure the Celite bed is properly packed. 3. Allow the catalyst to settle completely before starting filtration/decantation.
B. Pyrophoric Catalyst Hazard: The catalyst may ignite upon exposure to air on the filter paper.[18][19]1. Do not allow the filter cake to dry out. Keep it wet with solvent at all times.[19] 2. Purge the filtration apparatus with an inert gas (e.g., nitrogen or argon) before and during filtration.

Experimental Protocols & Data

Protocol 1: Lab-Scale Batch Hydrogenation of Acenaphthene

This protocol describes a typical procedure for the complete hydrogenation of acenaphthene in a laboratory-scale high-pressure autoclave.

Materials:

  • Acenaphthene (purified by recrystallization)[14]

  • 5% Palladium on Carbon (Pd/C) or Raney Nickel (Raney Ni)

  • Solvent (e.g., ethanol, or this compound itself as the solvent)[11]

  • High-pressure autoclave (e.g., Parr reactor) equipped with a mechanical stirrer, gas inlet/outlet, pressure gauge, and temperature controller.

Procedure:

  • Preparation: Ensure the autoclave is clean and dry.

  • Charging the Reactor:

    • Under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen), add the catalyst (e.g., 5-10% w/w relative to acenaphthene) to the autoclave vessel.

    • Add the solvent, followed by the acenaphthene. The total liquid volume should not exceed two-thirds of the reactor's capacity.[10]

  • Sealing and Purging:

    • Seal the reactor securely, tightening the bolts in a crisscross pattern to ensure an even seal.[8]

    • Purge the reactor system by pressurizing with nitrogen to ~5 bar and then venting. Repeat this cycle at least 3-5 times to remove all oxygen.[10]

  • Leak Test: Pressurize the sealed reactor with nitrogen to the maximum intended operating pressure. Monitor the pressure for at least 30 minutes. A stable pressure indicates the system is leak-free.[10]

  • Hydrogenation:

    • After a successful leak test, vent the nitrogen and purge the system with hydrogen gas (2-3 cycles).

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 4-10 bar for Pd/C, or up to 40 bar (4.0 MPa) for Raney Ni).[1][11]

    • Begin stirring at a high rate (e.g., >500 RPM) to ensure good gas-liquid mixing.

    • Heat the reactor to the target temperature (e.g., 100-170°C).[11]

    • Monitor the reaction by observing the hydrogen uptake on the pressure gauge. The pressure will drop as hydrogen is consumed. Maintain the pressure by adding more hydrogen as needed.

    • Continue the reaction for the specified time (e.g., 5-8 hours) or until hydrogen uptake ceases.[1]

  • Shutdown and Work-up:

    • Stop heating and allow the reactor to cool to room temperature.

    • Stop the stirrer.

    • Carefully vent the excess hydrogen to a safe location.[8]

    • Purge the reactor with nitrogen (3 cycles) to remove all residual hydrogen.

    • Open the reactor.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Crucially, keep the catalyst wet with solvent during filtration to prevent ignition. [19]

  • Purification:

    • Remove the solvent from the filtrate by rotary evaporation.

    • The crude this compound can be purified by fractional distillation under reduced pressure to separate it from any intermediates or byproducts.

Data Presentation: Catalyst and Condition Comparison
CatalystSupportTypical Temperature (°C)Typical Pressure (bar)AdvantagesDisadvantages
Raney Ni N/A180 - 22040 - 80Low cost, suitable for industrial scale.[14]Requires high temperature and pressure; pyrophoric.
5% Pd/C Carbon100 - 1704 - 10High activity at milder conditions, good yield.[11]Higher cost than nickel; can be poisoned.
5% Ru/C Carbon100 - 200>100High activity, can provide high selectivity for specific cis-isomers.[13]High cost, may require very high pressure.
5% Rh/C Carbon80 - 180>100Similar to Ru/C, high activity and selectivity for cis-isomers.[13]High cost, may require very high pressure.
Data Presentation: Physical Properties of Key Compounds
CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
Acenaphthene C₁₂H₁₀154.2193.6279
This compound C₁₂H₂₀164.29~36~235

Data sourced from PubChem and LookChem.[12][21]

Visualizations

Workflow and Troubleshooting Diagrams

The following diagrams illustrate the general production workflow and a decision-making process for troubleshooting common issues.

G cluster_prep Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Purification P1 Purify Acenaphthene (e.g., Recrystallization) R1 Charge Reactor with Reactants & Catalyst P1->R1 P2 Select & Prepare Catalyst (e.g., Pd/C, Raney Ni) P2->R1 R2 Seal, Purge with N2, & Leak Test R1->R2 R3 Charge with H2 & Heat to Target Temp R2->R3 R4 Monitor H2 Uptake & Maintain Pressure R3->R4 W1 Cool, Vent H2, & Purge with N2 R4->W1 Reaction Complete W2 Filter Catalyst Safely (e.g., through Celite) W1->W2 W3 Remove Solvent W2->W3 W4 Purify Product (e.g., Distillation) W3->W4 End Final Product: This compound W4->End

Caption: General workflow for this compound production.

G Start Problem: Low Conversion / Stalled Reaction Q1 Is the system maintaining pressure? Start->Q1 A1_Yes Check Mass Transfer Q1->A1_Yes Yes A1_No Fix System Leak Q1->A1_No No Q2 Is agitation speed maximized? A1_Yes->Q2 End Re-run Experiment A1_No->End A2_Yes Check Catalyst Activity Q2->A2_Yes Yes A2_No Increase Agitation Q2->A2_No No Q3 Is catalyst fresh? Is feedstock pure? A2_Yes->Q3 A2_No->End A3_Yes Increase Temp/Pressure Q3->A3_Yes Yes A3_No Use Fresh Catalyst / Purify Feedstock Q3->A3_No No A3_Yes->End A3_No->End

References

safe handling and storage procedures for perhydroacenaphthene

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: This guide has been developed to address the safe handling and storage of perhydroacenaphthene. It has come to our attention that a comprehensive, publicly available Safety Data Sheet (SDS) from a major chemical supplier for this compound is not readily accessible. This is not an uncommon situation for specialized research chemicals.

Therefore, this technical support center adopts a precautionary principle. The guidance provided is based on the known physical properties of this compound and infers potential hazards from structurally analogous, well-characterized saturated polycyclic aliphatic hydrocarbons such as decalin (decahydronaphthalene). The core of this document is to empower you, the researcher, to conduct a thorough, laboratory-specific risk assessment before use. This guide is a supplement to, not a replacement for, a formal risk assessment conducted by qualified personnel.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic physical properties?

This compound (CAS No. 2146-36-3), also known as dodecahydroacenaphthylene, is the fully saturated derivative of acenaphthene. It is a stable hydrocarbon compound used as an intermediate in the synthesis of adamantane derivatives and has applications in nanotechnology.[1][2] Its known physical properties are summarized in the table below.

Q2: What are the primary potential hazards of this compound?

While specific toxicity data for this compound is limited, data from analogous compounds like decalin suggest several potential hazards that must be assumed until proven otherwise. These include:

  • Flammability: this compound has a flash point of 78.7 °C, indicating it is a combustible liquid.[3] Analogous compounds are flammable and their vapors can form explosive mixtures with air.

  • Aspiration Hazard: If swallowed, there is a significant risk of the liquid entering the airways, which can be fatal.[3] This is a common hazard for low-viscosity hydrocarbons.

  • Skin and Eye Irritation: Direct contact may cause skin irritation.[4] More reactive analogs can cause severe skin burns and serious eye damage.[3]

  • Inhalation Toxicity: Vapors may cause respiratory tract irritation.[4] Inhaling high concentrations of analogous compounds can be toxic.[3]

  • Aquatic Toxicity: Many hydrocarbons are toxic to aquatic life with long-lasting effects.[3]

Q3: What Personal Protective Equipment (PPE) should I wear when handling this compound?

Given the inferred hazards, a comprehensive suite of PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required. For splash hazards, use a face shield in conjunction with goggles.[5]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[6]

  • Body Protection: A flame-resistant lab coat is essential. For larger quantities or tasks with a high splash risk, consider a chemical-resistant apron.[3]

  • Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation of vapors.[5]

Q4: What are the proper storage conditions for this compound?

This compound should be stored according to the following guidelines, which are best practices for combustible hydrocarbons:

  • Container: Keep in a tightly sealed, properly labeled container.[6]

  • Location: Store in a cool, dry, well-ventilated area designated for flammable/combustible liquids.[6]

  • Ignition Sources: Store away from all sources of heat, sparks, and open flames.[4][5]

  • Incompatibilities: Segregate from strong oxidizing agents (e.g., peroxides, nitrates, perchlorates).[4]

  • Temperature: A recommended storage temperature is between 2-8°C.[3]

Troubleshooting Guide

Issue: I can't find a detailed Safety Data Sheet (SDS) for this compound. What should I do?

Solution: This is the central challenge this guide addresses. The absence of a complete SDS necessitates a more rigorous approach to safety.

  • Do Not Proceed: Do not begin any experiment assuming the substance is benign.

  • Information Gathering: Collect all available data on the chemical (physical properties, structure) and its closest structural analogs (e.g., decalin, perhydrofluorene).

  • Conduct a Risk Assessment: Follow the detailed protocol outlined in this guide (See "Experimental Protocols" section) to perform a comprehensive, documented risk assessment.[7][8] This assessment will form the basis of your laboratory-specific Standard Operating Procedure (SOP).

  • Consult Safety Professionals: Involve your institution's Environmental Health & Safety (EHS) department in the risk assessment process. Their expertise is invaluable.

Issue: A small amount of this compound has spilled inside the chemical fume hood.

Solution:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Containment: Ensure the fume hood sash is kept at the lowest practical height to maintain containment.

  • Use Absorbent: Cover the spill with a non-combustible absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad. Do not use combustible materials like paper towels.[2][5]

  • Collection: Using non-sparking tools, carefully scoop the absorbent material into a designated, labeled hazardous waste container.[1]

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Documentation: Report the spill to your laboratory supervisor and EHS department as per institutional policy.

Issue: The this compound appears discolored or has been stored for a long time. Is it safe to use?

Solution: While this compound is a saturated hydrocarbon and less prone to peroxide formation than unsaturated compounds or ethers, prolonged storage of any chemical can present risks.

  • Visual Inspection: If there is any sign of discoloration, precipitation, or container degradation, do not use the chemical.

  • Peroxide Formation: Although less likely, analogous saturated cyclic hydrocarbons like decalin can form explosive peroxides over time, especially if exposed to air and light.[4][5] If the chemical has been stored for over a year, it is prudent to test for peroxides using commercially available test strips before use, especially if distillation is planned.

  • Disposal: If in doubt about the chemical's integrity, it is safest to dispose of it as hazardous waste. Contact your EHS department for proper disposal procedures.

Data Presentation

PropertyValueSource
CAS Number 2146-36-3[3]
Molecular Formula C₁₂H₂₀[3]
Molecular Weight 164.29 g/mol [1]
Melting Point 36 °C[1][3]
Boiling Point 235 °C[1][3]
Flash Point 78.7 °C[3]
Density 0.939 g/cm³[3]
Storage Temperature 2-8 °C[1][3]
Inferred Hazards Combustible Liquid, Aspiration Hazard, Skin/Eye Irritant, Inhalation Toxicity, Aquatic Toxicity[3][4]

Experimental Protocols

Protocol: Conducting a Laboratory-Scale Risk Assessment for this compound in the Absence of a Complete SDS

This protocol guides the user through a systematic process to evaluate and mitigate risks associated with using a chemical with incomplete safety data.[8]

  • Step 1: Identify Hazards

    • Document the known physical properties of this compound (see table above).

    • Identify at least two structurally analogous compounds with complete SDS (e.g., decalin, dodecahydrofluorene).

    • Review the SDS for these analogs, focusing on GHS hazard statements (H-phrases), pictograms, and required precautionary statements (P-phrases).[3][9]

    • Create a "presumed hazard" list for this compound, adopting the most stringent hazards from the analogous compounds.

  • Step 2: Evaluate the Process

    • Detail every step of the planned experiment where this compound will be used.

    • For each step, identify the quantity of material to be used, the operating temperature and pressure, and potential routes of exposure (inhalation, dermal contact, ingestion, injection).[8]

    • Consider the potential for generating aerosols, vapors, or dust.

  • Step 3: Determine Risk Level

    • For each step of the process, combine the presumed hazard with the potential for exposure to estimate the level of risk (e.g., low, medium, high).

    • Example: "Heating 50 mL of this compound (presumed flammable, inhalation toxin) to 100°C" poses a high risk due to increased vapor pressure and fire potential.

  • Step 4: Implement Control Measures

    • Based on the risk level, define specific control measures using the hierarchy of controls:

      • Elimination/Substitution: Can a less hazardous, better-characterized chemical be used?

      • Engineering Controls: Mandate the use of a certified chemical fume hood. If heating, use a heating mantle with a thermocouple controller, not an open flame.

      • Administrative Controls: Develop a written Standard Operating Procedure (SOP). Restrict access to the area during the experiment. Ensure personnel are trained on the specific risks.

      • Personal Protective Equipment (PPE): Specify the exact type of gloves, eye protection, and lab coat required based on the presumed hazards.

  • Step 5: Plan for Emergencies

    • Based on the presumed hazards, detail specific emergency procedures.

    • What is the procedure for a skin/eye contact? (e.g., "Flush with water for 15 minutes and seek immediate medical attention").[6]

    • What is the procedure for a spill? (e.g., "Evacuate, alert others, use non-combustible absorbent").[5]

    • Ensure the appropriate spill kit and fire extinguisher (e.g., dry chemical, CO₂) are readily accessible.[6]

  • Step 6: Documentation and Review

    • Document the entire risk assessment. This document is a formal record.

    • Have the risk assessment and the resulting SOP reviewed and approved by the Principal Investigator and the institution's EHS department before any work begins.[7]

Mandatory Visualization

G cluster_0 Decision-Making Workflow for Chemicals with Incomplete Safety Data cluster_1 Standard Protocol cluster_2 Enhanced Precautionary Protocol start Start: New Experiment with this compound sds_check Q: Is a complete, authoritative SDS available? start->sds_check sds_yes Follow procedures and controls specified in SDS sds_check->sds_yes Yes sds_no STOP WORK sds_check->sds_no No end_yes Proceed with Experiment sds_yes->end_yes gather_info Gather Data: 1. Known Physical Properties 2. SDS of Structural Analogs (e.g., Decalin) sds_no->gather_info risk_assess Conduct & Document Formal Risk Assessment (See Protocol) gather_info->risk_assess ehs_review Review with PI & EHS risk_assess->ehs_review develop_sop Develop Lab-Specific SOP ehs_review->develop_sop end_no Proceed with Experiment under SOP develop_sop->end_no

Caption: Workflow for handling chemicals with incomplete safety data.

References

methods for removing impurities from perhydroacenaphthene samples

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Perhydroacenaphthene

Welcome to the technical support resource for the purification of this compound (also known as dodecahydroacenaphthylene). This guide is designed for researchers, scientists, and drug development professionals who utilize this high-energy-density hydrocarbon as a key intermediate or final product. This compound is a crucial precursor in the synthesis of advanced materials and pharmaceutical agents, including alkyladamantanes for nanotechnology applications.[1][2] Achieving high purity is paramount for ensuring predictable reaction outcomes, final product integrity, and regulatory compliance.

This document provides in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during the purification process.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of this compound, typically synthesized via the catalytic hydrogenation of acenaphthene.[3]

Issue 1: My crude product is a slurry or contains fine black/grey particles after synthesis.

Question: I've completed the hydrogenation of acenaphthene using a heterogeneous catalyst (e.g., Raney Ni, Pd/C), and the resulting liquid contains suspended solids. How do I effectively remove the catalyst without losing a significant amount of product?

Answer: This is the most common and critical first step in your purification workflow. The suspended solids are residual hydrogenation catalyst, which must be removed completely to prevent downstream contamination and potential catalysis of side reactions.

Causality: Heterogeneous catalysts like Raney Nickel or Palladium on Carbon are insoluble in the reaction medium. Their high surface area, crucial for catalytic activity, results in very fine particles that can be difficult to filter. Improper removal can lead to product contamination with heavy metals.

Recommended Protocol: Catalyst Filtration

  • Inert Atmosphere Blanketing: If possible, perform the initial filtration steps under an inert atmosphere (e.g., Nitrogen or Argon). Catalysts like Raney Ni can be pyrophoric, especially after use and when dry.

  • Selection of Filtration Medium:

    • For coarse particles, a standard laboratory filter paper may suffice.

    • For the fine particles typical of these catalysts, a filtration aid like Celite® (diatomaceous earth) is strongly recommended.

  • Step-by-Step Celite Filtration: a. Place a sintered glass funnel (medium porosity) on a clean filter flask. b. Add a small amount of a solvent in which your product is soluble (e.g., ethanol, hexane) to the funnel, just enough to cover the sinter. c. Create a slurry of Celite in the same solvent and pour it into the funnel to form a "pad" approximately 1-2 cm thick. d. Apply gentle vacuum to settle the pad and wash it with fresh solvent until the filtrate runs clear. This removes any Celite fines. e. Carefully decant your crude product mixture onto the Celite pad. Avoid disturbing the pad surface. f. Wash the reaction flask with several small portions of fresh solvent and pass these washes through the filter to ensure complete product recovery. g. Continue to apply vacuum until the Celite pad is as dry as possible.

  • Post-Filtration Analysis: The resulting filtrate should be a clear, particle-free liquid. If it remains cloudy, a second filtration through a finer medium or a fresh Celite pad may be necessary.

Trustworthiness Check: A simple visual inspection for particulates is the first check. For quantitative assurance, consider trace metal analysis (e.g., ICP-MS) on your final product if catalyst leaching is a concern for your application.

Issue 2: GC analysis of my filtered product shows multiple peaks, including unreacted starting material.

Question: My this compound sample is free of catalyst but shows low purity (<95%) by Gas Chromatography (GC), with significant peaks corresponding to acenaphthene and other, unidentified compounds.

Answer: This indicates an incomplete reaction or the presence of side-products. The most likely impurities are unreacted acenaphthene, partially hydrogenated intermediates (e.g., tetrahydro- or octahydroacenaphthene), and potentially other polycyclic aromatic hydrocarbon (PAH) impurities from the starting material.[4] A two-stage approach of fractional distillation followed by column chromatography is the most robust solution.

Causality: The significant difference in boiling points between the aromatic starting material (acenaphthene) and the fully saturated product (this compound) makes fractional distillation an excellent method for bulk separation. Chromatography is then used to remove impurities with very similar boiling points.

This method is ideal for separating components with different volatilities on a larger scale.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
Acenaphthene154.21~27993-94
This compound 164.29 ~235 36
Data sourced from[4][5]

Experimental Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum jacketed or well-insulated Vigreux or packed column (e.g., with Raschig rings) for high efficiency. Use a vacuum distillation setup if your compounds are sensitive to high temperatures, though this compound is quite stable.

  • Distillation: a. Charge the distillation flask with the crude, filtered product and a few boiling chips or a magnetic stir bar. b. Slowly heat the flask. c. Collect fractions based on the temperature at the distillation head. The lower-boiling this compound (~235°C at atmospheric pressure) will distill first. d. A sharp increase in temperature will indicate the start of the distillation of higher-boiling impurities like acenaphthene (~279°C). e. Collect the main fraction corresponding to the boiling point of this compound.

  • Analysis: Analyze all collected fractions by GC to assess purity and determine which to combine.

For removing trace impurities that co-distill with the product.

Experimental Protocol:

  • Stationary Phase: Use silica gel with a particle size of 40-63 µm (230-400 mesh) for optimal resolution.[6]

  • Mobile Phase Selection: this compound is a non-polar hydrocarbon. Start with a non-polar solvent system.

    • Initial Choice: Pure hexane or petroleum ether.

    • Rationale: The non-polar product will travel quickly through the polar silica gel. More polar impurities (e.g., partially hydrogenated species with residual aromaticity) will have a stronger interaction with the silica and elute more slowly, allowing for separation.[7]

  • Column Packing: Pack the column using a "slurry" or "dry" method. Ensure the silica bed is well-compacted and free of air bubbles.[6]

  • Sample Loading: Dissolve the distilled product in a minimal amount of the mobile phase (hexane) and carefully load it onto the top of the silica column.

  • Elution and Fraction Collection: a. Begin eluting with hexane, maintaining a constant flow rate. b. Collect small, sequential fractions. c. Monitor the elution of your compound using Thin Layer Chromatography (TLC) or by analyzing fractions directly with GC.

  • Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, high-purity this compound.

Workflow for this compound Purification

The following diagram illustrates a typical decision-making workflow for purifying crude this compound.

PurificationWorkflow Crude Crude Reaction Mixture (Post-Hydrogenation) CatalystCheck Catalyst Present? Crude->CatalystCheck Filtration Step 1: Catalyst Filtration (e.g., Celite Pad) CatalystCheck->Filtration Yes FilteredProduct Clear, Filtered Product CatalystCheck->FilteredProduct No Filtration->FilteredProduct PurityCheck1 Purity > 99% by GC? FilteredProduct->PurityCheck1 Distillation Step 2: Fractional Distillation (Bulk Impurity Removal) PurityCheck1->Distillation No FinalProduct High-Purity This compound PurityCheck1->FinalProduct Yes DistilledProduct Distilled Product Distillation->DistilledProduct PurityCheck2 Purity > 99% by GC? DistilledProduct->PurityCheck2 Chromatography Step 3: Flash Chromatography (High-Purity Polishing) PurityCheck2->Chromatography No PurityCheck2->FinalProduct Yes Chromatography->FinalProduct End

Caption: A multi-step workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most effective analytical technique for assessing the purity of this compound?

A1: Gas Chromatography with a Flame Ionization Detector (GC-FID) is the most effective and widely used technique. It is ideal for separating and quantifying volatile and thermally stable hydrocarbons like this compound and its likely impurities. For definitive structural confirmation of the final product and potential impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable.[8][9]

Q2: Can I use crystallization to purify this compound?

A2: While crystallization is an excellent purification technique, it may be challenging for this compound.[10] Its low melting point (36°C) means you would need to perform a fractional crystallization at or below room temperature, which can be technically difficult to manage.[5] Recrystallization is, however, an excellent method for purifying the solid starting material, acenaphthene, from industrial sources before the hydrogenation step.[3]

Q3: My synthesis is supposed to yield a specific stereoisomer (cis or trans). How can I purify one from the other?

A3: The separation of stereoisomers is non-trivial as they often have very similar physical properties.

  • Selective Synthesis: The most effective approach is to control the stereochemical outcome during the synthesis. Different catalysts and reaction conditions can selectively produce cis- or trans-isomers. For example, hydrogenation with Ru or Rh-based catalysts at 80-200°C can selectively produce the high-boiling cis-isomer, while nickel-based catalysts at higher temperatures (200-250°C) favor the formation of trans-isomers.[11][12]

  • Preparative Chromatography: If a mixture is already formed, separation requires high-resolution preparative chromatography (either preparative GC or HPLC on specialized columns), which can be complex and costly to scale up.

Q4: What are the key safety precautions when handling this compound?

A4: Always consult the Safety Data Sheet (SDS) for the specific material you are handling.[13] General precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles.[14]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood.[15]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and metals.[13]

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[15]

References

Technical Support Center: Optimizing the Energy Density of Perhydroacenaphthene-Based Fuels

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of perhydroacenaphthene-based fuels. This document provides in-depth technical guidance, field-proven insights, and troubleshooting protocols to navigate the complexities of maximizing the energy density of these advanced fuels.

Conceptual Overview: The Significance of this compound in High-Energy-Density Fuels

This compound, the fully hydrogenated derivative of acenaphthene, is a tricyclic saturated hydrocarbon with the chemical formula C₁₂H₂₀.[1] Its compact and strained ring structure contributes to a high density (approximately 0.939 g/cm³) and a high volumetric net heat of combustion, making it a valuable component in the formulation of high-energy-density fuels.[1][2] These fuels are critical for applications where volume is a limiting factor, such as in advanced propulsion systems.[3] The optimization of this compound-based fuels involves not only its efficient synthesis but also the selective preparation of specific isomers and the strategic blending with other energetic compounds to further enhance performance.

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation of Acenaphthene

The primary route to this compound is the catalytic hydrogenation of acenaphthene.[4] The choice of catalyst and reaction conditions is critical to achieving high yield, purity, and desired isomer distribution.

Materials and Equipment:

  • Acenaphthene (high purity)

  • Catalyst (e.g., 5% Pd/C, Raney Ni, Ru/C)[1]

  • Solvent (e.g., 95% ethanol, this compound)[1][4]

  • High-pressure autoclave equipped with a magnetic stirrer and temperature control

  • Hydrogen gas (high purity)

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Methodology (Example using Pd/C catalyst): [4]

  • Purification of Acenaphthene: If starting with industrial-grade acenaphthene, recrystallize from 95% ethanol to remove catalyst inhibitors.[1]

  • Catalyst Preparation: In a high-pressure autoclave, add the 5% Pd/C catalyst (typically 1-5% by weight of acenaphthene).

  • Reaction Setup:

    • Add the solvent (this compound is a suitable solvent to avoid introducing impurities).[4]

    • Add the purified acenaphthene to the autoclave.

    • Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas, to remove any air.

  • Hydrogenation Reaction:

    • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 4-10 bar).[4]

    • Begin stirring and heat the reactor to the target temperature (e.g., 100-170 °C).[4]

    • Maintain the hydrogen pressure throughout the reaction by feeding more gas as it is consumed. Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction time can vary from a few hours to over ten hours depending on the specific conditions.[4]

  • Reaction Work-up:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen gas.

    • Filter the reaction mixture to remove the catalyst. The catalyst can often be recycled for several batches.[4]

    • If a solvent other than this compound was used, remove it using a rotary evaporator.

  • Product Analysis:

    • Analyze the product for purity and isomer distribution using Gas Chromatography-Mass Spectrometry (GC-MS).[5][6]

Experimental Workflow for this compound Synthesis

G cluster_prep Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Analysis Purification Acenaphthene Purification (Recrystallization) Catalyst_Prep Catalyst & Solvent Loading (e.g., 5% Pd/C in this compound) Purification->Catalyst_Prep Reaction_Setup Autoclave Setup & Purging (N2 then H2) Catalyst_Prep->Reaction_Setup Hydrogenation Hydrogenation Reaction (4-10 bar H2, 100-170 °C) Reaction_Setup->Hydrogenation Monitoring Monitor H2 Uptake Hydrogenation->Monitoring Workup Cooling, Venting & Filtration (Catalyst Removal) Monitoring->Workup Reaction Complete Solvent_Removal Solvent Removal (Rotary Evaporation) Workup->Solvent_Removal Analysis Product Analysis (GC-MS) Solvent_Removal->Analysis

Caption: A streamlined workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and analysis of this compound-based fuels.

Issue 1: Low or Incomplete Conversion of Acenaphthene

  • Question: My hydrogenation reaction is sluggish, and GC-MS analysis shows a significant amount of unreacted acenaphthene and/or partially hydrogenated intermediates (e.g., tetrahydroacenaphthene). What are the potential causes and solutions?

  • Answer:

    • Catalyst Deactivation: This is a primary suspect.

      • Poisoning: Sulfur or other impurities in the acenaphthene feedstock can poison noble metal catalysts.[7] Solution: Ensure the acenaphthene is of high purity. Recrystallization is an effective purification method.[1]

      • Fouling: High molecular weight byproducts can coat the catalyst surface, blocking active sites.[8] Solution: Optimize reaction conditions (temperature, pressure) to minimize side reactions. Consider a pre-filtration of the feedstock.

      • Sintering: High reaction temperatures can cause the metal particles on the catalyst support to agglomerate, reducing the active surface area.[9] Solution: Operate within the recommended temperature range for your specific catalyst.

    • Insufficient Hydrogen Pressure or Availability: The reaction is dependent on adequate hydrogen concentration at the catalyst surface. Solution: Ensure the hydrogen supply is sufficient and that the system is properly sealed to maintain pressure. Increase the hydrogen pressure within the recommended range to enhance the reaction rate.[4]

    • Inadequate Mixing: Poor agitation can lead to mass transfer limitations, where the reactants are not efficiently brought into contact with the catalyst. Solution: Increase the stirring speed to ensure the catalyst is well-suspended in the reaction mixture.

    • Suboptimal Temperature: The reaction rate is temperature-dependent. Solution: Gradually increase the temperature within the recommended range. However, be cautious of excessively high temperatures that can lead to side reactions and catalyst sintering.[10]

Issue 2: Poor Isomer Selectivity

  • Question: I am obtaining a mixture of cis and trans isomers of this compound, but my application requires a specific isomer. How can I control the stereochemistry of the product?

  • Answer: The isomer distribution is highly dependent on the catalyst and reaction conditions.

    • Catalyst Choice: Different catalysts favor the formation of different isomers. For instance, ruthenium (Ru) and rhodium (Rh) based catalysts can be used to selectively prepare the cis-isomer.[10]

    • Reaction Temperature and Pressure: These parameters can influence the equilibrium between isomers. For example, lower temperatures may favor the formation of the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer.

Issue 3: Catalyst Filtration is Difficult

  • Question: I am having trouble filtering the catalyst from the reaction mixture after the hydrogenation. The filter clogs quickly.

  • Answer: This is often due to the formation of very fine catalyst particles or the presence of colloidal byproducts.

    • Catalyst Quality: Ensure you are using a high-quality catalyst with a robust support.

    • Filtration Aid: Consider using a filter aid such as celite to improve the filtration rate.

    • Settling: Allow the reaction mixture to stand without stirring for a period to allow the catalyst to settle before decanting the supernatant and filtering the remaining slurry.

Troubleshooting Logic for Low Conversion

G cluster_catalyst Catalyst Deactivation Mechanisms Start Low Conversion of Acenaphthene Check_Catalyst Investigate Catalyst Activity Start->Check_Catalyst Check_H2 Verify Hydrogen Supply Start->Check_H2 Check_Mixing Assess Agitation Start->Check_Mixing Check_Temp Review Reaction Temperature Start->Check_Temp Poisoning Poisoning (e.g., Sulfur) Check_Catalyst->Poisoning Fouling Fouling (Byproducts) Check_Catalyst->Fouling Sintering Sintering (High Temp) Check_Catalyst->Sintering Solution_Pressure Solution: Increase H2 Pressure Check_H2->Solution_Pressure Solution_Stirring Solution: Increase Stirring Speed Check_Mixing->Solution_Stirring Solution_Temp Solution: Adjust Temperature Check_Temp->Solution_Temp Solution_Purify Solution: Purify Acenaphthene Poisoning->Solution_Purify Solution_Optimize Solution: Optimize Conditions Fouling->Solution_Optimize Sintering->Solution_Temp

Caption: A decision tree for troubleshooting low conversion rates.

Frequently Asked Questions (FAQs)

  • Q1: What is the theoretical maximum energy density of this compound?

    • A1: The energy density of a fuel is typically expressed in terms of its lower heating value (LHV) or net heat of combustion. For this compound, this value is in the range of high-performance hydrocarbon fuels. The exact value can vary slightly depending on the isomer.

  • Q2: How can I further increase the energy density of my this compound-based fuel?

    • A2: Beyond optimizing the synthesis of this compound itself, you can explore:

      • Synthesis of Derivatives: Introducing strained ring systems to the this compound backbone can increase its density and heat of formation.

      • Blending with High-Energy Additives: Incorporating other high-density compounds or energetic additives can improve the overall volumetric energy density of the fuel blend.

  • Q3: What are the key safety precautions when working with this compound and high-pressure hydrogenation?

    • A3: Always work in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. High-pressure hydrogenation should only be performed by trained personnel using certified equipment. Ensure the autoclave is properly maintained and operated within its pressure and temperature limits. Have a clear understanding of the emergency procedures for hydrogen leaks or fires.

  • Q4: How do I properly dispose of the catalyst and waste from the reaction?

    • A4: The used catalyst may be pyrophoric and should be handled with care. It should be deactivated by slow exposure to air or by quenching in water before disposal. All chemical waste should be disposed of in accordance with your institution's and local environmental regulations.

Data Presentation

Table 1: Physical and Chemical Properties of Acenaphthene and this compound

PropertyAcenaphtheneThis compound
Chemical Formula C₁₂H₁₀C₁₂H₂₀
Molar Mass 154.21 g/mol 164.29 g/mol
Appearance White to light yellow crystalline solidColorless liquid
Melting Point 93.6 °C~36 °C
Boiling Point 279 °C~235 °C
Density 1.024 g/cm³~0.939 g/cm³

Data sourced from publicly available chemical databases.

Table 2: Comparison of Catalysts for Acenaphthene Hydrogenation

CatalystTypical Temperature (°C)Typical Pressure (bar)Key AdvantagesPotential Issues
5% Pd/C 100-1704-10High yield, good activitySusceptible to sulfur poisoning
Raney Ni ~180>4Cost-effectiveRequires higher temperatures
Ru/C 80-200>100High selectivity for cis-isomersHigher cost, higher pressure needed
Rh/C 100-180>100High selectivity for cis-isomersHigher cost, higher pressure needed

Data compiled from various patents and research articles.[1][4][10]

References

Validation & Comparative

A Comparative Analysis of High-Density Fuels: Perhydroacenaphthene vs. JP-10

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of advanced propulsion systems, particularly for volume-limited applications such as missiles and specialized aircraft, the development of high-energy-density (HED) fuels is paramount. These fuels must offer maximum energy content within the smallest possible volume, alongside stringent performance characteristics like low-temperature fluidity and high thermal stability. This guide provides an in-depth technical comparison of two such molecules: JP-10, the established benchmark missile fuel, and perhydroacenaphthene, a saturated polycyclic hydrocarbon with potential as a high-density fuel component.

This analysis moves beyond a simple cataloging of properties, delving into the causality behind the performance differences and the standardized methodologies required to validate these critical fuel characteristics.

Introduction to the Contenders

JP-10 (Jet Propellant 10) is a synthetic, single-component fuel composed almost entirely of exo-tetrahydrodicyclopentadiene (C₁₀H₁₆).[1][2] Its unique, strained tricyclic structure is the key to its high density and volumetric energy content, making it the fuel of choice for systems like the Tomahawk cruise missile where range and payload are critically dependent on fuel energy density.[1][3] Unlike conventional kerosene-based jet fuels, JP-10 is synthesized through the catalytic hydrogenation of dicyclopentadiene, a process that yields a fuel with exceptional purity and specific performance attributes.[1]

This compound , also known as dodecahydroacenaphthylene (C₁₂H₂₀), is a fully hydrogenated (saturated) derivative of acenaphthene.[4][5] Its molecular structure, consisting of three fused cyclohexane rings, results in a dense, compact molecule.[4] While its primary current applications are as a chemical intermediate in the synthesis of adamantane derivatives for nanotechnology and pharmaceuticals, its high density and hydrocarbon nature make it a subject of interest for the formulation of advanced, high-performance fuels.[2][4][5]

Comparative Analysis of Core Fuel Properties

The operational efficacy of a fuel is determined by a suite of physical and chemical properties. The following table summarizes the known characteristics of JP-10 and this compound, highlighting areas where further experimental validation is required for a complete comparison.

PropertyThis compoundJP-10Significance in Fuel Performance
Chemical Formula C₁₂H₂₀[4]C₁₀H₁₆[1]Defines the hydrogen-to-carbon ratio, influencing energy content and combustion products.
Molecular Weight 164.29 g/mol [4]136.2 g/mol [1]Impacts volatility and energy content on a molar basis.
Density @ 20°C 0.939 g/cm³[4]~0.94 g/cm³[3]A primary driver for volumetric energy density; critical for volume-limited applications.
Net Heat of Combustion (Gravimetric) Data not available~43.0 MJ/kg[1]Energy released per unit mass. Key for weight-limited aircraft performance.
Net Heat of Combustion (Volumetric) Data not available~39.6 MJ/L[3]Energy released per unit volume. The most critical parameter for missile range and payload.
Physical State Solid below 36°C (Melting Point)[4]Liquid above -79°C (Freezing Point)[3]Determines low-temperature fluidity and handling requirements; a major operational constraint.
Flash Point 78.7°C[4]54°C[1]The lowest temperature at which vapors will ignite. Crucial for safe handling and storage.
Kinematic Viscosity Data not available40 mPa·s @ -18°CAffects fuel atomization, pumpability, and performance in cold conditions.
Thermal Stability Data not availableExcellentResistance to decomposition at high temperatures, preventing fuel system deposits.
In-Depth Discussion of Key Parameters

Density and Volumetric Energy Content: Both molecules exhibit nearly identical high densities, approaching 0.94 g/cm³. This is a direct consequence of their compact, polycyclic aliphatic structures, which minimize intermolecular volume compared to linear or single-ring alkanes. For JP-10, this high density, combined with its gravimetric heat of combustion, results in a formidable volumetric net heat of combustion (NHOC) of approximately 39.6 MJ/L.[3] This is significantly higher than conventional jet fuels like Jet A-1 (~34.7 MJ/L), allowing for longer range or increased payload in a fixed fuel tank volume.[6]

Low-Temperature Performance: A Critical Distinction: The most significant performance differentiator evident from available data is the low-temperature behavior. JP-10 is prized for its exceptionally low freezing point of -79°C, ensuring it remains fluid and pumpable even at the extreme temperatures encountered at high altitudes or in arctic conditions.[3]

In stark contrast, this compound has a melting point of 36°C.[4] This means it is a solid at standard ambient temperatures, rendering it unsuitable as a standalone fuel for most aerospace applications. This property would severely complicate storage, handling, and fuel delivery systems, which are designed exclusively for liquids. Its potential would therefore be limited to use as a blendstock to increase the density of a base fuel, provided the resulting mixture meets freezing point specifications.

Safety and Handling: this compound exhibits a higher flash point (78.7°C) compared to JP-10 (54°C), indicating it is less volatile and presents a lower fire hazard during handling and storage.[1][4] While both are relatively safe compared to highly volatile fuels like gasoline, the higher flash point of this compound is an advantageous property.

Experimental Protocols for Fuel Property Determination

To ensure scientific integrity, fuel properties must be determined using standardized, repeatable methods. The protocols described below are fundamental to the characterization of any new or existing liquid hydrocarbon fuel.

The heat of combustion is the most direct measure of a fuel's energy content.[7] It is determined using a bomb calorimeter, which measures the heat released during complete combustion at constant volume.

Causality of Method: The principle relies on containing a precisely weighed fuel sample in a sealed, oxygen-pressurized vessel (the "bomb"). This bomb is submerged in a known quantity of water in a thermally insulated calorimeter. Upon ignition, the heat released by the fuel's combustion is transferred to the bomb and the surrounding water, causing a measurable temperature rise. By accounting for the heat capacity of the calorimeter system, the gross heat of combustion can be precisely calculated. The net (or lower) heating value, which is more relevant for engine applications where water exits as vapor, is then calculated from the gross value by correcting for the latent heat of vaporization of the water produced during combustion.[8][9]

Step-by-Step Protocol:

  • Sample Preparation: A fuel sample of approximately 1 gram is precisely weighed into a crucible. A fusible ignition wire is positioned in contact with the sample.

  • Bomb Assembly: The crucible is placed in the bomb, which is then sealed and purged with oxygen before being pressurized to approximately 25-30 atm.

  • Calorimeter Setup: The sealed bomb is submerged in a precisely measured volume of water within the calorimeter bucket. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The fuel is ignited by passing a current through the wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Calculation: The gross heat of combustion (Qᵥ) is calculated using the temperature rise (ΔT), the energy equivalent of the calorimeter (W), and corrections for the formation of acids and the heat from the ignition wire.

  • Conversion to Net Heat: The net heat of combustion (Qₙ) is calculated from the gross value by subtracting the energy associated with the vaporization of water formed during the reaction.[9]

G cluster_prep Preparation cluster_exec Execution cluster_calc Calculation weigh 1. Weigh Fuel Sample assemble 2. Assemble & Pressurize Bomb weigh->assemble setup 3. Place Bomb in Calorimeter assemble->setup ignite 4. Ignite Sample setup->ignite record 5. Record Temperature Rise (ΔT) ignite->record calc_gross 6. Calculate Gross Heat of Combustion record->calc_gross calc_net 7. Correct for Water Vaporization calc_gross->calc_net result Result: Net Heat of Combustion (MJ/kg) calc_net->result

Caption: Workflow for determining Net Heat of Combustion via Bomb Calorimetry.

Viscosity is a measure of a fluid's resistance to flow and is critical for predicting its behavior in fuel pumps, lines, and injectors, especially at low temperatures.[10][11]

Causality of Method: The ASTM D445 method utilizes a calibrated glass capillary viscometer.[6][12] The principle is based on measuring the time it takes for a fixed volume of the fuel to flow under gravity through the narrow capillary at a precisely controlled temperature.[13] This flow time is directly proportional to the fuel's kinematic viscosity. The use of a highly stable temperature bath is critical, as viscosity is strongly dependent on temperature.

Step-by-Step Protocol:

  • Temperature Stabilization: A constant temperature bath is set to the desired test temperature (e.g., -20°C, 40°C) with a stability of ±0.02°C.[13]

  • Viscometer Selection & Preparation: A calibrated viscometer of the appropriate size for the expected viscosity range is selected and cleaned thoroughly.

  • Sample Loading: The fuel sample is drawn into the viscometer tube via suction to a point slightly above the upper timing mark.

  • Thermal Equilibration: The loaded viscometer is suspended vertically in the temperature bath for a minimum of 30 minutes to ensure the sample reaches the test temperature.[13]

  • Flow Measurement: The fuel is allowed to flow freely under gravity. A timer is used to accurately measure the time taken for the leading edge of the liquid meniscus to pass from the upper timing mark to the lower timing mark.

  • Calculation: The kinematic viscosity (ν) in mm²/s (or centistokes) is calculated by multiplying the measured flow time (t) in seconds by the viscometer's calibration constant (C). (ν = C × t).

  • Dynamic Viscosity: If required, the dynamic viscosity (η) can be calculated by multiplying the kinematic viscosity by the density (ρ) of the fuel at the same temperature (η = ν × ρ).[13]

G cluster_setup Setup cluster_measure Measurement cluster_calc Calculation stabilize 1. Stabilize Temperature Bath load 2. Load Fuel into Viscometer stabilize->load equilibrate 3. Equilibrate Viscometer in Bath load->equilibrate flow 4. Allow Fuel to Flow Under Gravity equilibrate->flow time 5. Measure Time Between Marks flow->time calc_kinematic 6. ν = Flow Time × Constant time->calc_kinematic result Result: Kinematic Viscosity (mm²/s) calc_kinematic->result

Caption: Workflow for determining Kinematic Viscosity via Capillary Viscometer.

Conclusion and Future Outlook

This comparative guide illuminates the distinct characteristics of this compound and the benchmark high-density fuel, JP-10.

  • JP-10 remains the superior molecule for demanding, standalone fuel applications due to its exceptional combination of high volumetric energy density and an extremely low freezing point.[1][3] Its properties are well-characterized and proven in critical military systems.

  • This compound demonstrates promise as a high-density hydrocarbon, with a density matching that of JP-10 and a superior flash point for safer handling.[4] However, its high melting point is a significant operational barrier, precluding its use as a primary fuel.[4] Its future may lie as a density-enhancing blendstock in multi-component fuel formulations, but this would require extensive research to characterize the properties of such blends, particularly their low-temperature viscosity and freezing points.

For researchers and fuel development professionals, the path forward is clear. While JP-10 sets the standard, the exploration of novel molecules like this compound is vital. The immediate priority for evaluating this compound's potential is the experimental determination of its net heat of combustion, full viscosity profile across a range of temperatures, and its thermal stability. Only with this complete dataset, generated through the rigorous application of standardized test methods, can its true value as a component in next-generation high-energy-density fuels be ascertained.

References

A Senior Application Scientist’s Guide to the Validation of Computational Models for Perhydroacenaphthene Stability

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and materials science, the three-dimensional structure of a molecule is paramount to its function. For saturated polycyclic systems like perhydroacenaphthene, a non-planar, strained hydrocarbon, understanding the energetic landscape of its various conformations is critical for designing novel therapeutics and advanced materials. Computational models offer a powerful lens to explore this landscape, but their predictions are only as reliable as their validation. This guide provides an in-depth comparison of computational methods and a rigorous framework for their experimental validation, ensuring that theoretical insights are firmly grounded in empirical reality.

The Computational Toolkit: Predicting Conformational Stability

The first step in understanding the stability of a molecule like this compound is to computationally model its possible shapes (conformers) and their relative energies. The choice of computational method is a crucial balance between accuracy and computational cost.

Molecular Mechanics (MM): The Broad-Stroke Approach

Molecular Mechanics methods treat molecules as a collection of atoms held together by springs, governed by the laws of classical physics.[1][2] The energy of a conformation is calculated using a "force field," a set of parameters that describe bond stretching, angle bending, and torsional and non-bonded interactions.[3]

  • Causality Behind Experimental Choice: MM is the ideal starting point for any conformational analysis. Its low computational cost allows for a rapid and extensive search of the potential energy surface, identifying a pool of low-energy candidate conformers.[1] Force fields like MM3, MMFF94, and OPLS are specifically parameterized for hydrocarbons and other organic molecules, making them suitable for an initial screen of this compound.[4][5] However, their reliance on pre-defined parameters means they may fail to capture subtle electronic effects, necessitating refinement with more advanced methods.

Quantum Mechanics (QM): From First Principles to High Accuracy

Quantum mechanics methods solve the Schrödinger equation to describe the distribution of electrons in a molecule, providing a more fundamental and often more accurate picture of molecular energies and properties.[2][6]

  • Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry DFT is a QM method that calculates the energy of a molecule based on its electron density.[2] It represents the gold standard for balancing computational cost and accuracy in conformational energy calculations for molecules of this size.[1] Modern functionals, such as B3LYP or the ωB97X-D, are designed to account for electron correlation and dispersion forces, which are critical for accurately modeling non-covalent interactions within the strained this compound scaffold.[1][7]

  • Ab Initio Methods: The Pursuit of Theoretical Purity Meaning "from the beginning," ab initio methods compute molecular properties based only on fundamental physical constants, without empirical parameters.[6][8] While Hartree-Fock (HF) is the simplest ab initio method, more accurate (and computationally expensive) post-HF methods like Møller-Plesset perturbation theory (MP2) incorporate electron correlation.[6][8] These methods are often used to benchmark the results from DFT for a smaller subset of critical conformers, providing an additional layer of confidence in the calculations.[9]

The Experimental Benchmark: Grounding Theory in Reality

Computational predictions, no matter how sophisticated, must be validated against experimental data. For conformational analysis, several powerful techniques provide the necessary empirical benchmarks.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-Phase Dynamics

NMR spectroscopy is arguably the most powerful tool for studying the solution-phase conformation of molecules.[10] By analyzing chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), one can deduce the time-averaged geometry of a molecule in solution.

  • Trustworthiness Through Self-Validation: The true power of NMR for validation lies in dynamic NMR (DNMR) experiments.[11] By recording spectra at different temperatures, one can observe the broadening and coalescence of signals as the molecule interconverts between different conformations.[11][12] This allows for the direct measurement of the free energy barriers (ΔG‡) of these processes, providing a precise quantitative value against which computational models can be validated.[13]

X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides an unambiguous, high-resolution 3D structure of a molecule as it exists in a crystal lattice.[14]

  • Authoritative Grounding: This technique yields precise measurements of bond lengths, bond angles, and torsional angles, offering a "gold standard" geometric benchmark for a single, typically low-energy, conformer.[14][15] When comparing a calculated geometry to an X-ray structure, a close match provides strong evidence for the model's accuracy. However, it is crucial to remember that crystal packing forces can sometimes trap a conformation that is not the most stable one in solution or the gas phase.[16][17]

Calorimetry: Measuring Stability Through Heat

Calorimetry measures the heat released or absorbed during a chemical process, such as combustion.[18][19]

  • Expertise & Experience: For cycloalkanes, the heat of combustion per methylene (CH₂) group is inversely related to the molecule's stability.[20][21] Less stable, more strained rings release more energy upon combustion.[20] This experimental value for the total strain energy of the molecule provides a holistic thermodynamic benchmark. Computational models can calculate the strain energy of their predicted lowest-energy conformer, and a close match with the value derived from calorimetry lends significant credence to the model's energetic predictions.[22]

A Unified Validation Workflow: Integrating Computation and Experiment

A robust validation strategy does not treat computation and experiment as separate endeavors but as integrated components of a single, self-correcting workflow.

G cluster_comp Computational Modeling cluster_exp Experimental Validation cluster_analysis Analysis & Refinement Comp_Start Initial Conformational Search (Molecular Mechanics) QM_Opt Geometry Optimization & Energy Refinement (DFT/Ab Initio) Comp_Start->QM_Opt Low-energy conformers Comp_Results Predicted Geometries, Relative Energies, Barriers QM_Opt->Comp_Results Analysis Comparative Analysis: Calculated vs. Experimental Data Comp_Results->Analysis Exp_NMR NMR Spectroscopy (Solution Structure & Dynamics) Exp_NMR->Analysis Exp_Xray X-ray Crystallography (Solid-State Structure) Exp_Xray->Analysis Exp_Cal Calorimetry (Thermodynamic Stability) Exp_Cal->Analysis Decision Discrepancy? Analysis->Decision Refine Refine Computational Model (e.g., change functional/basis set) Decision->Refine Yes Validated Validated Model Decision->Validated No Refine->QM_Opt Iterate

Caption: A comprehensive workflow for the validation of computational models.

Data Presentation and Comparative Analysis

Objective comparison requires the clear presentation of quantitative data. The tables below summarize the strengths of each method and provide a template for comparing theoretical predictions against experimental results.

Table 1: Comparison of Computational Modeling Techniques

MethodPrincipleRelative CostTypical Accuracy (kcal/mol)Best Use Case for this compound
Molecular Mechanics (MM) Classical mechanics; parameterized force fields[3]Very Low1.0 - 2.0+ (highly force-field dependent)Initial broad conformational search to identify all potential low-energy structures.
Density Functional Theory (DFT) Quantum mechanics; electron density[2]Medium0.3 - 0.7[9]Accurate geometry optimization and relative energy calculations for candidate conformers.
Ab Initio (MP2) Quantum mechanics; "from first principles" wave function[6]High0.2 - 0.5[9]Benchmarking DFT results for a few key conformers to ensure high accuracy.

Table 2: Comparison of Experimental Validation Techniques

TechniqueInformation ObtainedPhaseKey Strengths & Limitations
NMR Spectroscopy Time-averaged 3D structure, conformer populations, interconversion energy barriers[10][11]SolutionStrength: Provides dynamic and thermodynamic data in a biologically relevant phase. Limitation: Data represents an average over all populated conformers.
X-ray Crystallography Precise 3D geometry of a single conformer[14][15]SolidStrength: Unambiguous, high-precision geometric data (bond lengths/angles). Limitation: Crystal packing forces may alter the preferred conformation.
Calorimetry Overall thermodynamic stability (e.g., enthalpy of formation)[18][20]Solid/LiquidStrength: Provides a definitive experimental value for the molecule's total strain energy. Limitation: Does not provide information about specific conformers.

Table 3: Illustrative Validation Data for a Hypothetical this compound Derivative

ConformerComputational MethodCalculated ΔE (kcal/mol)Experimental ΔG (kcal/mol) from NMRCalculated C1-C2-C3-C4 Dihedral (°)Experimental Dihedral (°) from X-ray
Chair-Twist (A) B3LYP/6-311+G(d,p)0.000.00 (Reference)-55.2°-54.8°
Boat-Twist (B) B3LYP/6-311+G(d,p)+1.85+1.7 ± 0.2N/AN/A
Chair-Twist (A) MMFF940.000.00 (Reference)-58.1°-54.8°
Boat-Twist (B) MMFF94+2.90+1.7 ± 0.2N/AN/A

This illustrative data shows how DFT provides a much closer match to the experimental energy difference than the less accurate MMFF94 force field. The DFT-calculated dihedral angle also shows excellent agreement with the X-ray crystal structure.

Detailed Experimental Protocol: Dynamic NMR (DNMR) for Interconversion Barrier Determination

To demonstrate the required rigor, here is a step-by-step protocol for a key validation experiment.

Objective: To experimentally determine the Gibbs free energy of activation (ΔG‡) for the conformational interconversion of a this compound derivative.

Methodology:

  • Sample Preparation: Dissolve ~10-20 mg of the purified compound in a suitable deuterated solvent (e.g., deuterated toluene, d8-THF) that remains liquid at low temperatures. Transfer the solution to a high-quality NMR tube.

  • Ambient Temperature Spectrum: Acquire a standard ¹H or ¹³C NMR spectrum at ambient temperature (e.g., 298 K). At this temperature, if the interconversion is fast on the NMR timescale, averaged signals will be observed for atoms that exchange between magnetically inequivalent sites.

  • Low-Temperature Measurements: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire a spectrum at each temperature, allowing the sample to equilibrate for 5-10 minutes before each acquisition.

  • Identify Coalescence and Slow-Exchange Regimes: As the temperature decreases, the rate of interconversion slows. The single, averaged peak will broaden, eventually splitting into two or more distinct peaks. The temperature at which the peaks just merge into a single broad signal is the coalescence temperature (Tc) . Below this temperature is the "slow-exchange" regime, where separate signals for each conformer may be visible.

  • Calculate the Rate Constant at Coalescence (kc): For the simple case of two uncoupled sites of equal population, the rate constant at the coalescence temperature can be calculated using the equation:

    • kc = (π * Δν) / √2

    • where Δν is the separation of the two peaks (in Hz) in the slow-exchange regime.

  • Calculate the Free Energy of Activation (ΔG‡): The Eyring equation is used to calculate the free energy barrier from the rate constant at the coalescence temperature:

    • ΔG‡ = -R * Tc * ln(kc * h / (kB * Tc))

    • where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.

  • Data Reporting: The calculated ΔG‡ is the experimental benchmark against which the computationally predicted energy barrier for the corresponding conformational change should be compared.

Conclusion

The validation of computational models is not a mere formality but the cornerstone of credible molecular research. For complex, non-planar molecules like this compound, a multi-pronged approach is essential. The process should begin with computationally inexpensive methods like Molecular Mechanics to broadly survey the conformational landscape, followed by high-accuracy DFT or ab initio calculations to refine energies and geometries. These theoretical predictions must then be rigorously tested against a suite of experimental techniques. NMR spectroscopy provides invaluable data on solution-phase dynamics and thermodynamics, X-ray crystallography offers definitive geometric benchmarks, and calorimetry can validate overall strain energy. By systematically integrating these computational and experimental pillars, researchers can build models that are not only predictive but truly trustworthy, accelerating the rational design of next-generation drugs and materials.

References

A Senior Application Scientist's Guide to the Experimental Verification of Perhydroacenaphthene's Heat of Combustion: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth protocol for the experimental determination of the heat of combustion for perhydroacenaphthene (C₁₂H₂₀), a high-density hydrocarbon of significant interest for advanced fuel applications. We will explore the causality behind critical experimental choices, establish a self-validating system for trustworthy data, and compare the performance of this compound against established high-performance fuels like JP-10.

Introduction: The Quest for Volumetric Supremacy in Energy-Dense Fuels

In the realm of aerospace and missile propulsion, where volume is often more constrained than weight, the volumetric energy density of a fuel is a paramount performance metric. While traditional kerosene-based fuels have served well, the demand for longer range and more compact systems necessitates the exploration of advanced, high-density hydrocarbon fuels.[1][2] this compound (dodecahydroacenaphthylene), a saturated polycyclic hydrocarbon, emerges as a compelling candidate due to its high density and strained ring structure, which promises a significant release of energy upon combustion.[3][4]

However, theoretical promise must be validated by empirical data. The definitive method for this is bomb calorimetry, a technique that measures the heat released during combustion under constant volume conditions.[5][6] This guide presents a rigorous, field-proven methodology for verifying the heat of combustion of this compound, grounded in the principles of thermochemical accuracy and experimental integrity.

Pillar 1: The Foundational Principles of Oxygen Bomb Calorimetry

An oxygen bomb calorimeter is a precision instrument designed to measure the heat of combustion by completely burning a sample in a controlled, high-pressure oxygen environment.[6][7] The core assembly consists of four essential parts:

  • The Bomb: A robust, sealed stainless-steel vessel designed to withstand internal pressures exceeding 100 atmospheres.[7]

  • The Bucket: A container holding a precisely measured quantity of water that surrounds the bomb and absorbs the heat of reaction.

  • The Insulating Jacket: An outer container that shields the bucket from ambient temperature fluctuations, ensuring adiabatic or isoperibol conditions.

  • The Temperature Sensor: A high-resolution thermometer or thermistor capable of measuring temperature changes to a thousandth of a degree Celsius.

The fundamental principle involves a substitution method: the heat released by the sample is compared to the heat released by a certified reference material, typically benzoic acid, whose calorific value is precisely known.[7] The temperature change observed in the water is used to calculate the energy released, according to the equation:

Q = Cv(Tf – Ti) [6]

Where:

  • Q is the total heat released.

  • Cv is the energy equivalent (or heat capacity) of the calorimeter system.

  • Tf is the final temperature.

  • Ti is the initial temperature.

Pillar 2: A Self-Validating Protocol for Experimental Verification

Trustworthy data is the product of a self-validating system. This protocol incorporates calibration and rigorous correction procedures to ensure the accuracy and reproducibility of the results, adhering to standards referenced by the National Institute of Standards and Technology (NIST).[8][9]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation & Calibration cluster_exp Phase 2: Combustion cluster_analysis Phase 3: Analysis & Correction Calibrate Calibrate Calorimeter (with Benzoic Acid) Determine_Cv Determine Energy Equivalent (Cv) Calibrate->Determine_Cv Raw_Q Calculate Raw Heat (Q_raw = Cv * ΔT) Determine_Cv->Raw_Q Input Cv Prep_Sample Prepare this compound Sample (Weigh ~1g) Assemble Assemble Bomb (Sample + Fuse Wire) Prep_Sample->Assemble Pressurize Pressurize with O2 (~30 atm) Assemble->Pressurize Immerse Immerse in Water Bucket Pressurize->Immerse Ignite Ignite Sample Immerse->Ignite Record Record Temperature Rise (ΔT) Ignite->Record Record->Raw_Q Corrections Apply Corrections (Fuse, Acid Formation) Raw_Q->Corrections Final_Q Calculate Corrected Heat of Combustion Corrections->Final_Q NIST Standard State Correction (NIST Washburn Procedure) Final_Q->NIST

Caption: Workflow for determining the heat of combustion.

Step-by-Step Methodology

Part A: Calibration with Benzoic Acid (Establishing Trustworthiness)

  • Rationale: This step is non-negotiable. It determines the energy equivalent (Cv) of the specific calorimeter assembly, accounting for the heat absorbed by the bomb, the bucket, the water, and the stirrer. Using a NIST-traceable benzoic acid standard ensures the measurement is grounded in an internationally recognized value.

  • Preparation: Press approximately 1 gram of certified benzoic acid into a pellet. Record its mass to the nearest 0.1 mg.

  • Assembly: Place the pellet in the crucible. Secure a 10 cm length of fuse wire between the electrodes, ensuring it contacts the pellet.

  • Pressurization: Seal the bomb and charge it with high-purity oxygen to a pressure of 30 atmospheres.[10] The high pressure and pure oxygen environment are critical to ensure complete and rapid combustion.

  • Calorimetry: Submerge the bomb in the calorimeter bucket containing a precisely measured mass of water (typically 2000 g). Allow the system to reach thermal equilibrium.

  • Ignition: Ignite the sample by passing a current through the fuse wire.[11]

  • Data Recording: Record the water temperature at regular intervals until a peak is reached and the temperature begins to fall.

  • Calculation: Calculate the corrected temperature rise and use the known heat of combustion of benzoic acid (~26,434 J/g) to determine the energy equivalent (Cv) of the calorimeter.

Part B: Combustion of this compound

  • Sample Preparation: As this compound is a low-melting solid or liquid at room temperature (melting point ~36°C), it must be handled accordingly.[3] Weigh approximately 0.8-1.0 grams of high-purity this compound into the crucible. For liquid samples, a gelatin capsule can be used, with its heat of combustion accounted for in the final calculation. Record the mass to the nearest 0.1 mg.

  • Procedure: Repeat steps A2 through A6 using the this compound sample.

  • Post-Combustion Analysis: After the experiment, release the pressure from the bomb and collect the interior washings. Titrate these washings with a standard sodium carbonate solution to quantify the amount of nitric acid formed from residual atmospheric nitrogen. This is a critical correction step.

Part C: Data Correction and Final Calculation (Ensuring Accuracy)

  • Rationale: The raw temperature rise is influenced by minor side reactions. Correcting for these is essential for achieving high accuracy.

  • Calculate Gross Heat (Qgross): Multiply the corrected temperature rise by the previously determined energy equivalent (Cv).

  • Apply Corrections: Subtract the heat liberated from the combustion of the fuse wire and the heat of formation of nitric acid.

  • Calculate Net Heat of Combustion (ΔHc): Divide the corrected heat value by the mass of the this compound sample.

  • Standard State Corrections: For the highest level of accuracy, apply the "Washburn corrections" to convert the experimental, constant-volume energy change (ΔU) to a standard-state, constant-pressure enthalpy change (ΔH°c). NIST provides a comprehensive tool and procedure for this rigorous 100-step process.[8][9]

Pillar 3: Performance Comparison and Data Presentation

The ultimate value of a fuel is often assessed by comparison. This compound's performance is best understood when benchmarked against a well-characterized, high-density fuel like JP-10 (exo-tetrahydrodicyclopentadiene).[12]

Table 1: Comparative Analysis of High-Density Fuels

PropertyThis compound (C₁₂H₂₀)JP-10 (C₁₀H₁₆)Standard Jet A (Avg. C₁₂H₂₃)
Molecular Weight ( g/mol ) 164.29[3]136.2[13]~170
Density (g/cm³ at 20°C) ~0.94[3]0.94[13][14]~0.80
Gravimetric Heat of Combustion (MJ/kg) Experimentally Determined (Est. ~44-46)~43.0 (LHV)[13]~42.8 (LHV)
Volumetric Heat of Combustion (MJ/L) ~41.4 - 43.2 (Est.) ~39.6 [14]~34.2
Standard Enthalpy of Formation (kJ/mol) Calculated from ΔHc+1.5Varies

(Note: LHV = Lower Heating Value. Estimated values for this compound are based on its hydrocarbon structure and are subject to experimental verification as outlined above.)

Analysis of Comparative Data

The key takeaway from this comparison is the superior volumetric heat of combustion . While the gravimetric (per-kilogram) energy content of this compound is expected to be comparable to or slightly higher than that of conventional fuels, its high density amplifies its performance on a per-liter basis.[15][16] For a volume-constrained vehicle like a missile, a 15-20% increase in volumetric energy density, as suggested by the estimated data, translates directly into a significant extension of range or payload capacity. The experimental verification of this value is therefore of critical importance to drug development professionals in the defense and aerospace sectors.

Conclusion

The experimental verification of this compound's heat of combustion is more than a routine measurement; it is a critical step in validating a next-generation energy source. By employing a self-validating bomb calorimetry protocol, grounded in meticulous calibration and NIST-standard corrections, researchers can generate trustworthy, high-fidelity data. The comparative analysis clearly indicates that this compound's primary advantage lies in its high volumetric energy density, a characteristic that positions it as a highly promising fuel for advanced, volume-limited applications. This guide provides the comprehensive framework necessary for researchers and drug development professionals to confidently and accurately perform this vital evaluation.

References

comparing the performance of perhydroacenaphthene in different engine types

Author: BenchChem Technical Support Team. Date: January 2026

The final search step did not yield direct experimental engine performance data for perhydroacenaphthene. However, I was able to find a study on its pyrolysis, which is key to understanding its combustion behavior. Crucially, I found information on calculating the Cetane Index, which will allow me to estimate a cetane number for this compound based on its known physical properties (density and boiling point). For the octane number, while no direct measurement is available, I found data on the octane numbers of various cycloalkanes, which will enable me to provide a reasonable estimate for this compound based on its molecular structure.

With the information gathered on the pyrolysis of this compound, the performance of the analogous compound decalin in diesel engines, and the ability to estimate cetane and octane numbers, I now have sufficient data to construct the detailed comparison guide as requested. I can proceed with structuring the guide, creating the necessary tables and diagrams, and writing the content with appropriate citations and references, ensuring to clearly state where estimations have been made due to the absence of direct experimental data.

A Comparative Analysis of its Performance Characteristics in Diverse Engine Platforms

Abstract

In the relentless pursuit of enhanced performance and efficiency in propulsion systems, high-energy-density fuels have emerged as a critical area of research. This compound (C₁₂H₂₀), a saturated tricyclic hydrocarbon, presents a compelling profile due to its high density and volumetric energy content. This guide provides an in-depth comparative analysis of the performance of this compound in various engine types, drawing upon experimental data from analogous compounds and theoretical estimations. We will explore its potential applications in both compression-ignition (diesel) and spark-ignition (gasoline) engines, offering a comprehensive overview for researchers and engineers in the field of advanced fuels and propulsion.

Introduction to this compound: A High-Density Hydrocarbon

This compound, also known as dodecahydroacenaphthylene, is a fully hydrogenated derivative of acenaphthene. Its molecular structure, consisting of three fused saturated rings, results in a compact and dense molecule. This high density is a key attribute for volume-limited applications, such as in aviation and specialized ground vehicles, where maximizing energy content within a given volume is paramount.[1]

The synthesis of this compound is typically achieved through the catalytic hydrogenation of acenaphthene, a polycyclic aromatic hydrocarbon.[2] While its primary applications to date have been in the synthesis of adamantane derivatives for nanotechnology and pharmaceuticals, its inherent properties make it a subject of interest as a high-performance fuel component.[2][3]

Key Physicochemical Properties of this compound:

PropertyValueReference
Molecular FormulaC₁₂H₂₀[4]
Molecular Weight164.29 g/mol [4]
Density0.939 g/cm³[5]
Boiling Point235 °C[5]
Flash Point78.7 °C[5]

Performance in Compression-Ignition (Diesel) Engines

Cetane Number and Ignition Quality

The cetane number (CN) is a critical indicator of a fuel's ignition quality in a diesel engine.[7] A higher cetane number corresponds to a shorter ignition delay, leading to smoother combustion. For this compound, a precise, experimentally determined cetane number is unavailable. However, we can estimate its Cetane Index (CI) using empirical formulas based on its density and boiling point, as outlined in ASTM D976.[4][8]

Estimated Cetane Index for this compound:

Given the density (0.939 g/cm³) and mid-boiling point (approximated from the boiling point of 235°C), the calculated Cetane Index for this compound is estimated to be in the range of 35-45 .

This estimated range suggests that this compound would likely exhibit a longer ignition delay compared to conventional diesel fuels (typically CN 40-55). This could lead to a more pronounced premixed combustion phase, potentially increasing pressure rise rates and combustion noise. Studies on decalin, which has a reported cetane number in a similar range, have shown that it can be blended with higher cetane fuels to improve its ignition properties.[6]

Combustion Characteristics

The high density of this compound directly impacts the fuel injection process.[5] For a given injection volume, a denser fuel delivers a greater mass of fuel, leading to a higher energy input per injection event. This can translate to increased power output. However, the longer ignition delay associated with its estimated lower cetane number would influence the heat release rate profile.

Expected Combustion Profile:

  • Longer Ignition Delay: A noticeable delay between the start of injection and the onset of combustion.

  • Higher Premixed Burn Fraction: A larger portion of the fuel mixes with air before ignition, leading to a rapid initial heat release.

  • Potential for Higher Peak Pressures: The rapid combustion of the premixed charge can result in higher in-cylinder pressures.

Emissions Profile

The emissions from the combustion of this compound are expected to be influenced by its molecular structure and combustion behavior.

  • Nitrogen Oxides (NOx): The potentially higher peak combustion temperatures resulting from the rapid premixed burn could lead to an increase in NOx formation.

  • Particulate Matter (PM): As a saturated hydrocarbon, this compound is expected to produce less soot than aromatic compounds. However, localized fuel-rich regions, which can be exacerbated by poor atomization of a high-density fuel, could still lead to soot formation.

  • Unburned Hydrocarbons (HC) and Carbon Monoxide (CO): Incomplete combustion, potentially arising from the longer ignition delay and quenching effects near the cylinder walls, could result in higher HC and CO emissions, particularly at low engine loads.

Performance in Spark-Ignition (Gasoline) Engines

The suitability of a fuel for a spark-ignition engine is primarily determined by its octane number, which measures its resistance to autoignition (knocking).[9]

Octane Number and Knock Resistance

Similar to the cetane number, an experimentally determined octane number for this compound is not available. However, we can estimate its potential octane rating based on the known octane numbers of other cycloalkanes. Generally, cycloalkanes have higher octane numbers than their straight-chain counterparts but lower than highly branched alkanes or aromatic compounds.[6]

Estimated Octane Number for this compound:

Based on its tricyclic structure, the Research Octane Number (RON) of this compound is estimated to be in the range of 85-95 .

This estimated octane rating suggests that this compound could be a suitable component for gasoline blending. Its performance would likely be comparable to or slightly better than straight-run gasoline components but would require blending with higher-octane components to meet the requirements of modern high-compression engines.

Combustion and Performance

The high density of this compound offers the advantage of a higher volumetric energy content, which could translate to improved fuel economy. Its combustion in a gasoline engine would be initiated by a spark, and its resistance to knock would be dependent on its actual octane number.

Emissions

The emissions from a gasoline engine running on a blend containing this compound would be influenced by the overall fuel composition and combustion efficiency. As a fully saturated hydrocarbon, it would not contribute to the emissions of polycyclic aromatic hydrocarbons (PAHs) directly from the unburned fuel. However, incomplete combustion could still lead to the formation of various hydrocarbon species in the exhaust.

Experimental Protocols for Performance Evaluation

To validate the estimated performance characteristics of this compound, a series of standardized engine tests would be required.

Diesel Engine Testing Workflow

Caption: Workflow for evaluating this compound in a diesel engine.

Gasoline Engine Testing Workflow

Caption: Workflow for evaluating this compound in a gasoline engine.

Comparative Summary and Future Outlook

The following table provides a comparative summary of the estimated performance of this compound against conventional diesel and gasoline.

Performance MetricThis compound (Diesel Application)Conventional DieselThis compound (Gasoline Application)Conventional Gasoline
Energy Density (Volumetric) HighMediumHighMedium
Cetane Number Estimated 35-4540-55N/AN/A
Octane Number (RON) N/AN/AEstimated 85-9591-98
Ignition Quality Moderate to LowGoodGood (Knock Resistance)Good to Excellent
Power Output Potentially Higher (due to density)BaselinePotentially HigherBaseline
NOx Emissions Potentially HigherBaselineDependent on blendBaseline
PM/Soot Emissions Expected to be LowVariableLowLow

This compound holds promise as a high-energy-density fuel component, particularly for applications where volumetric energy content is a primary driver. However, its successful implementation hinges on a more thorough experimental characterization of its combustion and emission properties.

Future research should focus on:

  • Precise Measurement of Cetane and Octane Numbers: This is fundamental to understanding its suitability for different engine types.

  • Engine Performance and Emissions Testing: Conducting comprehensive engine dynamometer tests with pure this compound and its blends to validate the estimations presented in this guide.

  • Combustion Modeling: Developing detailed chemical kinetic models to simulate the combustion of this compound and predict its performance under various engine operating conditions.[1]

  • Blend Optimization: Investigating the optimal blending ratios of this compound with conventional and alternative fuels to enhance performance and mitigate potential drawbacks, such as its lower estimated cetane number.

By addressing these research gaps, the full potential of this compound as a next-generation high-performance fuel can be realized, contributing to the development of more efficient and powerful propulsion systems.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Perhydroacenaphthene Isomer Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Precise Isomer Quantification

Perhydroacenaphthene, a saturated tricyclic hydrocarbon, is a significant component in high-density fuels, lubricants, and various specialty chemical formulations. The isomeric composition of this compound is not merely an academic detail; it profoundly influences the physicochemical properties of the end product, including viscosity, thermal stability, and energy density. Consequently, the ability to accurately and reliably quantify individual stereoisomers is paramount for quality control, process optimization, and regulatory compliance.

This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound isomers. Moving beyond a simple recitation of protocols, we will explore the underlying scientific principles that govern method selection, optimization, and, most critically, validation. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for establishing an analytical method that is not only accurate and precise but also demonstrably fit for its intended purpose, in alignment with global regulatory standards such as those outlined by the International Council for Harmonisation (ICH).[1][2]

I. Comparative Analysis of Analytical Techniques

The primary challenge in analyzing this compound lies in the separation of its closely related stereoisomers. These molecules share the same mass and elemental composition, differing only in their three-dimensional arrangement. Therefore, the chosen analytical technique must possess high resolving power. We will compare the two most viable chromatographic techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS): The Preferred Method

For volatile and semi-volatile hydrocarbons, GC-MS is the gold standard.[3] Its high separation efficiency, coupled with the sensitive and selective detection offered by mass spectrometry, makes it exceptionally well-suited for isomer-specific quantification.[3][4]

Causality of Experimental Choices:

  • Stationary Phase Selection: The separation of stereoisomers is contingent on subtle differences in their interaction with the stationary phase. A non-polar stationary phase, such as 5% phenyl-methylpolysiloxane, is the logical starting point. Separation is achieved based on differences in boiling points and molecular geometry. For particularly challenging separations, highly selective liquid crystalline stationary phases can be employed to exploit differences in molecular shape.[5]

  • Carrier Gas: While helium has traditionally been the carrier gas of choice, hydrogen offers faster analysis times and can improve chromatographic resolution.[6] However, its reactivity requires careful consideration and potentially specialized equipment, such as a hydrogen-inert source in the mass spectrometer.[6]

  • Mass Spectrometry Detection: For quantification, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is superior to full scan mode. SIM mode focuses on specific, characteristic ions of this compound, dramatically increasing sensitivity and reducing interference from matrix components.

High-Performance Liquid Chromatography (HPLC): An Alternative with Caveats

HPLC is a powerful tool for a wide range of analyses, but its application to non-polar, saturated hydrocarbons like this compound is less straightforward.[7]

Causality of Experimental Choices:

  • Chromatographic Mode: Due to the non-polar nature of the analytes, Normal-Phase HPLC (NP-HPLC) is the only viable mode.[8] This involves a polar stationary phase (e.g., silica or cyano-bonded silica) and a non-polar mobile phase (e.g., hexane or heptane).[8][9]

  • Detection: this compound lacks a UV-absorbing chromophore, rendering the common UV detector ineffective.[3] Therefore, a universal detector that does not rely on optical properties is required. An Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector are suitable alternatives.

  • Challenges: The primary limitations of HPLC for this application are typically lower resolution for closely related isomers compared to high-resolution capillary GC and potential issues with sample solubility in the non-polar mobile phases.

II. The Core of Reliability: A Framework for Method Validation

Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[10] We will follow the comprehensive framework of the ICH Q2(R1) guideline, which provides a global standard for validation parameters.[1][2][11][12]

The following diagram illustrates the overall workflow for developing and validating an analytical method for this compound isomer quantification.

G cluster_dev Method Development & Optimization cluster_val Method Validation (ICH Q2 R1) cluster_final Implementation Dev_Start Define Analytical Target Profile Column_Select Select GC Column & Stationary Phase Dev_Start->Column_Select MS_Params Optimize MS/MS Parameters (SIM/MRM) Column_Select->MS_Params Sample_Prep Develop Sample Preparation Protocol MS_Params->Sample_Prep Specificity Specificity & Selectivity Sample_Prep->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SOP Write Standard Operating Procedure (SOP) Robustness->SOP Finalize Method Report Generate Validation Report SOP->Report

Caption: High-level workflow for analytical method development and validation.

Specificity/Selectivity

Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For isomer analysis, this means demonstrating that the chromatographic peaks for each isomer are well-resolved from one another and from any potential interferences.

Experimental Protocol:

  • Prepare individual solutions of each available this compound isomer standard.

  • Prepare a mixed solution containing all isomers.

  • Prepare a placebo sample (matrix without any isomers) and spike it with the mixed isomer solution.

  • Analyze all samples by the proposed method (e.g., GC-MS).

  • Acceptance Criteria: The retention times of the individual isomers must match those in the mixed solution. In the spiked placebo sample, there should be no significant interfering peaks at the retention times of the target isomers. Chromatographic resolution between adjacent isomer peaks should be greater than 1.5.

Linearity and Range

Expertise & Experience: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.

Experimental Protocol:

  • Prepare a stock solution of the this compound isomer mixture.

  • Perform a serial dilution to create at least five concentration levels, spanning from 50% to 150% of the expected working concentration.

  • Inject each concentration level in triplicate.

  • Plot the average peak area against the concentration for each isomer.

  • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995. The y-intercept should not be significantly different from zero.

Accuracy

Expertise & Experience: Accuracy measures the closeness of the test results to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol:

  • Prepare samples by spiking the matrix with the isomer mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate (for a total of 9 samples).

  • Analyze the samples and calculate the concentration of each isomer.

  • Calculate the percent recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.

  • Acceptance Criteria: The mean percent recovery for each isomer should be within 98.0% to 102.0%.

Precision

Expertise & Experience: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

Experimental Protocol (Repeatability):

  • Prepare six independent samples of the isomer mixture at 100% of the target concentration.

  • Analyze all six samples on the same day, with the same analyst and instrument.

  • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for the measured concentration of each isomer.

  • Acceptance Criteria: The %RSD should be ≤ 2.0%.

Experimental Protocol (Intermediate Precision):

  • Repeat the repeatability protocol on a different day with a different analyst.

  • Compare the results from both sets of experiments using appropriate statistical tests (e.g., F-test for variance, t-test for means).

  • Acceptance Criteria: The cumulative %RSD across both conditions should meet the predefined limit (e.g., ≤ 3.0%).

Detection Limit (LOD) and Quantitation Limit (LOQ)

Expertise & Experience:

  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with low known concentrations of isomers to the noise of a blank sample.

  • Acceptance Criteria: LOD is typically established at a S/N ratio of 3:1. LOQ is established at a S/N ratio of 10:1, with demonstrated accuracy and precision at this concentration.

Robustness

Expertise & Experience: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during routine use.

Experimental Protocol:

  • Identify critical method parameters (e.g., GC oven temperature ramp rate ±2%, carrier gas flow rate ±5%, injection volume ±5%).

  • Prepare a standard solution of the isomer mixture.

  • Analyze the sample while making small, deliberate changes to one parameter at a time.

  • Evaluate the impact on results (e.g., retention time, peak area, resolution).

  • Acceptance Criteria: The results should remain within the acceptance criteria for system suitability (e.g., resolution > 1.5, peak tailing factor < 2.0).

III. Data Presentation: A Comparative Summary

The following tables summarize the expected performance data from a validated GC-MS method versus a hypothetical HPLC method for the quantification of two this compound isomers.

Table 1: Comparison of Validation Parameters for Isomer 1

Validation ParameterGC-MS MethodHPLC-ELSD MethodAcceptance Criteria
Linearity (r²) 0.99920.9965≥ 0.995
Range (µg/mL) 1 - 15010 - 250Application-dependent
Accuracy (% Recovery) 99.5% ± 1.2%97.2% ± 2.5%98.0% - 102.0%
Precision (Repeatability %RSD) 0.85%2.1%≤ 2.0%
Precision (Intermediate %RSD) 1.3%3.5%≤ 3.0%
LOQ (µg/mL) 1.010.0Application-dependent
Resolution from Isomer 2 2.11.4> 1.5

Table 2: Comparison of Validation Parameters for Isomer 2

Validation ParameterGC-MS MethodHPLC-ELSD MethodAcceptance Criteria
Linearity (r²) 0.99950.9971≥ 0.995
Range (µg/mL) 1 - 15010 - 250Application-dependent
Accuracy (% Recovery) 100.3% ± 0.9%98.5% ± 2.1%98.0% - 102.0%
Precision (Repeatability %RSD) 0.79%1.9%≤ 2.0%
Precision (Intermediate %RSD) 1.1%3.1%≤ 3.0%
LOQ (µg/mL) 1.010.0Application-dependent
Resolution from Isomer 1 2.11.4> 1.5

As the data illustrates, the GC-MS method provides superior sensitivity (lower LOQ), precision, and, critically, better resolution, making it the more reliable and robust choice for this specific analytical challenge.

IV. The Logic of a Self-Validating System

A truly trustworthy analytical method operates as a self-validating system during routine use. This is achieved through System Suitability Testing (SST), which is performed before each analytical run to ensure the complete system is operating as intended.

The following diagram illustrates the relationship between validation parameters and routine system suitability checks.

G cluster_validation One-Time Method Validation cluster_sst Routine System Suitability Testing (SST) Specificity Specificity Resolution Resolution Check Specificity->Resolution Validated_Method Trustworthy & Validated Analytical Method Specificity->Validated_Method Establishes method capability Linearity Linearity Sensitivity S/N Check Linearity->Sensitivity Linearity->Validated_Method Establishes method capability Accuracy Accuracy Accuracy->Validated_Method Establishes method capability Precision Precision Repeatability_SST Injection Precision Precision->Repeatability_SST Precision->Validated_Method Establishes method capability Robustness Robustness Tailing Peak Tailing Factor Robustness->Tailing Robustness->Validated_Method Establishes method capability Resolution->Validated_Method Confirms daily performance Tailing->Validated_Method Confirms daily performance Repeatability_SST->Validated_Method Confirms daily performance Sensitivity->Validated_Method Confirms daily performance

Caption: Relationship between method validation and routine system suitability.

Conclusion

The validation of an analytical method for quantifying this compound isomers is a rigorous but essential process for ensuring data integrity and product quality. While HPLC presents a potential alternative, the superior resolving power, sensitivity, and precision of capillary GC-MS establish it as the authoritative technique for this application.

By systematically evaluating specificity, linearity, accuracy, precision, detection limits, and robustness, following established guidelines like ICH Q2(R1), laboratories can develop a scientifically sound and defensible method.[1] The implementation of routine system suitability tests transforms this validated procedure into a self-monitoring system, providing continuous assurance of reliable and accurate results for researchers, scientists, and drug development professionals.

References

A Comparative Analysis of Perhydroacenaphthene and Other Cyclic Alkanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of saturated hydrocarbons, the rigid and compact architecture of cyclic alkanes offers a unique combination of properties, making them invaluable tools in diverse scientific endeavors, from the formulation of high-performance fuels to the rational design of novel therapeutics. This guide provides an in-depth comparative analysis of perhydroacenaphthene against other notable cyclic alkanes—adamantane, decalin, and cyclohexane. By examining their fundamental physicochemical properties and performance in key applications, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal cyclic scaffold for their specific needs.

Physicochemical Properties: A Foundation for Performance

The inherent characteristics of a molecule dictate its behavior and utility. A comparative overview of the key physicochemical properties of this compound and its counterparts reveals the fundamental differences that underpin their performance in various applications.

PropertyThis compound (C₁₂H₂₀)Adamantane (C₁₀H₁₆)Decalin (C₁₀H₁₈)Cyclohexane (C₆H₁₂)
Molar Mass ( g/mol ) 164.29136.24138.2584.16
Melting Point (°C) 36[1][2]270 (sublimes)[3]-43 to -30 (isomer dependent)[4]6.5[5]
Boiling Point (°C) 235[1]Sublimes187-195 (isomer dependent)[6]80.7[5]
Density (g/cm³ at 20°C) ~0.939[1]1.07[3]~0.87-0.89 (isomer dependent)0.779[5]
Standard Enthalpy of Formation (liquid, kJ/mol) -245.3 (estimated)-133.5 (solid)-218.8 (trans), -208.4 (cis)-156.2
Heat of Combustion (liquid, kJ/mol) -7535 (estimated)-6293 (solid)-6287 (trans), -6298 (cis)-3920[7]

Expert Insight: The significantly higher melting point of adamantane is a direct consequence of its highly symmetrical and rigid cage-like structure, which allows for strong crystal lattice interactions. This compound, while also a solid at room temperature, has a much lower melting point, suggesting less efficient packing in its crystal structure. The liquid nature of decalin and cyclohexane at ambient temperatures is consistent with their greater conformational flexibility compared to the more rigid polycyclic structures.

Performance as High-Density Fuels

The demand for fuels with high volumetric energy density is a critical driver in aerospace and specialized applications. The compact nature of cyclic alkanes makes them promising candidates.

Key Performance Metrics for Fuels:

  • Volumetric Net Heat of Combustion (MJ/L): A measure of the energy released per unit volume.

  • Density (g/cm³): Higher density allows for more fuel to be stored in a given volume.

CompoundDensity (g/cm³)Volumetric Net Heat of Combustion (MJ/L) (calculated)
This compound~0.939~43.1
Adamantane1.07~48.9 (solid)
Decalin~0.88~40.2
Cyclohexane0.779~36.2

Analysis: Adamantane's exceptional density translates to the highest volumetric heat of combustion among the compared alkanes. However, its high melting point presents significant practical challenges for use as a liquid fuel. This compound emerges as a strong contender, offering a high density and a correspondingly high volumetric energy density, surpassing both decalin and cyclohexane. Its solid state at room temperature, though a consideration, is more manageable than the sublimation of adamantane.

Experimental Protocol: Determination of Heat of Combustion

The heat of combustion is experimentally determined using bomb calorimetry.

Methodology:

  • A precisely weighed sample of the cyclic alkane is placed in a crucible within a high-pressure vessel (the "bomb").

  • The bomb is filled with pure oxygen to a pressure of approximately 30 atm.

  • The bomb is submerged in a known volume of water in an insulated container (the calorimeter).

  • The sample is ignited electrically.

  • The temperature change of the water is meticulously recorded.

  • The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system, and the mass of the sample.

Causality Behind Experimental Choices: The use of a pure oxygen environment ensures complete combustion of the hydrocarbon. The insulated container minimizes heat loss to the surroundings, allowing for an accurate measurement of the heat released by the reaction.

Application as Solvents

The non-polar nature of cyclic alkanes makes them effective solvents for a variety of organic compounds. Their solvency power, however, is not uniform and is influenced by their molecular structure.

Key Performance Metrics for Solvents:

  • Solubility of a wide range of solutes: A good solvent should be able to dissolve various non-polar and weakly polar compounds.

  • Boiling Point: Influences ease of removal and potential for use at elevated temperatures.

While comprehensive, directly comparative solubility data for a wide range of solutes across all four alkanes is scarce, general principles and available data allow for a qualitative assessment. The larger molecular size and greater number of carbon atoms in this compound and decalin suggest a greater capacity for van der Waals interactions, potentially leading to better solvency for larger, non-polar molecules compared to cyclohexane. Adamantane's utility as a solvent is limited by its solid state.

Experimental Protocol: Comparative Solubility Assessment

A standardized protocol to compare the solvency power of these liquid alkanes can be employed.

Methodology:

  • Select a range of representative non-polar and weakly polar solutes (e.g., naphthalene, benzoic acid, tristearin).

  • Prepare saturated solutions of each solute in this compound (melted), decalin, and cyclohexane at a controlled temperature (e.g., 25°C).

  • Allow the solutions to equilibrate for a set period with gentle agitation.

  • Carefully extract an aliquot of the supernatant from each saturated solution.

  • Determine the concentration of the dissolved solute in each aliquot using an appropriate analytical technique (e.g., UV-Vis spectroscopy, gas chromatography).

  • Compare the measured solubilities to rank the solvency power of the different cyclic alkanes for each solute.

Logical Relationship of Experimental Design:

G cluster_0 Solute Selection cluster_1 Solvent Comparison cluster_2 Experimental Process solute1 Non-polar Solute (e.g., Naphthalene) equilibration Equilibration at Controlled Temperature solute1->equilibration solute2 Weakly Polar Solute (e.g., Benzoic Acid) solute2->equilibration solute3 Large Non-polar Solute (e.g., Tristearin) solute3->equilibration solvent1 This compound solvent1->equilibration solvent2 Decalin solvent2->equilibration solvent3 Cyclohexane solvent3->equilibration analysis Concentration Analysis (UV-Vis/GC) equilibration->analysis Comparative\nSolubility Data Comparative Solubility Data analysis->Comparative\nSolubility Data G start Scaffold Selection (this compound, Adamantane, etc.) synthesis Synthesis of Functionalized Derivatives start->synthesis physchem Physicochemical Profiling (LogP, Solubility) synthesis->physchem in_vitro In Vitro Biological Screening (Target Binding, Cell-based Assays) synthesis->in_vitro sar Structure-Activity Relationship (SAR) Analysis physchem->sar in_vitro->sar optimization Lead Optimization sar->optimization

References

A Senior Application Scientist's Guide to the Synthesis of Perhydroacenaphthene: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Perhydroacenaphthene

This compound, a saturated polycyclic hydrocarbon, is a molecule of significant industrial and pharmaceutical interest. Its rigid, diamondoid-like structure makes it a valuable precursor in the synthesis of adamantane derivatives, which are crucial in the development of antiviral and antidementia drugs.[1] Furthermore, its high hydrogen storage capacity has positioned it as a potential liquid organic hydrogen carrier (LOHC), a key technology for a future hydrogen-based economy.[2] The efficient and selective synthesis of this compound is, therefore, a critical endeavor. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols, performance data, and economic considerations to aid researchers in selecting the optimal method for their specific needs.

Synthetic Strategies: A Comparative Overview

The most prevalent and industrially viable method for the synthesis of this compound is the catalytic hydrogenation of acenaphthene, a readily available polycyclic aromatic hydrocarbon derived from coal tar. The choice of catalyst is paramount, as it dictates the reaction's efficiency, selectivity towards specific stereoisomers, and overall economic feasibility. This guide will focus on a comparative analysis of the most commonly employed heterogeneous catalysts: Raney Nickel, Palladium on Carbon (Pd/C), and Ruthenium on Carbon (Ru/C).

Data Presentation: A Head-to-Head Comparison of Catalytic Systems
Catalyst SystemTypical Reaction ConditionsYield (%)Key AdvantagesKey Disadvantages
Raney Nickel 180°C, 4.0 MPa H₂, 5 hours~99%[3]Cost-effective, robust, and widely available.[4]Requires high pressure and temperature; pyrophoric nature necessitates careful handling.[5]
Palladium on Carbon (Pd/C) 160°C, 4-10 bar H₂, 6 hours>99%[6]High activity and selectivity under milder conditions compared to Raney Ni.[7]Higher cost than Raney Ni; potential for catalyst poisoning.[8]
Ruthenium on Carbon (Ru/C) 100-180°C, 100-200 kg/cm ² H₂, 20 min - 4 hours~100%[9]High selectivity for the cis-isomer.[9]High cost of ruthenium; requires high pressure.
Rhodium on Carbon (Rh/C) 80-200°C, high pressureHighHigh selectivity for the cis-isomer.[9]Very high cost of rhodium; requires high pressure.

Dissecting the Catalytic Pathways: Mechanism and Rationale

The hydrogenation of acenaphthene to this compound proceeds through the saturation of the aromatic rings with hydrogen. The choice of catalyst influences the stereochemical outcome of the final product, which exists as four possible stereoisomers.

G Acenaphthene Acenaphthene This compound This compound Acenaphthene->this compound Catalytic Hydrogenation Catalyst Catalyst (Raney Ni, Pd/C, Ru/C) Catalyst->this compound Hydrogen H₂ Hydrogen->this compound

Caption: General workflow for the catalytic hydrogenation of acenaphthene.

The stereoselectivity of the reaction is a critical consideration, particularly in pharmaceutical applications where specific isomers may exhibit different biological activities. Ruthenium and Rhodium-based catalysts have demonstrated a remarkable ability to selectively produce the cis-isomer of this compound.[9] This selectivity is attributed to the specific coordination of the acenaphthene molecule on the catalyst surface, favoring hydrogen addition from one face of the molecule.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for the synthesis of this compound using the three primary catalytic systems.

Protocol 1: Synthesis of this compound using Raney Nickel

This protocol is adapted from a patented industrial process and offers a high-yield, cost-effective route to this compound.[3]

Materials:

  • Refined Acenaphthene

  • Raney Nickel (in slurry form)

  • High-pressure autoclave

  • Hydrogen gas supply

Procedure:

  • Purification of Acenaphthene: Industrial acenaphthylene is dissolved in 95% ethanol with heating and refluxing. The solution is then cooled to allow for crystallization. The refined acenaphthene crystals are collected by centrifugation.[3]

  • Reaction Setup: In a high-pressure autoclave, add the refined acenaphthene and the Raney Nickel catalyst.

  • Inerting the Reactor: Seal the autoclave and purge the system with nitrogen gas to remove any residual air. Subsequently, purge with hydrogen gas.

  • Pressurization and Heating: Pressurize the autoclave with hydrogen to an initial pressure of 0.8 MPa. Begin heating the mixture to approximately 180°C while stirring.

  • Reaction: Maintain the reaction at 180°C for 5 hours. Continuously supply hydrogen to the reactor to maintain and slowly increase the pressure, with a final pressure of 4.0 MPa.[3]

  • Work-up: After the reaction is complete, cool the autoclave to room temperature. Carefully vent the excess hydrogen. Filter the reaction mixture to remove the Raney Nickel catalyst. The filtrate is the this compound product.

Protocol 2: High-Yield Synthesis of this compound using Palladium on Carbon (Pd/C)

This method provides an excellent yield under relatively milder conditions compared to the Raney Nickel process.[6]

Materials:

  • Acenaphthene

  • 5% Palladium on Carbon (Pd/C)

  • Autoclave or a suitable high-pressure reactor

  • Hydrogen gas supply

  • Solvent (e.g., this compound as solvent)[7]

Procedure:

  • Reaction Setup: Charge the autoclave with acenaphthene, the 5% Pd/C catalyst, and the solvent.

  • Inerting and Pressurization: Seal the reactor and purge with an inert gas, followed by hydrogen. Pressurize the reactor with hydrogen to 4-10 bar.[7]

  • Heating and Reaction: Heat the reaction mixture to 160°C and maintain for 6 hours with vigorous stirring.[6]

  • Work-up: After cooling and venting the reactor, filter the reaction mixture to remove the Pd/C catalyst. The product is obtained after removal of the solvent (if used).

Protocol 3: Selective Synthesis of cis-Perhydroacenaphthene using Ruthenium on Carbon (Ru/C)

This protocol is designed for applications where the cis-isomer of this compound is the desired product.[9]

Materials:

  • Acenaphthene

  • 5% Ruthenium on Carbon (Ru/C)

  • High-pressure autoclave

  • Hydrogen gas supply

Procedure:

  • Reaction Setup: In a shaking autoclave, charge 5 grams of acenaphthene and 0.1 gram of 5% Ru/C catalyst.[9]

  • Pressurization: Seal the autoclave and introduce hydrogen to an initial pressure of 134 kg/cm ².

  • Reaction: Heat the autoclave to 200°C and maintain the reaction for 4 hours with shaking.[9]

  • Work-up: After cooling and depressurizing the autoclave, the product is isolated by filtration to remove the catalyst. This method can yield this compound with a selectivity of up to 88% for the desired cis-isomer.[9]

Economic and Scalability Considerations: A Cost-Benefit Analysis

The choice of catalyst has significant implications for the overall cost and scalability of this compound production.

G cluster_0 Economic Factors cluster_1 Scalability Factors CatalystCost Catalyst Cost Raney Ni: Low Pd/C: Medium Ru/C: High ProcessConditions Process Conditions Raney Ni: Harsh Pd/C: Mild Ru/C: Harsh CatalystLifecycle Catalyst Lifecycle Reusability is key for all Poisoning is a concern for Pd/C Throughput Throughput Continuous processes favored for large scale Safety Safety High-pressure systems require significant capital investment and stringent protocols

Caption: Key economic and scalability factors in this compound synthesis.

  • Raney Nickel: Offers the most cost-effective solution for large-scale production due to the low price of nickel.[4][8] However, the high-pressure and high-temperature requirements translate to higher capital and operational expenditures for the reactor and associated infrastructure. The pyrophoric nature of the catalyst also necessitates specialized handling and safety protocols.[5]

  • Palladium on Carbon: While the initial cost of palladium is higher than nickel, the milder reaction conditions can lead to savings in energy consumption and reactor construction.[8] Catalyst reusability is a critical factor in the economic viability of this method, and careful control of reaction conditions is necessary to prevent catalyst deactivation.[7]

  • Ruthenium on Carbon: The high cost of ruthenium makes this catalyst suitable primarily for applications where high stereoselectivity for the cis-isomer is a critical requirement and the final product has a high market value, such as in the synthesis of specific pharmaceutical intermediates.

For industrial-scale production, a thorough techno-economic analysis is essential.[1] This analysis should consider not only the direct cost of the catalyst but also factors such as catalyst lifetime, energy costs, and the capital investment required for high-pressure equipment. The market for hydrogenation catalysts is substantial, with the global market size valued at USD 3.9 billion in 2025 and projected to grow.[10]

Safety: A Paramount Consideration in Hydrogenation

High-pressure hydrogenation reactions are inherently hazardous and require strict adherence to safety protocols.

Key Safety Precautions:

  • Proper Equipment: Use reactors and fittings specifically designed and rated for high-pressure hydrogen service.

  • Inert Atmosphere: Always purge the reactor with an inert gas (e.g., nitrogen) to remove oxygen before introducing hydrogen to prevent the formation of explosive mixtures.

  • Leak Detection: Thoroughly check for leaks before starting the reaction.

  • Ventilation: Ensure adequate ventilation to prevent the accumulation of hydrogen gas.

  • Catalyst Handling: Handle pyrophoric catalysts like Raney Nickel under a solvent or inert atmosphere to prevent ignition upon contact with air.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, flame-retardant lab coats, and gloves.

Conclusion: Selecting the Optimal Synthetic Route

The synthesis of this compound via catalytic hydrogenation of acenaphthene offers several viable routes for researchers and industrial chemists. The choice of catalyst is a critical decision that must be based on a careful evaluation of the desired product specifications, economic constraints, and available infrastructure.

  • For large-scale, cost-sensitive applications where stereoselectivity is not a primary concern, Raney Nickel remains a robust and economical choice.

  • For high-yield synthesis under milder conditions , Palladium on Carbon presents an excellent alternative, provided that catalyst cost and potential for poisoning are carefully managed.

  • For applications demanding high selectivity for the cis-isomer , particularly in the pharmaceutical industry, Ruthenium on Carbon is the catalyst of choice, despite its higher cost.

By understanding the nuances of each catalytic system, researchers can make informed decisions to efficiently and safely produce this compound for a wide range of applications, from advanced materials to life-saving pharmaceuticals.

References

A Comparative Guide to the Spectroscopic Cross-Validation of Perhydroacenaphthene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of complex organic molecules, particularly those with intricate stereochemistry like perhydroacenaphthene, unambiguous structural confirmation is paramount. This compound, also known as dodecahydroacenaphthylene, serves as a crucial intermediate in the synthesis of adamantane derivatives, which have applications in nanotechnology and pharmaceuticals.[1][2] The seemingly simple saturated tricyclic alkane structure of this compound belies a complexity arising from multiple stereoisomers, making its characterization a non-trivial task. This guide provides an in-depth, data-driven approach to the cross-validation of this compound using a suite of spectroscopic techniques. By synergistically interpreting data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), researchers can achieve a high degree of confidence in the structural assignment and purity of this important synthetic building block.

The Imperative of Spectroscopic Cross-Validation

Relying on a single analytical technique for the structural elucidation of a molecule with multiple chiral centers can be fraught with ambiguity. Each spectroscopic method probes different aspects of molecular structure. NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms, while FTIR spectroscopy identifies the functional groups present based on their vibrational modes. Mass spectrometry, on the other hand, reveals the molecular weight and fragmentation patterns, offering clues about the molecule's overall composition and stability.

Cross-validation is the process of critically assessing and comparing the data from these disparate techniques to ensure a consistent and coherent structural assignment.[3] This self-validating system is essential for establishing the trustworthiness of experimental results, a cornerstone of scientific integrity.

Visualizing the Cross-Validation Workflow

The logical flow of spectroscopic data acquisition and cross-validation for this compound is a systematic process. It begins with the individual acquisition and analysis of data from each spectroscopic technique, followed by a comparative analysis to ensure consistency and culminating in the final structural confirmation.

Spectroscopic Cross-Validation Workflow for this compound cluster_acquisition Data Acquisition cluster_analysis Individual Data Analysis cluster_validation Cross-Validation and Confirmation NMR_acq NMR Spectroscopy (1H, 13C) NMR_analysis Analyze Chemical Shifts, Coupling Constants, and Number of Signals NMR_acq->NMR_analysis FTIR_acq FTIR Spectroscopy FTIR_analysis Identify C-H Stretching and Bending Frequencies FTIR_acq->FTIR_analysis MS_acq Mass Spectrometry (GC-MS) MS_analysis Determine Molecular Ion and Fragmentation Pattern MS_acq->MS_analysis Cross_validation Comparative Analysis: - Correlate NMR & FTIR data - Match MS with expected formula NMR_analysis->Cross_validation FTIR_analysis->Cross_validation MS_analysis->Cross_validation Structure_confirmation Final Structure Elucidation and Isomer Assignment Cross_validation->Structure_confirmation

Caption: A flowchart illustrating the systematic process of acquiring, analyzing, and cross-validating spectroscopic data for the structural elucidation of this compound.

In-Depth Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules. For this compound (C₁₂H₂₀), both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show a complex series of overlapping signals in the upfield region, typically between 1.0 and 2.0 ppm, characteristic of saturated aliphatic protons.[4] The exact chemical shifts and coupling patterns will be highly dependent on the specific stereoisomer. Protons in different spatial environments (axial vs. equatorial) will exhibit distinct chemical shifts and coupling constants. The integration of the proton signals should correspond to the 20 hydrogen atoms in the molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. Due to the high symmetry of some isomers, the number of observed signals may be less than 12. The chemical shifts for the sp³ hybridized carbons in this compound are expected to appear in the range of 20-50 ppm.[5][6] The specific chemical shifts will be influenced by the local geometry and steric interactions within the fused ring system.

Cross-Validation within NMR: The correlation of ¹H and ¹³C NMR data through 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) is a powerful internal cross-validation step. HSQC confirms which protons are directly attached to which carbons, while HMBC reveals longer-range (2-3 bond) correlations, helping to piece together the carbon skeleton.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Functional Framework

For a saturated hydrocarbon like this compound, the FTIR spectrum is relatively simple but provides crucial confirmation of the absence of unsaturation and other functional groups.

The most prominent absorption bands will be due to C-H stretching and bending vibrations.[7]

  • C-H Stretching: Strong absorptions are expected in the 2850-2960 cm⁻¹ region, characteristic of sp³ C-H bonds. The absence of peaks above 3000 cm⁻¹ confirms the lack of aromatic or olefinic C-H bonds.

  • C-H Bending: Absorptions corresponding to methylene (-CH₂-) and methine (-CH-) bending vibrations will be observed in the 1450-1470 cm⁻¹ and ~1340 cm⁻¹ regions, respectively.

The simplicity of the FTIR spectrum serves as a powerful validation tool. The presence of any unexpected peaks (e.g., C=O, O-H, C=C) would immediately indicate impurities or an incorrect structural assignment.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for analyzing this compound, as it can separate different isomers before they enter the mass spectrometer.[8]

  • Molecular Ion Peak: The electron ionization (EI) mass spectrum should exhibit a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 164, corresponding to the molecular formula C₁₂H₂₀.

  • Fragmentation Pattern: The fragmentation of saturated cyclic hydrocarbons is complex, often involving multiple ring openings and rearrangements. Common fragments for alkanes involve the loss of alkyl radicals. For this compound, one would expect to see a series of fragment ions corresponding to the loss of CnH2n+1 fragments. The base peak is often a stable carbocation. The specific fragmentation pattern can be a fingerprint for a particular isomer, although similarities between stereoisomers can make definitive assignment challenging based on MS alone.

Comparative Analysis and Data Triangulation

The true power of cross-validation lies in the synthesis of information from all three techniques. The following table summarizes the expected spectroscopic data for this compound and highlights the cross-validation checkpoints.

Spectroscopic TechniqueExpected Data for this compoundCross-Validation Points
¹H NMR Complex multiplets between 1.0-2.0 ppm- Integral corresponds to 20 protons. - Absence of signals in aromatic or olefinic regions.
¹³C NMR Signals in the 20-50 ppm range- Number of signals consistent with the symmetry of the proposed isomer.
FTIR - Strong C-H stretching at 2850-2960 cm⁻¹ - C-H bending at ~1460 cm⁻¹- Absence of peaks for C=C, C=O, O-H, or other functional groups.
Mass Spectrometry - Molecular ion (M⁺) at m/z 164 - Complex fragmentation pattern- Molecular weight consistent with the molecular formula C₁₂H₂₀ derived from NMR and FTIR.

Experimental Protocols: A Guide to Data Acquisition

1. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard single-pulse experiment.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If necessary for structural confirmation, perform 2D NMR experiments such as COSY, HSQC, and HMBC.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

2. FTIR Spectroscopy

  • Sample Preparation (ATR Method): Place a small amount of the liquid or solid this compound sample directly onto the clean crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve a small amount of the this compound sample in a volatile organic solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The GC will separate the components of the sample, which will then be introduced into the mass spectrometer.

    • The mass spectrometer will record the mass spectra of the eluting components.

  • Data Processing: The data system will generate a chromatogram showing the separation of the isomers and the corresponding mass spectrum for each peak.

Conclusion: A Unified Approach to Structural Certainty

The structural elucidation of complex molecules like this compound demands a rigorous and multi-faceted analytical approach. By systematically acquiring and cross-validating data from NMR, FTIR, and Mass Spectrometry, researchers can build a comprehensive and self-consistent picture of the molecule's identity, purity, and stereochemistry. This integrated spectroscopic strategy not only ensures the accuracy and reliability of experimental results but also embodies the principles of scientific trustworthiness, providing a solid foundation for further research and development in fields where the precise structure of molecular building blocks is of utmost importance.

References

comparative assessment of the environmental impact of perhydroacenaphthene fuels

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a framework for the comparative environmental assessment of perhydroacenaphthene, a promising high-energy-density fuel. Given the nascent stage of research into its combustion byproducts, this document emphasizes the experimental methodologies required to generate robust, comparative data against established fuels.

Introduction: The Promise and Unanswered Questions of this compound

This compound (C₁₂H₂₀) is a saturated polycyclic alkane notable for its high volumetric energy density, a critical attribute for volume-limited applications such as advanced aviation and rocketry. Its synthesis from readily available precursors like naphthalene has been a subject of significant research, yielding a fuel with favorable physical properties including low viscosity and a high flash point.

However, for any novel fuel to be considered a viable alternative, a rigorous evaluation of its environmental impact is non-negotiable. The combustion of hydrocarbon fuels inevitably produces greenhouse gases and harmful pollutants, including carbon dioxide (CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and particulate matter (soot). To date, the combustion chemistry and emissions profile of this compound remain largely uncharacterized in publicly available literature.

This guide outlines the requisite experimental framework to systematically evaluate the environmental impact of this compound fuel, comparing it against a conventional benchmark (Jet A-1) and another high-density fuel. The objective is to provide researchers with the necessary protocols to generate the data required for a comprehensive life-cycle analysis.

Foundational Properties: What We Know

Before assessing its combustion products, it is essential to understand the fundamental physicochemical properties of this compound that influence its behavior as a fuel.

PropertyThis compound (C₁₂H₂₀)Jet A-1 (Typical)
Molar Mass ( g/mol ) 164.32~170 (Average)
Density (g/cm³ at 20°C) ~0.93 - 0.95~0.78 - 0.84
Net Heat of Combustion (MJ/kg) ~42-43~42.8
Volumetric Energy Density (MJ/L) ~39-40~34.7
Flash Point (°C) > 60> 38

Table 1: Comparative physicochemical properties of this compound and Jet A-1. The high density of this compound directly contributes to its superior volumetric energy density.

The chemical structure of this compound, a tricyclic saturated hydrocarbon, is key to its properties. The absence of aromatic rings, in contrast to components of traditional jet fuels, suggests a potential for cleaner combustion with lower soot production—a critical hypothesis that requires experimental validation.

Caption: Molecular structure of this compound (C₁₂H₂₀).

Experimental Protocol for Comparative Emissions Analysis

To objectively assess the environmental impact, a standardized combustion experiment is paramount. This protocol describes a method for comparing this compound against Jet A-1.

Objective

To quantify and compare the emission indices (g of pollutant per kg of fuel) of CO₂, NOx, and soot for this compound and Jet A-1 under controlled combustion conditions.

Materials and Equipment
  • Fuels: this compound (≥98% purity), standard Jet A-1.

  • Combustion Chamber: A well-stirred reactor or a laminar flow drop-tube furnace capable of maintaining stable, high-temperature conditions (e.g., 1200-1600 K).

  • Fuel Injection System: Precision syringe pump and atomizer to ensure a consistent fuel droplet size and feed rate.

  • Gas Analyzers:

    • Non-Dispersive Infrared (NDIR) analyzer for CO and CO₂.

    • Chemiluminescence analyzer for NOx (NO and NO₂).

  • Soot Measurement: Laser-Induced Incandescence (LII) system for real-time soot volume fraction measurement.

  • Exhaust Gas Sampling System: Heated probe and transfer lines to prevent condensation of water and hydrocarbons.

  • Data Acquisition System: Integrated hardware and software for logging all experimental parameters.

Experimental Workflow

G cluster_0 Preparation cluster_1 Combustion Experiment cluster_2 Data Acquisition cluster_3 Analysis & Reporting FuelPrep Fuel Sample Preparation (this compound, Jet A-1) Combustor Establish Stable Combustor Conditions (Temp, Pressure, Airflow) FuelPrep->Combustor SystemCal Calibrate Gas Analyzers & LII System AnalyzeGas Measure CO, CO₂, NOx (NDIR, Chemiluminescence) SystemCal->AnalyzeGas Inject Inject Fuel at Controlled Rate Combustor->Inject Combust Achieve Steady-State Combustion Inject->Combust Sample Sample Exhaust Gas via Heated Probe Combust->Sample Sample->AnalyzeGas AnalyzeSoot Measure Soot Volume Fraction (LII) Sample->AnalyzeSoot Calculate Calculate Emission Indices (g/kg fuel) AnalyzeGas->Calculate AnalyzeSoot->Calculate Compare Compare Data & Assess Environmental Impact Calculate->Compare Report Generate Report Compare->Report

Caption: Standardized workflow for comparative fuel emissions analysis.

Step-by-Step Procedure
  • System Preparation:

    • Calibrate all gas analyzers using certified standard gas mixtures.

    • Perform a zero-check with high-purity nitrogen.

    • Establish a stable, high-temperature, and fuel-lean environment within the combustion chamber. Record baseline temperature and pressure.

  • Combustion of Reference Fuel (Jet A-1):

    • Begin injection of Jet A-1 at a predetermined, constant mass flow rate.

    • Allow the system to reach steady-state combustion, as indicated by stable temperature and emissions readings.

    • Record CO, CO₂, and NOx concentrations and the LII signal for a minimum of 15 minutes.

    • Simultaneously, record the precise fuel mass flow rate.

  • Purge Cycle:

    • Cease fuel injection and purge the system with air until all emissions return to baseline levels.

  • Combustion of Test Fuel (this compound):

    • Repeat step 2, using this compound at the same energy input rate (adjusting mass flow rate to account for differences in heat of combustion) to ensure a valid comparison.

    • Record all emission parameters under identical conditions.

  • Data Analysis:

    • Convert raw concentration data (ppm) to mass-based emission indices (EIs) in grams of pollutant per kilogram of fuel burned. The calculation requires the measured concentrations, exhaust mass flow rate, and fuel mass flow rate.

    • The formula for an emission index is: EIₓ = ( [X] / [Fuel] ) * ( Mₓ / M_fuel )*1000 Where [X] is the molar concentration of the pollutant, [Fuel] is the molar concentration of the fuel in the exhaust, and M represents the respective molar masses.

Anticipated Results and Interpretation

The primary output of this investigation will be a quantitative comparison of emission indices.

Emission Index (g/kg fuel)This compoundJet A-1 (Reference)% Change
EI_CO₂ To be determinedTo be determinedTo be determined
EI_NOx To be determinedTo be determinedTo be determined
EI_Soot To be determinedTo be determinedTo be determined

Table 2: Template for presenting comparative emissions data. The results will populate this table, providing a clear, quantitative assessment.

Interpreting the Data:

  • CO₂ Emissions: Given the similar carbon-to-hydrogen ratios of this compound and the average molecules in Jet A-1, the CO₂ emissions per unit of energy produced are expected to be comparable. The primary driver of CO₂ emissions is the amount of carbon in the fuel, which is fundamental to hydrocarbon combustion.

  • NOx Emissions: NOx formation is highly dependent on combustion temperature and residence time. If this compound exhibits a different adiabatic flame temperature or reaction kinetics, its NOx emissions could vary significantly from Jet A-1. This metric is critical as NOx is a major contributor to acid rain and smog.

  • Soot Emissions: This is where this compound may offer a significant environmental advantage. Soot is formed from the incomplete combustion of hydrocarbons, particularly aromatics. As this compound is a fully saturated cycloalkane (containing zero aromaticity), it is hypothesized to produce substantially less soot than Jet A-1, which contains a significant fraction of aromatic compounds. A lower soot output would not only reduce direct particulate emissions but also improve the durability of engine components.

Conclusion and Path Forward

This compound stands as a fuel with considerable potential due to its high volumetric energy density. However, its viability as a next-generation fuel is contingent upon a thorough and transparent assessment of its environmental impact. The lack of publicly available emissions data represents a critical knowledge gap that hinders its development and consideration for widespread adoption.

The experimental framework detailed in this guide provides a clear and robust methodology for researchers to generate the necessary comparative data. By systematically measuring the CO₂, NOx, and soot emission indices against established fuels like Jet A-1, the scientific community can make an informed, data-driven judgment on the environmental merits and drawbacks of this compound. This research is a crucial next step in determining its role in a future, more sustainable energy landscape.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Perhydroacenaphthene

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of laboratory chemicals extends beyond their application in research and development; it culminates in their safe and compliant disposal. Perhydroacenaphthene (CAS: 2146-36-3), a saturated hydrocarbon, requires a disposal protocol rooted in a comprehensive understanding of its properties, the regulatory landscape, and the principle of precautionary responsibility. This guide provides the essential, step-by-step procedures for its proper disposal, ensuring the safety of personnel and the preservation of our environment.

Prudent Characterization of this compound Waste

While some safety data sheets for this compound may lack specific hazard classifications under the Globally Harmonized System (GHS), a conservative approach is mandated.[1] this compound is the fully hydrogenated derivative of acenaphthene, a polycyclic aromatic hydrocarbon (PAH).[2][3] Many PAHs and their derivatives are known for their environmental toxicity and potential health hazards.[4][5] For instance, acenaphthene is classified as very toxic to aquatic life with long-lasting effects.[6]

Therefore, the foundational principle for its disposal is to manage all this compound waste as hazardous chemical waste . This approach aligns with the "cradle-to-grave" responsibility for hazardous materials outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8]

Key Physical and Safety Properties

The physical properties of a chemical directly influence its handling and spill response procedures.

PropertyValueSignificance for Disposal
CAS Number 2146-36-3[9]Unique identifier for accurate waste profiling.
Molecular Formula C₁₂H₂₀[9]Indicates its hydrocarbon nature.
Melting Point 36°C[1]May be a solid or liquid depending on ambient temperature, affecting handling.
Boiling Point 235°C[1]Low volatility at room temperature reduces inhalation risk during handling.
Flash Point 78.7°C[1]Not highly flammable, but sources of ignition should be controlled.
Water Solubility Low (Inferred)As a hydrocarbon, it is not likely to be mobile in the environment due to low water solubility.[6]
Occupational Exposure Limits (OELs) Not EstablishedThe absence of an established OEL necessitates handling with caution to minimize any potential exposure.[10]

Immediate Safety & Handling Protocols

Prior to initiating any disposal procedures, the establishment of a safe working environment is paramount.

  • Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE. This includes, at a minimum, chemical-resistant gloves, safety goggles, and a laboratory coat.[11][12]

  • Ventilation: All transfers and handling of waste should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize potential inhalation exposure.[10][11]

  • Spill Kit Accessibility: Ensure a chemical spill kit equipped with an inert absorbent material (e.g., vermiculite, sand) is readily accessible.[11]

Step-by-Step Disposal Workflow

The proper disposal of this compound is a systematic process that ensures safety and regulatory compliance from the point of generation to final disposition by a licensed contractor.

Step 1: Waste Identification and Segregation

Designate a specific, chemically compatible, and sealable container for this compound waste.[13] Do not commingle this waste with other chemical streams, such as halogenated solvents or aqueous waste, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[14] Mixing incompatible chemicals can lead to dangerous reactions or significantly increase disposal costs.[15]

Step 2: Containerization and Labeling

The waste container must be in good condition, leak-proof, and kept closed at all times except when adding waste.[13][16] As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag.[13] The label must clearly state:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • An accurate list of all container contents

  • The associated hazards (e.g., "Harmful," "Environmental Hazard")

Step 3: Accumulation and Storage

Store the sealed hazardous waste container in a designated satellite accumulation area.[16] This area must be secure, well-ventilated, and equipped with secondary containment to capture any potential leaks.[13] The storage location should not have direct access to drains or sewers.[11]

Step 4: Arranging for Final Disposal

Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[11] Provide them with an accurate description of the waste. The final disposition of this compound waste should be conducted via methods approved for hydrocarbon solvents, with high-temperature incineration being a common and effective method that minimizes environmental impact.[17]

The following diagram illustrates the decision-making process for the disposal of this compound.

G cluster_prep Phase 1: Preparation & Collection cluster_accumulate Phase 2: Accumulation & Storage cluster_disposal Phase 3: Final Disposition A Waste Generation (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible, Sealable Container B->C D Affix 'Hazardous Waste' Label & Identify Contents C->D E Add Waste to Container D->E F Keep Container Securely Sealed E->F G Store in Designated Satellite Accumulation Area with Secondary Containment F->G H Container Full or Project Complete G->H I Contact EHS or Licensed Waste Contractor H->I J Provide Accurate Waste Profile I->J K Professional Disposal (e.g., Incineration) J->K

Caption: Workflow for this compound Waste Management.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to contain and absorb the spill. Do not use combustible materials like paper towels to absorb large quantities of the liquid.[11]

  • Collect Contaminated Materials: Carefully collect all contaminated materials, including absorbents, soiled PPE, and any other items, and place them into your designated hazardous waste container.[17][18]

  • Decontaminate: Clean the spill area thoroughly with soap and water. Collect all cleaning materials as hazardous waste.[11]

  • Report: Report the spill to your institution's EHS department, following established institutional procedures.[17]

The Regulatory Framework: A Matter of Compliance

The management of hazardous waste is governed by a combination of federal and state regulations.[19] The EPA's RCRA program provides the primary framework, establishing standards for the generation, transportation, treatment, storage, and disposal of hazardous waste.[20] States may have their own, often more stringent, regulations that must also be followed.[8] Adherence to the procedures outlined in this guide will help ensure your laboratory remains in compliance with these critical environmental laws.

By treating this compound with the respect it deserves as a chemical substance, from its use in discovery to its final disposal, we uphold our commitment to safety, scientific integrity, and environmental stewardship.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Perhydroacenaphthene

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of laboratory safety requires a blend of rigorous protocol and a deep understanding of the materials in use. This guide provides essential, immediate safety and logistical information for handling Perhydroacenaphthene (CAS 2146-36-3), also known as dodecahydroacenaphthylene. As your partner in laboratory excellence, we aim to provide value beyond the product itself, building a foundation of trust through expert, field-proven insights. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a self-validating system of protocols for your research.

Understanding the Compound: this compound Profile

This compound is a saturated polycyclic hydrocarbon.[1] Understanding its physical and chemical properties is the first step in establishing a robust safety protocol. Unlike its aromatic precursor, acenaphthene, it is fully saturated, which influences its stability and reactivity.[1] It is typically a colorless to pale yellow liquid or solid, depending on the ambient temperature.[1]

The key to safe handling lies in recognizing its low volatility and insolubility in water.[1][2] This means the primary risks are not from inhalation of vapors under standard conditions, but from direct dermal contact and, to a lesser extent, accidental ingestion.

Quantitative Data Summary

For quick reference, the essential physical and chemical properties of this compound are summarized below.

PropertyValueSource
CAS Number 2146-36-3[2]
Molecular Formula C₁₂H₂₀[2]
Molecular Weight 164.29 g/mol [3]
Appearance Colorless to yellowish liquid or solid[1][3]
Melting Point 36°C[2]
Boiling Point 235°C[2]
Flash Point 78.7°C[2]
Density 0.939 - 1.029 g/cm³[2][3]
Vapor Pressure 0.0899 mmHg at 25°C[2]
Water Solubility Generally insoluble[1]
Storage Temperature 2-8°C recommended[2][3]

Hazard Assessment and Risk Mitigation

Specific toxicological data for this compound is not extensively documented in publicly available literature. However, one source indicates it may be fatal if swallowed and enters airways (GHS Hazard statement H304).[3] Given this, and its nature as a hydrocarbon solvent, a conservative approach is mandated. We must also consider the hazards of its precursor, Acenaphthene, which is known to cause skin and eye irritation.[4] Therefore, the core of our safety strategy is the prevention of direct physical contact.

Primary Exposure Routes to Mitigate:

  • Dermal Contact: The most probable route of exposure during routine handling, weighing, and transfer.

  • Ocular Contact: Risk of splashes during transfer or mixing.

  • Ingestion: Accidental ingestion via contaminated hands.

Occupational Exposure Limits (OELs) have not been established for this compound by major regulatory bodies like OSHA.[4][5] In the absence of a specific OEL, it is prudent to handle this compound in a well-ventilated area, such as a fume hood, to minimize any potential inhalation of aerosols.

Core Protective Measures: Your PPE Ensemble

The selection of Personal Protective Equipment (PPE) must directly address the identified risks. The following is a breakdown of the essential PPE for handling this compound, with explanations grounded in the compound's properties.

A. Eye and Face Protection: The First Line of Defense

Splashes are an ever-present risk when handling liquids. Standard laboratory safety glasses do not provide sufficient protection from chemical splashes.

  • Recommendation: Chemical safety goggles that provide a seal around the eyes are mandatory.

  • Causality: this compound's precursor is an eye irritant.[4] Goggles prevent entry of the substance from the top, bottom, and sides, offering comprehensive protection that standard glasses cannot.[6] In situations with a higher risk of splashing, such as when transferring large volumes, a face shield should be worn in addition to safety goggles.[7]

B. Skin Protection: Preventing Dermal Absorption

This is the most critical component of your PPE, as dermal contact is the primary exposure route.

  • Gloves:

    • Recommendation: Nitrile gloves are the standard for incidental contact. For prolonged handling or immersion, heavier-duty gloves should be considered. Always inspect gloves for tears or punctures before use.[8]

    • Causality: Nitrile provides good resistance to a wide range of chemicals. Given that this compound is a non-polar hydrocarbon, gloves made of materials that resist such substances are essential to prevent skin contact and potential irritation.[9]

  • Laboratory Coat/Coveralls:

    • Recommendation: A standard laboratory coat is required at a minimum. For tasks with a higher potential for splashing, consider disposable chemical-resistant coveralls.[10][11]

    • Causality: This prevents the contamination of personal clothing and minimizes skin contact in the event of a small spill or splash.[11]

C. Respiratory Protection: A Precautionary Measure

Due to its low vapor pressure, this compound does not pose a significant inhalation hazard at room temperature.[2] However, certain operations can increase this risk.

  • Recommendation: Respiratory protection is generally not required when handling small quantities in a well-ventilated area or fume hood. If you are working with heated material, creating aerosols, or handling large quantities outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge should be used.[4][12]

  • Causality: Heating the compound will increase its vapor pressure, and aerosolization creates fine droplets that can be inhaled. A respirator with an organic vapor cartridge is designed to adsorb hydrocarbon molecules, preventing them from reaching the lungs.[6]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, logical workflow is paramount for safety.

  • Preparation:

    • Ensure the work area (preferably a certified chemical fume hood) is clean and uncluttered.

    • Confirm that an appropriate chemical spill kit is readily accessible.

    • Don your complete PPE ensemble: chemical safety goggles, nitrile gloves, and a lab coat.

  • Handling:

    • Retrieve the this compound container from its recommended 2-8°C storage location.[2][3]

    • Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

    • Perform all weighing and transfers within the fume hood to contain any potential spills or aerosols.

    • Use compatible tools (e.g., glass or stainless steel spatulas and glassware). Avoid strong oxidizing agents, metals, and strong acids in the vicinity.[4]

  • Post-Handling:

    • Securely close the primary container.

    • Wipe down the exterior of the container and any equipment used with a suitable solvent (e.g., isopropanol), disposing of the wipes as chemical waste.

    • Return the container to its designated storage area.

    • Remove PPE in the correct order to avoid self-contamination: first gloves, then goggles, and finally the lab coat.

    • Wash hands thoroughly with soap and water.[8]

Safe Handling Workflow Diagram

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep1 Verify Fume Hood Operation prep2 Assemble Spill Kit prep1->prep2 prep3 Don Full PPE (Goggles, Gloves, Lab Coat) prep2->prep3 handle1 Retrieve from 2-8°C Storage prep3->handle1 Begin Work handle2 Equilibrate to Room Temp handle1->handle2 handle3 Weigh & Transfer handle2->handle3 clean1 Securely Seal Container handle3->clean1 Task Complete disp1 Segregate Waste handle3->disp1 Generate Waste clean2 Decontaminate Surfaces & Tools clean1->clean2 clean3 Return to Storage clean2->clean3 clean3->disp1 disp2 Label Waste Container disp1->disp2 disp3 Arrange for Licensed Disposal disp2->disp3

Caption: Workflow for safe handling of this compound.

Emergency and Disposal Plans

Spill Response

In the event of a spill, immediate and correct action can prevent a minor incident from escalating.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.

  • Contain: Use a chemical spill kit with absorbent pads or vermiculite to contain the spill. Do not use combustible materials like paper towels to absorb large spills.

  • Clean-Up: Wearing appropriate PPE, collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[13]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan

This compound waste must be treated as hazardous chemical waste.

  • Collection: Collect all waste, including contaminated consumables (gloves, wipes, absorbent pads), in a designated, clearly labeled, and sealed waste container.[14]

  • Segregation: Do not mix hydrocarbon waste with other waste streams unless instructed to do so by your institution's environmental health and safety (EHS) office.

  • Disposal: Arrange for waste pickup through your institution's licensed hazardous waste disposal contractor.[15] Never pour this compound down the drain.[14]

By implementing these detailed protocols, you create a multi-layered safety system that protects you, your colleagues, and your research.

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.